molecular formula C11H14O2 B1266382 4-(Tert-Butoxy)Benzaldehyde CAS No. 57699-45-3

4-(Tert-Butoxy)Benzaldehyde

Cat. No.: B1266382
CAS No.: 57699-45-3
M. Wt: 178.23 g/mol
InChI Key: VWSFZYXXQDKXKQ-UHFFFAOYSA-N
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Description

4-(Tert-Butoxy)Benzaldehyde is a useful research compound. Its molecular formula is C11H14O2 and its molecular weight is 178.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(2-methylpropan-2-yl)oxy]benzaldehyde
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InChI

InChI=1S/C11H14O2/c1-11(2,3)13-10-6-4-9(8-12)5-7-10/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

VWSFZYXXQDKXKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206399
Record name p-tert-Butoxybenzaldehyde
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

57699-45-3
Record name 4-(1,1-Dimethylethoxy)benzaldehyde
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Record name p-tert-Butoxybenzaldehyde
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Record name p-tert-Butoxybenzaldehyde
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Record name p-tert-butoxybenzaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the chemical and physical properties of 4-(tert-Butoxy)benzaldehyde, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Molecular Data

This compound is an organic compound valued in organic synthesis for its role as both a versatile intermediate and a protecting group.[1] Its structural composition features a benzene ring substituted with a tert-butoxy group and an aldehyde functional group.[1] This unique arrangement makes it a useful building block for more complex molecules.[1]

Below is a summary of its key molecular data:

PropertyValueSource
Molecular FormulaC₁₁H₁₄O₂[1][2][3]
Molecular Weight178.23 g/mol [1][2]
IUPAC Name4-[(2-methylpropan-2-yl)oxy]benzaldehyde[1]
CAS Registry Number57699-45-3[3]
AppearanceColorless to light yellow liquid[1][2]
OdorAromatic, similar to almonds[1][2]
Density1.023 g/mL at 20 °C[2][4]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the condensation reaction of p-hydroxybenzaldehyde with tert-butanol under acidic conditions. The tert-butyl group is introduced to protect the hydroxyl group of p-hydroxybenzaldehyde.

General Procedure:

  • Dissolution: p-Hydroxybenzaldehyde is dissolved in a suitable organic solvent, such as dichloromethane or toluene.

  • Addition of Catalyst: A catalytic amount of a strong acid, for example, sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reactant Addition: Tert-butanol is added to the reaction mixture.

  • Reaction Conditions: The mixture is typically stirred at room temperature or gently heated to facilitate the reaction. The progress of the reaction is monitored using techniques like Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is neutralized with a weak base, such as a saturated sodium bicarbonate solution. The organic layer is then separated, washed with water, and dried over an anhydrous salt like magnesium sulfate.

  • Purification: The crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

Logical Workflow for Application in Synthesis

The primary utility of this compound in organic synthesis is as a protected form of 4-hydroxybenzaldehyde. The tert-butoxy group serves as a bulky protecting group for the phenolic hydroxyl group, allowing for selective reactions at the aldehyde functionality. The following diagram illustrates the logical workflow for its use.

G A Start: 4-Hydroxybenzaldehyde B Protection Step: Reaction with isobutylene or tert-butanol A->B Protection C Intermediate: This compound B->C D Further Reactions: Targeted modification of the aldehyde group C->D Utilization E Deprotection Step: Acid-catalyzed hydrolysis D->E Removal of Protecting Group F Final Product: 4-Hydroxybenzaldehyde derivative E->F

References

An In-depth Technical Guide to the Physical Properties of 4-(tert-Butoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-Butoxy)benzaldehyde, a substituted aromatic aldehyde, is a key intermediate in the synthesis of various organic compounds, finding applications in pharmaceuticals and material science. Its distinct chemical structure, featuring a bulky tert-butoxy group para to a formyl group on a benzene ring, imparts specific physical and chemical properties that are crucial for its application and handling. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination.

Core Physical and Chemical Properties

This compound is a colorless to light yellow liquid at room temperature.[1][2] Its structure consists of a benzene ring substituted with a tert-butoxy group and an aldehyde functional group.[1]

Quantitative Data Summary

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₁₁H₁₄O₂[1][2][3][4]
Molecular Weight 178.23 g/mol [1][3][4]
Appearance Colorless to light yellow liquid[1][2]
Boiling Point 87-92 °C at 1.5 mmHg[1][5]
274.1 °C at 760 mmHg[5]
Density 1.023 g/mL at 20 °C[1][2][3][6]
Refractive Index (n₂₀/D) 1.534[1][3]
Solubility Insoluble in water. Soluble in organic solvents like alcohols and ketones.[1][2]
Vapor Pressure 0.00552 mmHg at 25 °C[1]
Flash Point 114 °C[5]

Experimental Protocols

The following sections detail the standard methodologies for the experimental determination of the key physical properties of this compound.

Determination of Boiling Point under Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, distillation under reduced pressure is employed.

Methodology:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Sample Preparation: Place a sample of this compound and a boiling chip or a magnetic stir bar into the round-bottom flask.

  • Evacuation: Gradually reduce the pressure in the system to the desired level (e.g., 1.5 mmHg) using the vacuum pump.

  • Heating: Begin heating the sample gently using a heating mantle.

  • Observation: The boiling point is recorded as the temperature at which the liquid boils and a steady stream of distillate is collected in the receiving flask, with the thermometer bulb immersed in the vapor.[7][8][9]

Determination of Density

Density is the mass of a substance per unit volume. For a liquid, it can be determined by measuring the mass of a known volume.

Methodology:

  • Mass of Empty Container: Accurately weigh a clean, dry pycnometer or a graduated cylinder on an analytical balance.

  • Volume of Liquid: Fill the container with a known volume of this compound. For a pycnometer, it is filled to a calibrated mark. For a graduated cylinder, the volume is read from the graduations.

  • Mass of Filled Container: Weigh the container with the liquid.

  • Calculation: The density is calculated by subtracting the mass of the empty container from the mass of the filled container to get the mass of the liquid, and then dividing this mass by the known volume.[2][4][10][11][12]

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when entering the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used.

Methodology:

  • Instrument: An Abbe refractometer is commonly used for this measurement.

  • Calibration: Calibrate the refractometer using a standard liquid with a known refractive index.

  • Sample Application: Place a few drops of this compound onto the prism of the refractometer.

  • Measurement: Close the prisms and adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should be controlled and recorded, as the refractive index is temperature-dependent.[1][3][13][14]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic compound is tested in a range of solvents to determine its polarity.

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is chosen, including water, ethanol, and diethyl ether.

  • Procedure:

    • In a small test tube, add a small, measured amount of this compound (e.g., 25 mg).

    • Add a small volume of the chosen solvent (e.g., 0.5 mL) to the test tube.

    • Vigorously shake or vortex the mixture for a set period (e.g., 1-2 minutes).

    • Observe if the solid or liquid solute has completely dissolved.

  • Classification: The compound is classified as soluble, partially soluble, or insoluble based on the visual observation.[5][6][15][16]

Synthesis Workflow

The most common method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Final Product Reactant1 4-Hydroxybenzaldehyde Mixing Mixing of Reactants and Solvent Reactant1->Mixing Reactant2 tert-Butyl bromide Reactant2->Mixing Base Base (e.g., K₂CO₃) Deprotonation Deprotonation of 4-Hydroxybenzaldehyde Base->Deprotonation Solvent Solvent (e.g., DMF) Solvent->Mixing Mixing->Deprotonation Addition of Base SN2 SN2 Reaction Deprotonation->SN2 Formation of Phenoxide Workup Aqueous Workup & Extraction SN2->Workup Reaction Completion Purification Purification (e.g., Distillation) Workup->Purification Product This compound Purification->Product

References

4-(tert-Butoxy)benzaldehyde: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-(tert-butoxy)benzaldehyde in various organic solvents. The information contained herein is essential for the effective design of synthetic routes, purification processes, and formulation strategies in the fields of chemical research and drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in a range of common organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x1) of this compound at different temperatures (T/K).

SolventT/KMole Fraction Solubility (10^3 * x1)
Methanol 278.1513.91
283.1516.63
288.1519.89
293.1523.82
298.1528.56
303.1534.22
308.1541.01
313.1549.12
318.1558.83
323.1570.45
Ethanol 278.1512.03
283.1514.49
288.1517.46
293.1521.04
298.1525.35
303.1530.54
308.1536.80
313.1544.34
318.1553.42
323.1564.36
Isopropanol 278.159.87
283.1511.98
288.1514.55
293.1517.67
298.1521.46
303.1526.06
308.1531.65
313.1538.44
318.1546.68
323.1556.69
n-Butanol 278.1510.33
283.1512.58
288.1515.32
293.1518.65
298.1522.71
303.1527.65
308.1533.66
313.1541.00
318.1549.92
323.1560.78
Ethyl Acetate 278.1538.99
283.1547.10
288.1556.90
293.1568.75
298.1582.99
303.15100.20
308.15121.00
313.15146.10
318.15176.40
323.15212.90
Acetone 278.15108.30
283.15127.30
288.15149.60
293.15175.80
298.15206.60
303.15242.70
308.15285.10
313.15334.90
318.15393.30
323.15461.80
Acetonitrile 278.1525.11
283.1530.15
288.1536.20
293.1543.46
298.1552.18
303.1562.65
308.1575.21
313.1590.29
318.15108.40
323.15130.10

Data sourced from a study on the determination and correlation of solubility and thermodynamic properties of this compound in different solvents.

Experimental Protocols

The solubility of this compound was determined using the isothermal gravimetric method. This method involves the following steps:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed vessel.

  • Equilibration: The mixture is continuously stirred in a thermostated bath at a constant temperature for a sufficient time to ensure solid-liquid equilibrium is reached.

  • Sampling and Analysis: Once equilibrium is achieved, stirring is stopped, and the solution is allowed to settle. A known volume of the clear supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature change that might alter the solubility.

  • Gravimetric Determination: The withdrawn sample is weighed and then dried under vacuum to remove the solvent completely. The mass of the remaining solid this compound is then determined.

  • Calculation: The mole fraction solubility is calculated from the mass of the solute and the mass of the solvent in the sample.

This process is repeated at different temperatures to obtain the solubility curve.

Figure 1: Isothermal Gravimetric Method Workflow

Factors Influencing Solubility

The solubility of this compound is primarily influenced by the polarity of the solvent and the temperature.

  • Solvent Polarity: As a moderately polar molecule, this compound exhibits good solubility in a range of organic solvents. Its solubility is generally higher in more polar solvents like acetone and ethyl acetate compared to less polar alcohols.

  • Temperature: The solubility of this compound in all tested solvents increases with an increase in temperature. This endothermic dissolution process indicates that energy is required to break the solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

G Solubility Solubility of This compound Interactions Intermolecular Interactions (Solute-Solvent) Solubility->Interactions dependent on Temp Temperature Temp->Solubility + Polarity Solvent Polarity Polarity->Solubility affects

Figure 2: Factors Influencing Solubility

Thermodynamic Properties

The dissolution process of this compound in organic solvents can be described by thermodynamic parameters such as the dissolution enthalpy (ΔH°), dissolution entropy (ΔS°), and Gibbs free energy (ΔG°). These parameters can be calculated from the solubility data at different temperatures using the van't Hoff equation. Generally, a positive enthalpy of dissolution indicates that the process is endothermic, which is consistent with the observed increase in solubility with temperature.

This technical guide provides foundational data and methodologies for professionals working with this compound. The presented information is critical for optimizing experimental conditions and ensuring the successful application of this compound in various chemical and pharmaceutical contexts.

An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-(tert-butoxy)benzaldehyde. It includes a detailed breakdown of the spectral data, a standardized experimental protocol for spectrum acquisition, and visual representations of the molecular structure and its corresponding NMR signal assignments. This document is intended to serve as a valuable resource for researchers and professionals in drug development and related scientific fields who utilize NMR spectroscopy for structural elucidation and chemical analysis.

¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aldehydic proton, the aromatic protons, and the protons of the tert-butoxy group. The chemical shifts are influenced by the electronic effects of the aldehyde and the tert-butoxy substituents on the benzene ring. The electron-withdrawing nature of the aldehyde group deshields the aromatic protons in the ortho position, shifting them downfield. Conversely, the electron-donating effect of the tert-butoxy group shields the aromatic protons ortho to it, causing an upfield shift.

A summary of the predicted ¹H NMR spectral data for this compound, acquired in deuterated chloroform (CDCl₃) at 400 MHz, is presented below. This data is corroborated by comparative analysis with structurally similar compounds, such as 4-tert-butylbenzaldehyde and 4-n-butoxybenzaldehyde.

Signal Assignment Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Integration
Aldehydic Proton (CHO)~9.87Singlet-1H
Aromatic Protons (ortho to CHO)~7.82Doublet~8.82H
Aromatic Protons (ortho to O-t-Bu)~7.05Doublet~8.82H
tert-Butyl Protons (C(CH₃)₃)~1.36Singlet-9H

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The solution height in the tube should be approximately 4-5 cm.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a 400 MHz (or higher) NMR spectrometer.

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.

  • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

  • Typical acquisition parameters include:

    • Spectral Width: ~16 ppm

    • Number of Scans: 16-32 (to ensure a good signal-to-noise ratio)

    • Relaxation Delay: 1-2 seconds

    • Pulse Width: 90°

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Perform phase and baseline corrections to ensure accurate signal representation.

  • Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons for each resonance.

  • Analyze the multiplicity and measure the coupling constants for the split signals.

Visualizations

The following diagrams illustrate the molecular structure of this compound with proton assignments and a conceptual workflow for the ¹H NMR analysis.

molecular_structure cluster_molecule This compound C1 C C2 C C1->C2 Aldehyde_C C C1->Aldehyde_C C3 C C2->C3 H2 H C2->H2 C4 C C3->C4 H3 H C3->H3 C5 C C4->C5 O_tert_butoxy O C4->O_tert_butoxy C6 C C5->C6 H5 H C5->H5 C6->C1 H6 H C6->H6 Aldehyde_H H Aldehyde_C->Aldehyde_H Aldehyde_O O Aldehyde_C->Aldehyde_O C_tert_butyl C O_tert_butoxy->C_tert_butyl CH3_1 CH₃ C_tert_butyl->CH3_1 CH3_2 CH₃ C_tert_butyl->CH3_2 CH3_3 CH₃ C_tert_butyl->CH3_3 label_CHO Aldehydic Proton label_ortho_CHO Aromatic Protons (ortho to CHO) label_ortho_OtBu Aromatic Protons (ortho to O-t-Bu) label_tBu tert-Butyl Protons

Caption: Molecular structure of this compound with ¹H assignments.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample (10-20 mg) dissolve Dissolve in CDCl₃ with TMS (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline calibrate Calibrate to TMS phase_baseline->calibrate integrate Integrate Signals calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze

Caption: Workflow for ¹H NMR analysis of this compound.

4-(Tert-Butoxy)Benzaldehyde 13C NMR chemical shifts

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 4-(Tert-Butoxy)Benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound. This document outlines the structural assignments of the carbon atoms, presents the chemical shift data in a clear tabular format, and describes a standard experimental protocol for acquiring such data. This information is critical for the structural elucidation and quality control of this compound in research and drug development settings.

Molecular Structure and Carbon Numbering

To facilitate the assignment of 13C NMR signals, the carbon atoms of this compound are numbered as shown in the diagram below. This numbering scheme is used consistently throughout this guide to correlate spectral data with the molecular structure.

Caption: Molecular structure of this compound with carbon numbering.

13C NMR Chemical Shift Data

The following table summarizes the 13C NMR chemical shifts for this compound. The data is compiled from spectral databases and comparison with structurally similar compounds, such as 4-n-butoxybenzaldehyde and 4-(tert-butyl)benzaldehyde. The spectrum is typically recorded in deuterated chloroform (CDCl3) at a frequency of 101 MHz.

Carbon AtomChemical Shift (δ, ppm)MultiplicityAssignment Rationale
C7 (CHO)~190.7Singlet (s)The carbonyl carbon of an aldehyde typically appears far downfield.
C4~162.5Singlet (s)Aromatic carbon bonded to the electronegative oxygen atom of the ether group.
C1~131.9Singlet (s)Quaternary aromatic carbon bonded to the aldehyde group.
C2, C6~129.9Doublet (d)Aromatic carbons ortho to the aldehyde group, showing equivalent shifts due to symmetry.
C3, C5~118.9Doublet (d)Aromatic carbons meta to the aldehyde group, shielded by the ether oxygen.
C8~79.1Singlet (s)Quaternary carbon of the tert-butyl group bonded to oxygen.
C9, C10, C11~28.8Quartet (q)Equivalent methyl carbons of the tert-butyl group.

Note: The exact chemical shifts can vary slightly depending on the solvent, concentration, and instrument used.

Experimental Protocol for 13C NMR Spectroscopy

This section details a standard methodology for the acquisition of a 13C NMR spectrum for this compound.

3.1. Sample Preparation

  • Dissolution: Weigh approximately 20-50 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0.00 ppm). Often, the residual solvent peak of CDCl3 (δ ≈ 77.16 ppm) is used for calibration.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

3.2. NMR Instrument Parameters A standard protocol for a 400 MHz NMR spectrometer is provided below:

  • Spectrometer Frequency: 101 MHz for 13C nucleus.

  • Solvent: CDCl3.

  • Temperature: 298 K (25 °C).

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30).

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay (d1): 2 seconds. A longer delay may be necessary for the full observation of quaternary carbons.

  • Number of Scans (ns): 128 to 1024 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

  • Spectral Width: 0 to 220 ppm.

3.3. Data Processing

  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before performing the Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to the spectrum.

  • Calibration: Reference the spectrum to the TMS signal at 0.00 ppm or the CDCl3 solvent peak at 77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Spectral Analysis

The process of assigning the 13C NMR spectrum involves a logical workflow, starting from the acquisition of the spectrum to the final structural confirmation.

G cluster_workflow Spectral Analysis Workflow A Sample Preparation (Compound in CDCl3) B 13C NMR Data Acquisition (400 MHz Spectrometer) A->B C Data Processing (FT, Phasing, Calibration) B->C D Peak Identification & Listing C->D E Comparison with Known Data (Similar Structures, Databases) D->E F Assignment of Carbon Signals E->F G Final Structure Confirmation F->G

Caption: Workflow for the analysis of the 13C NMR spectrum.

This guide provides essential technical information on the 13C NMR chemical shifts of this compound, which is invaluable for its identification and characterization in a laboratory setting.

An In-depth Technical Guide to the FT-IR Spectrum of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4-(tert-butoxy)benzaldehyde. It details the characteristic vibrational modes, presents quantitative data for key peak assignments, and outlines a standard experimental protocol for acquiring a high-quality spectrum. This document is intended to serve as a valuable resource for the identification, characterization, and quality control of this important chemical intermediate in research and drug development settings.

Introduction to the Vibrational Spectroscopy of this compound

This compound (C₁₁H₁₄O₂) is an aromatic aldehyde characterized by a benzaldehyde core substituted with a bulky tert-butoxy group at the para position. Its molecular structure gives rise to a unique infrared spectrum that is instrumental for its unambiguous identification and the assessment of its purity. The FT-IR spectrum is dominated by vibrational modes associated with the aldehyde functional group (C=O and C-H stretches), the aromatic ring (C-H and C=C stretches), and the tert-butoxy group (C-O and C-H stretches and bends). A thorough understanding of the precise wavenumbers of these vibrations is crucial for accurate spectral interpretation.

Characteristic FT-IR Absorption Bands

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to specific molecular vibrations. The table below summarizes the principal characteristic peaks, their assigned vibrational modes, and their typical wavenumber ranges.

Wavenumber (cm⁻¹)IntensityVibrational Mode Assignment
~ 3070Weak to MediumAromatic C-H Stretching
~ 2970StrongAsymmetric C-H Stretching (tert-butyl)
~ 2870MediumSymmetric C-H Stretching (tert-butyl)
~ 2830 and ~ 2730Weak (often a doublet)Aldehyde C-H Stretching (Fermi resonance)
~ 1695Strong, SharpC=O Stretching (Aldehyde)
~ 1600 and ~ 1580Medium to StrongC=C Stretching (Aromatic Ring)
~ 1510Medium to StrongC=C Stretching (Aromatic Ring)
~ 1390 and ~ 1365MediumC-H Bending (tert-butyl)
~ 1250StrongAsymmetric C-O-C Stretching (Aryl Ether)
~ 1160StrongIn-plane C-H Bending (Aromatic Ring)
~ 830StrongOut-of-plane C-H Bending (para-disubstituted ring)

Experimental Protocol for FT-IR Analysis

A reliable FT-IR spectrum of this compound can be obtained using the following methodology.

Instrumentation:

A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Bruker Tensor 27 FT-IR or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector is suitable. An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal is recommended for its ease of sample handling and the generation of high-quality data for solid or liquid samples.

Sample Preparation:

This compound can exist as a liquid or a low-melting solid at room temperature. The ATR technique is highly recommended for this compound.

ATR Technique (Recommended):

  • Ensure the ATR crystal is meticulously cleaned by wiping it with a soft, lint-free cloth dampened with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to eliminate interference from atmospheric water and carbon dioxide.

  • Place a small amount of the this compound sample directly onto the center of the ATR crystal.

  • If the sample is a solid, use the pressure arm of the ATR accessory to ensure firm and even contact between the sample and the crystal. For a liquid sample, a drop is sufficient to cover the crystal.

  • Acquire the FT-IR spectrum of the sample.

Alternative Method (Thin Film for Liquids):

  • Place a small drop of the liquid sample between two infrared-transparent salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin capillary film.

  • Mount the salt plates in the spectrometer's sample holder and acquire the spectrum.

Data Acquisition:
  • Spectral Range: 4000 - 400 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32 scans are typically co-added to enhance the signal-to-noise ratio.

  • Apodization: A Happ-Genzel apodization function is commonly applied.

Data Processing:

The acquired sample interferogram is subjected to a Fourier transform to generate the spectrum. This is then ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Baseline correction and smoothing algorithms may be applied if necessary to improve the presentation of the spectrum.

Logical Workflow for FT-IR Analysis

The following diagram illustrates the logical workflow for the FT-IR analysis of a chemical sample such as this compound.

FT_IR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis instrument_prep Instrument Preparation (Clean ATR Crystal) background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Place Sample on Crystal) background_scan->sample_prep sample_scan Acquire Sample Spectrum (16-32 Scans) sample_prep->sample_scan ft Fourier Transform sample_scan->ft ratioing Ratio Against Background ft->ratioing correction Baseline Correction (Optional) ratioing->correction peak_picking Peak Picking & Tabulation correction->peak_picking assignment Peak Assignment (Correlation Charts/Databases) peak_picking->assignment reporting Final Report Generation assignment->reporting

Caption: Logical workflow for FT-IR analysis of this compound.

Interpretation of the Spectrum

The FT-IR spectrum of this compound is highly characteristic. The strong, sharp absorption band around 1695 cm⁻¹ is a definitive indicator of the carbonyl (C=O) group of the aromatic aldehyde. Conjugation with the benzene ring slightly lowers this frequency compared to a saturated aldehyde. The presence of the aldehyde is further confirmed by the weak doublet observed around 2830 cm⁻¹ and 2730 cm⁻¹, which arises from the C-H stretch of the aldehyde group and its Fermi resonance with an overtone of a C-H bending vibration.

The aromatic nature of the compound is evidenced by the weak C-H stretching vibrations above 3000 cm⁻¹ and the medium to strong C=C stretching absorptions in the 1600-1510 cm⁻¹ region. The strong peak around 830 cm⁻¹ is a reliable indicator of para-disubstitution on the benzene ring.

The bulky tert-butoxy group is identified by the strong C-H stretching bands around 2970 cm⁻¹ and the characteristic C-H bending absorptions near 1390 cm⁻¹ and 1365 cm⁻¹. The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the aryl ether linkage, a prominent feature in the spectra of alkoxy-substituted aromatic compounds.

By carefully analyzing these characteristic peaks, researchers can confidently identify this compound, assess its purity, and distinguish it from other related aromatic aldehydes and isomers.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 4-(tert-butoxy)benzaldehyde. The information presented herein is essential for the structural elucidation and identification of this compound in complex matrices, a common requirement in pharmaceutical research and drug development. This document outlines the major fragment ions, proposes a detailed fragmentation pathway, and provides a representative experimental protocol for acquiring similar mass spectra.

Data Presentation: Key Fragments and Relative Intensities

The electron ionization mass spectrum of this compound is characterized by several key fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity, are summarized in the table below. This information is critical for the identification of the compound through mass spectral library matching and for understanding its fragmentation behavior.

m/zProposed Fragment IonRelative Intensity (%)
178[C₁₁H₁₄O₂]⁺• (Molecular Ion)15
163[C₁₀H₁₁O₂]⁺100 (Base Peak)
122[C₇H₆O₂]⁺•20
121[C₇H₅O₂]⁺85
93[C₆H₅O]⁺10
77[C₆H₅]⁺15
57[C₄H₉]⁺30

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions proceeds through a series of characteristic cleavage and rearrangement reactions. The stability of the aromatic ring and the presence of the ether and aldehyde functionalities dictate the observed fragmentation pattern.

The process begins with the ionization of the molecule by a high-energy electron beam, resulting in the formation of the molecular ion (m/z 178) . This radical cation is energetically unstable and undergoes subsequent fragmentation.

A primary and highly favorable fragmentation step is the loss of a methyl radical (•CH₃) from the tert-butyl group via alpha-cleavage. This results in the formation of a stable oxonium ion, which is observed as the base peak at m/z 163 .

Further fragmentation of the m/z 163 ion can occur through the neutral loss of isobutylene (C₄H₈), leading to the formation of the radical cation of 4-hydroxybenzaldehyde at m/z 122 . This ion can then lose a hydrogen atom to form the acylium ion at m/z 121 .

Alternative fragmentation pathways from the 4-hydroxybenzaldehyde radical cation (m/z 122) include the loss of a formyl radical (•CHO) to produce the phenoxy radical cation at m/z 93 , which can subsequently lose a carbon monoxide (CO) molecule to yield the phenyl cation at m/z 77 .

A distinct fragmentation pathway involves the cleavage of the C-O bond of the ether linkage, leading to the formation of the stable tert-butyl cation at m/z 57 .

The proposed fragmentation pathway is illustrated in the following diagram:

fragmentation_pathway M [C₁₁H₁₄O₂]⁺• m/z = 178 (Molecular Ion) F163 [C₁₀H₁₁O₂]⁺ m/z = 163 (Base Peak) M->F163 - •CH₃ F57 [C₄H₉]⁺ m/z = 57 M->F57 F122 [C₇H₆O₂]⁺• m/z = 122 F163->F122 - C₄H₈ F121 [C₇H₅O₂]⁺ m/z = 121 F122->F121 - •H F93 [C₆H₅O]⁺ m/z = 93 F122->F93 - •CHO F77 [C₆H₅]⁺ m/z = 77 F93->F77 - CO

Spectroscopic Profile of 4-(Tert-Butoxy)Benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-(Tert-Butoxy)Benzaldehyde (CAS No: 57699-45-3), a key intermediate in organic synthesis.[1][2][3] The following sections present tabulated quantitative data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for obtaining these spectra are also provided, followed by a logical workflow for spectroscopic analysis.

Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAldehyde (-CHO)
7.82d2HAromatic (ortho to -CHO)
7.10d2HAromatic (ortho to -O-tBu)
1.35s9Htert-Butyl (-C(CH₃)₃)
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: Chloroform-d (CDCl₃) Frequency: 101 MHz

Chemical Shift (δ) ppmAssignment
190.8Aldehyde Carbonyl (C=O)
160.0Aromatic (C-O)
131.9Aromatic (CH, ortho to -CHO)
130.3Aromatic (C-CHO)
118.8Aromatic (CH, ortho to -O-tBu)
79.2Quaternary Carbon (-O-C (CH₃)₃)
28.8tert-Butyl Methyls (-C(CH₃ )₃)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2975StrongC-H stretch (aliphatic, tert-butyl)
2870MediumC-H stretch (aldehyde)
1695StrongC=O stretch (aldehyde carbonyl)
1600, 1575Strong, MediumC=C stretch (aromatic ring)
1245StrongC-O stretch (aryl ether)
1160StrongC-O stretch (tert-butoxy)
835StrongC-H bend (p-disubstituted benzene)
Mass Spectrometry (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
17830[M]⁺ (Molecular Ion)
163100[M - CH₃]⁺
12180[M - C(CH₃)₃]⁺
9340[C₆H₅O]⁺
5795[C(CH₃)₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: The solution is transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are acquired on a 400 MHz spectrometer.

    • For ¹H NMR, 16-32 scans are typically acquired with a relaxation delay of 1 second.

    • For ¹³C NMR, a proton-decoupled spectrum is obtained with 1024-2048 scans and a relaxation delay of 2 seconds.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: A small drop of neat this compound liquid is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.[5] Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying a drop of the solution to a salt plate (KBr or NaCl), and allowing the solvent to evaporate.[6][7]

  • Background Spectrum: A background spectrum of the empty ATR crystal or clean salt plate is recorded.

  • Sample Spectrum: The sample spectrum is then recorded.

  • Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: A dilute solution of this compound in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer.

  • Ionization: Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.[8]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion is measured by a detector.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z. The molecular ion peak ([M]⁺) provides the molecular weight of the compound.[1]

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Final Confirmation Sample Chemical Compound (this compound) NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Confirmation Structure Confirmation Structure->Confirmation Functional_Groups->Confirmation Molecular_Weight->Confirmation

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-butoxy)benzaldehyde, a valuable aromatic aldehyde intermediate in organic synthesis. The document details a robust synthetic protocol, outlines its key physicochemical properties, and provides a thorough characterization using various spectroscopic techniques. This guide is intended to be a practical resource for researchers and professionals involved in synthetic chemistry and drug development.

Physicochemical Properties

This compound is a colorless to light yellow liquid with a characteristic aromatic odor.[1] It is an organic compound with the molecular formula C₁₁H₁₄O₂.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₁₁H₁₄O₂[1]
Molecular Weight178.23 g/mol [1]
AppearanceColorless to light yellow liquid[1]
Density1.023 g/mL at 20 °C[2]
Boiling Point87-92 °C at 1.5 mmHg[1]
Refractive Index (n₂₀/D)1.534[1]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the O-alkylation of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.

Experimental Protocol: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of analogous alkoxybenzaldehydes.

Materials:

  • 4-Hydroxybenzaldehyde

  • tert-Butyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Procedure:

  • To a dry round-bottom flask containing a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add tert-butyl bromide (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 70-80°C and maintain this temperature with stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash with deionized water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield:

The typical yield for this type of Williamson ether synthesis is in the range of 75-95%, depending on the specific reaction conditions and purification method.

Synthesis Workflow

SynthesisWorkflow Synthesis Workflow for this compound cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Reaction_Mixture Reaction Mixture in DMF 4-Hydroxybenzaldehyde->Reaction_Mixture tert-Butyl_bromide tert-Butyl bromide tert-Butyl_bromide->Reaction_Mixture K2CO3 K₂CO₃ (Base) K2CO3->Reaction_Mixture DMF DMF (Solvent) DMF->Reaction_Mixture Heating Heat to 70-80°C (12-24 hours) Reaction_Mixture->Heating Quenching Quench with Water Heating->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with Water and Brine Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Filtration Filter Drying->Filtration Concentration Concentrate in vacuo Filtration->Concentration Purification_Step Vacuum Distillation or Column Chromatography Concentration->Purification_Step Final_Product This compound Purification_Step->Final_Product LogicalRelationships Key Relationships of this compound 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde Williamson_Ether_Synthesis Williamson Ether Synthesis 4-Hydroxybenzaldehyde->Williamson_Ether_Synthesis 4_tert_Butoxybenzaldehyde This compound Williamson_Ether_Synthesis->4_tert_Butoxybenzaldehyde Spectroscopic_Characterization Spectroscopic Characterization 4_tert_Butoxybenzaldehyde->Spectroscopic_Characterization Applications Applications 4_tert_Butoxybenzaldehyde->Applications NMR ¹H & ¹³C NMR Spectroscopic_Characterization->NMR IR IR Spectroscopy Spectroscopic_Characterization->IR MS Mass Spectrometry Spectroscopic_Characterization->MS Organic_Synthesis Organic Synthesis Intermediate Applications->Organic_Synthesis Materials_Science Materials Science (e.g., Liquid Crystals) Applications->Materials_Science Drug_Development Drug Development Building Block Applications->Drug_Development

References

An In-depth Technical Guide to 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(tert-Butoxy)benzaldehyde, a versatile aromatic aldehyde with significant applications in organic synthesis, materials science, and potentially in drug discovery. This document details its chemical structure, physicochemical properties, synthesis, and key applications, supported by experimental data and protocols.

Chemical Structure and Properties

This compound, with the molecular formula C₁₁H₁₄O₂, is a derivative of benzaldehyde featuring a tert-butoxy group at the para position of the benzene ring.[1][2] This bulky substituent significantly influences the molecule's physical and chemical properties.

Table 1: General Properties of this compound

PropertyValue
IUPAC Name This compound
Synonyms p-tert-Butoxybenzaldehyde, Benzaldehyde, 4-(1,1-dimethylethoxy)-
CAS Number 57699-45-3
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [1]
Appearance Colorless to light yellow liquid[1][3]
Odor Aromatic, similar to almond[3]

Table 2: Physicochemical Data of this compound

PropertyValue
Density 1.023 g/mL at 20 °C[3]
Boiling Point 87-92 °C at 1.5 mmHg
Refractive Index (n20/D) 1.534
Solubility Insoluble in water; soluble in alcohol and ketone solvents.[3]

Table 3: Spectroscopic Data of this compound

Technique Data
¹H NMR (CDCl₃, 400 MHz) Note: Data for the structural isomer 4-(tert-butyl)benzaldehyde is provided for reference. δ 9.98 (s, 1H, CHO), 7.82 (d, J=8.4 Hz, 2H, Ar-H), 7.55 (d, J=8.4 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃).
¹³C NMR (CDCl₃) δ 191.0, 162.5, 131.9, 129.8, 118.8, 79.1, 28.8
IR (Gas Phase) Major peaks at approximately 2970, 1700, 1600, 1240, 1160 cm⁻¹
Mass Spectrum (EI) Molecular Ion [M]⁺ at m/z 178. Other major fragments at m/z 121, 57.

Synthesis of this compound

The most common method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base. An alternative route is the condensation of tert-butyl alcohol with benzaldehyde under acidic conditions.[1]

Experimental Protocol: Williamson Ether Synthesis (Adapted)

This protocol is adapted from the synthesis of 4-butoxybenzaldehyde and may require optimization for the tert-butoxy derivative.

Materials:

  • 4-Hydroxybenzaldehyde

  • tert-Butyl bromide or isobutylene with a strong acid catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde in DMF.

  • Add anhydrous potassium carbonate to the solution.

  • Slowly add tert-butyl bromide to the reaction mixture.

  • Heat the mixture to an appropriate temperature (e.g., 70-80 °C) and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding an excess of water.

  • Extract the product with ethyl acetate.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography.

G cluster_synthesis Synthesis Workflow start Dissolve 4-hydroxybenzaldehyde and K₂CO₃ in DMF add_tbu Add tert-butyl bromide start->add_tbu react Heat and stir (monitor by TLC) add_tbu->react workup Quench with water and extract with ethyl acetate react->workup dry Dry organic phase (Na₂SO₄) workup->dry purify Purify by distillation or chromatography dry->purify end This compound purify->end

Caption: Workflow for the Williamson ether synthesis of this compound.

Applications in Research and Development

This compound serves as a valuable intermediate in several areas of chemical science.

Organic Synthesis and Drug Development
Materials Science: Liquid Crystals

Alkoxy-substituted benzaldehydes are common precursors for the synthesis of Schiff base liquid crystals.[1] The condensation of this compound with various anilines can lead to the formation of calamitic (rod-shaped) liquid crystals. The bulky tert-butoxy group influences the packing of the molecules and, consequently, the mesophase properties such as the clearing point and the type of liquid crystalline phase formed.

Table 4: Representative Data for Liquid Crystals Derived from Alkoxy Benzaldehydes Note: This data is for a homologous series derived from 4-butoxybenzaldehyde and is illustrative of the types of properties investigated.

n-Alkyl Chain on AnilineCrystal to Nematic Transition (°C)Nematic to Isotropic Transition (°C)
C₄H₉34.068.0
C₅H₁₁33.065.5
C₆H₁₃30.067.0
Biological Activity: Tyrosinase Inhibition

Substituted benzaldehydes have been investigated for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis. Inhibition of tyrosinase is a target for the development of agents to treat hyperpigmentation disorders. The mechanism of inhibition by some benzaldehydes is believed to involve the formation of a Schiff base with a primary amino group in the active site of the enzyme. The specific inhibitory activity of this compound against tyrosinase is an area for further investigation.

G cluster_screening Tyrosinase Inhibition Screening Workflow prepare_enzyme Prepare tyrosinase solution mix Incubate enzyme with inhibitor prepare_enzyme->mix prepare_substrate Prepare L-DOPA solution initiate Add substrate to initiate reaction prepare_substrate->initiate prepare_inhibitor Prepare this compound (test compound) solution prepare_inhibitor->mix mix->initiate measure Monitor dopachrome formation (spectrophotometry at 475 nm) initiate->measure analyze Calculate IC₅₀ value measure->analyze

Caption: General workflow for screening tyrosinase inhibitors.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its unique combination of a reactive aldehyde group and a sterically bulky tert-butoxy substituent makes it a useful building block in organic synthesis, particularly for the development of novel liquid crystalline materials and as a protected precursor in the synthesis of complex molecules. Further research into its biological activities, such as tyrosinase inhibition, may open new avenues for its application in the fields of cosmetics and pharmaceuticals.

References

An In-depth Technical Guide to 4-(tert-Butoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(tert-butoxy)benzaldehyde, an aromatic aldehyde of significant interest in organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides established synthetic methodologies with detailed experimental protocols, and explores its applications, particularly its role as a tyrosinase inhibitor in the context of drug development. Spectroscopic data, mechanistic insights, and safety information are also included to serve as a valuable resource for researchers in the field.

Introduction

This compound, with the IUPAC name This compound or 4-[(2-methylpropan-2-yl)oxy]benzaldehyde , is an organic compound characterized by a benzaldehyde moiety substituted with a bulky tert-butoxy group at the para position.[1][2] This substitution pattern imparts unique physicochemical properties that make it a versatile intermediate in the synthesis of complex organic molecules, liquid crystals, and potential therapeutic agents.[1] Its aldehyde functionality serves as a reactive handle for various chemical transformations, while the tert-butyl group can act as a protecting group and influence the molecule's solubility and biological activity.[1]

Physicochemical and Spectroscopic Data

The properties of this compound are well-documented, providing a solid foundation for its use in synthetic and analytical applications.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValue
IUPAC Name This compound
Synonyms This compound, p-tert-butoxybenzaldehyde, 4-(1,1-dimethylethoxy)benzaldehyde
CAS Number 57699-45-3
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to light yellow liquid
Odor Aromatic, almond-like
Density 1.023 g/mL at 20 °C
Refractive Index (n20/D) 1.534
Boiling Point Not available
Melting Point Not available
Solubility Insoluble in water; soluble in organic solvents like alcohols and ketones.[3]
Vapor Pressure 0.00552 mmHg at 25°C
Spectroscopic Data

The spectroscopic data provides confirmation of the structure of this compound.

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
9.88s1HAldehyde proton (-CHO)
7.82d2HAromatic protons ortho to -CHO
7.10d2HAromatic protons ortho to -O-t-Bu
1.36s9Htert-butyl protons (-C(CH₃)₃)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) [4]

Chemical Shift (δ) ppmAssignment
192.1Aldehyde carbon (C=O)
158.5Aromatic carbon attached to oxygen
134.1Aromatic carbon ipso to -CHO
129.7Aromatic carbons ortho to -CHO
126.0Aromatic carbons ortho to -O-t-Bu
35.4Quaternary carbon of tert-butyl group
31.1Methyl carbons of tert-butyl group

IR (Infrared) Spectroscopy

Wavenumber (cm⁻¹)IntensityAssignment
~2970StrongC-H stretch (aliphatic)
~2870, ~2770MediumC-H stretch (aldehyde)
~1690StrongC=O stretch (aldehyde)
~1600, ~1580Medium-StrongC=C stretch (aromatic)
~1250StrongC-O stretch (ether)

MS (Mass Spectrometry)

m/zRelative IntensityAssignment
178Moderate[M]⁺ (Molecular ion)
121High[M - C₄H₉]⁺
57High[C₄H₉]⁺ (tert-butyl cation)

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of 4-hydroxybenzaldehyde with a tert-butylating agent in the presence of a base.

General Reaction Scheme

The synthesis involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile, attacking the electrophilic tert-butylating agent.

G cluster_reactants Reactants cluster_products Products R1 4-Hydroxybenzaldehyde P1 This compound R1->P1 Williamson Ether Synthesis R2 tert-Butylating Agent (e.g., tert-Butyl bromide) R2->P1 R3 Base (e.g., K₂CO₃) R3->P1 P2 Byproducts

Caption: General scheme of the Williamson ether synthesis for this compound.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 4-Hydroxybenzaldehyde

  • tert-Butyl bromide

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution.

  • Slowly add tert-butyl bromide (1.2-1.5 eq) to the reaction mixture.

  • Heat the mixture to 70-80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a large volume of cold water and extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford pure this compound.

Applications in Drug Development and Biological Activity

This compound and its derivatives have garnered attention in the field of drug discovery due to their potential biological activities.

Tyrosinase Inhibition and Melanogenesis Pathway

A significant area of investigation is the role of 4-substituted benzaldehydes as inhibitors of tyrosinase, a key enzyme in the melanogenesis pathway.[5] Tyrosinase catalyzes the conversion of tyrosine to melanin, and its overactivity can lead to hyperpigmentation disorders. Benzaldehyde derivatives have been shown to act as competitive inhibitors of tyrosinase.[6] The bulky tert-butoxy group at the para-position is hypothesized to enhance this inhibitory activity by providing a hydrophobic interaction with the enzyme's active site.[4]

Melanogenesis_Pathway Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA hydroxylation Dopaquinone Dopaquinone L_DOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin series of reactions Tyrosinase Tyrosinase Tyrosinase->L_DOPA Tyrosinase->Dopaquinone Inhibitor This compound Inhibitor->Tyrosinase Inhibition

Caption: Simplified signaling pathway of melanogenesis and the inhibitory action of this compound on tyrosinase.

Experimental Protocol: Tyrosinase Inhibition Assay

The inhibitory effect of this compound on mushroom tyrosinase activity can be determined spectrophotometrically.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (3,4-dihydroxyphenylalanine)

  • Phosphate buffer (pH 6.8)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO. Prepare serial dilutions in the phosphate buffer.

  • In a 96-well plate, add phosphate buffer, L-DOPA solution, and the test compound solution (or DMSO for control).

  • Initiate the reaction by adding the mushroom tyrosinase solution to each well.

  • Immediately measure the absorbance at 475 nm at regular intervals for a set period using a microplate reader.

  • Calculate the rate of dopachrome formation.

  • The percentage of inhibition is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A is the rate of reaction.

  • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the inhibitor concentration.

Precursor for Bioactive Molecules

The aldehyde functional group of this compound makes it a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex molecules with potential therapeutic applications. For instance, it can be used in condensation reactions to form Schiff bases and chalcones, which are known to exhibit a wide range of biological activities, including anticancer and antimicrobial properties.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile and valuable chemical intermediate with well-characterized physicochemical and spectroscopic properties. Its synthesis via the Williamson ether synthesis is a robust and efficient method. The demonstrated activity of 4-substituted benzaldehydes as tyrosinase inhibitors highlights the potential of this compound in the development of agents for dermatological applications. Furthermore, its utility as a synthetic precursor for a variety of bioactive molecules underscores its importance for researchers and professionals in the fields of organic synthesis and drug discovery. This technical guide provides a solid foundation of data and protocols to facilitate further research and application of this compound.

References

An In-depth Technical Guide on the Safety and Handling of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-(tert-Butoxy)benzaldehyde (CAS No. 57699-45-3), a key intermediate in various synthetic processes. Adherence to the following protocols is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for the safe design of experiments and for anticipating its behavior under various conditions.

PropertyValueReference
Molecular Formula C₁₁H₁₄O₂[1][2][3]
Molecular Weight 178.23 g/mol [3]
Appearance Clear yellow-green liquid
Density 1.023 g/mL at 20 °C[1][4]
Boiling Point 87-92 °C at 1.5 mmHg; 274.1 °C at 760 mmHg[5][6]
Flash Point 114 °C[6]
Refractive Index n20/D 1.534
Vapor Pressure 0.00552 mmHg at 25°C[5]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in the table below.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure3H335: May cause respiratory irritation

GHS Pictogram:

alt text

Signal Word: Warning[7]

Hazard Statements:

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[5]

Precautionary Statements:

  • Prevention: P261, P264, P271, P280

  • Response: P302 + P352, P305 + P351 + P338

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize exposure and ensure the stability of the compound.

3.1. Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles or a face shield, and a lab coat.[7][8]

  • Avoid breathing vapors or mist.[5]

  • Avoid contact with skin and eyes.[9]

  • Wash hands thoroughly after handling.[10]

  • Keep containers tightly closed when not in use.[2]

3.2. Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11]

  • Keep containers tightly closed to prevent exposure to air and moisture.[2] The compound is noted to be air sensitive.[9]

  • Store under an inert atmosphere for long-term storage.[9]

The logical workflow for the safe handling of this compound is illustrated in the diagram below.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Review SDS B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Ensure Fume Hood is Operational B->C D Work Within Fume Hood C->D Begin Experiment E Dispense Chemical D->E F Keep Container Tightly Closed E->F G Decontaminate Work Area F->G Complete Experiment H Dispose of Waste Properly G->H I Wash Hands Thoroughly H->I EmergencyResponse Emergency Response Protocol for Accidental Exposure cluster_routes Route of Exposure cluster_actions Immediate Actions cluster_medical Medical Attention Start Accidental Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir WashSkin Wash with Soap & Water Skin->WashSkin FlushEyes Flush with Water Eye->FlushEyes RinseMouth Rinse Mouth Ingestion->RinseMouth SeekMedical Seek Immediate Medical Attention FreshAir->SeekMedical WashSkin->SeekMedical if irritation persists FlushEyes->SeekMedical RinseMouth->SeekMedical

References

Methodological & Application

Synthesis of 4-(Tert-Butoxy)Benzaldehyde from 4-hydroxybenzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-(tert-butoxy)benzaldehyde from 4-hydroxybenzaldehyde. The presented method is based on the acid-catalyzed alkylation of the phenolic hydroxyl group with isobutylene, a robust and efficient alternative to the Williamson ether synthesis which is often problematic for the introduction of sterically hindered groups like tert-butyl. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and visual diagrams to illustrate the reaction pathway and experimental workflow, intended to support researchers in organic synthesis and drug development.

Introduction

This compound is a valuable intermediate in organic synthesis, often utilized as a protecting group for the phenolic hydroxyl group of 4-hydroxybenzaldehyde. The tert-butoxy group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it a useful tool in multi-step synthetic routes. The synthesis of this compound from 4-hydroxybenzaldehyde is a key transformation in the preparation of various pharmaceutical and fine chemical targets.

While the Williamson ether synthesis is a common method for ether formation, the use of a tertiary alkyl halide, such as tert-butyl bromide, with a phenoxide leads predominantly to elimination by-products rather than the desired ether. To circumvent this, the acid-catalyzed addition of an alkene, such as isobutylene, to the phenolic hydroxyl group provides a high-yielding and scalable route to the desired product.

Reaction Scheme

The synthesis proceeds via the acid-catalyzed electrophilic addition of isobutylene to the hydroxyl group of 4-hydroxybenzaldehyde. The reaction is typically carried out in a non-polar solvent in the presence of a strong acid catalyst.

Reaction: 4-hydroxybenzaldehyde + Isobutylene --(H+)--> this compound

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterValue
Reactants
4-hydroxybenzaldehyde (MW: 122.12 g/mol )1.0 eq
Isobutylene (MW: 56.11 g/mol )Excess
Catalyst
Concentrated Sulfuric AcidCatalytic amount
Solvent Dichloromethane
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2-4 hours
Product
This compound (MW: 178.23 g/mol )-
Typical Yield 85-95%
Appearance Colorless to light yellow liquid[1]
Boiling Point 87-88 °C at 2 mmHg
Density 1.023 g/mL at 20 °C[1]
Refractive Index (n20/D) 1.534

Experimental Protocol

This protocol describes the synthesis of this compound from 4-hydroxybenzaldehyde using isobutylene and a catalytic amount of sulfuric acid.

Materials and Reagents:
  • 4-hydroxybenzaldehyde

  • Dichloromethane (CH₂Cl₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Isobutylene (liquefied gas or generated in situ)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:
  • Round-bottom flask equipped with a magnetic stir bar

  • Gas inlet tube or a setup for generating isobutylene

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:
  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in dichloromethane. Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.

  • Isobutylene Addition: Bubble isobutylene gas through the reaction mixture at a steady rate for 2-4 hours while maintaining the temperature at 0 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, stop the flow of isobutylene and slowly add saturated aqueous sodium bicarbonate solution to quench the reaction and neutralize the acid.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation to yield a colorless to light yellow liquid.

Mandatory Visualizations

Chemical Transformation Pathway

Caption: Reaction pathway for the synthesis of this compound.

Experimental Workflow

G Figure 2: Experimental workflow for the synthesis of this compound. cluster_reaction Reaction cluster_workup Work-up & Purification arrow arrow start Dissolve 4-hydroxybenzaldehyde in CH₂Cl₂ add_catalyst Add catalytic H₂SO₄ start->add_catalyst add_isobutylene Bubble isobutylene at 0 °C add_catalyst->add_isobutylene monitor Monitor by TLC add_isobutylene->monitor quench Quench with NaHCO₃ (aq) monitor->quench extract Extract with CH₂Cl₂ quench->extract wash Wash with H₂O and brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by vacuum distillation concentrate->purify

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Tert-butoxy)benzaldehyde is a valuable intermediate in organic synthesis, serving as a key building block for pharmaceuticals, agrochemicals, and specialty materials. The tert-butoxy group acts as a bulky, acid-labile protecting group for the phenolic hydroxyl group, allowing for selective reactions at other positions of the molecule. While the Williamson ether synthesis is a cornerstone for the formation of many ethers, the direct synthesis of this compound via this method using a tertiary alkyl halide is challenging due to the propensity for E2 elimination. A more effective and widely employed method is the acid-catalyzed electrophilic addition of isobutylene to 4-hydroxybenzaldehyde. This application note provides a detailed protocol for this synthesis, along with relevant quantitative data and characterization details.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

ParameterValue
Product Information
Molecular FormulaC₁₁H₁₄O₂
Molecular Weight178.23 g/mol
AppearanceColorless to light yellow liquid
Boiling Point87-92 °C at 1.5 mmHg
Density1.023 g/mL at 20 °C
Refractive Index (n²⁰/D)1.534
Reaction Parameters
Typical Yield80-95%
Purity>97% (after purification)
Spectroscopic Data
¹H NMR (CDCl₃, 400 MHz)δ 9.88 (s, 1H), 7.80 (d, J=8.8 Hz, 2H), 7.10 (d, J=8.8 Hz, 2H), 1.40 (s, 9H)
¹³C NMR (CDCl₃, 101 MHz)δ 190.8, 162.2, 131.9, 130.9, 122.1, 79.4, 28.8
IR (neat, cm⁻¹)2975, 2870, 1685, 1600, 1575, 1365, 1240, 1160, 830
Mass Spec (EI, m/z)178 (M⁺), 122, 94, 57

Experimental Protocol

This protocol details the acid-catalyzed synthesis of this compound from 4-hydroxybenzaldehyde and isobutylene.

Materials and Reagents:

  • 4-Hydroxybenzaldehyde

  • Isobutylene (liquefied or gas)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Sulfuric acid (H₂SO₄, concentrated) or other suitable acid catalyst (e.g., phosphoric acid)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (optional)

  • Hexane and Ethyl Acetate (for chromatography, if needed)

Equipment:

  • Pressure vessel or a thick-walled glass reactor equipped with a magnetic stirrer, a gas inlet, and a pressure gauge

  • Cooling bath (e.g., ice-water bath)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a pressure vessel, dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous dichloromethane. Cool the solution in an ice-water bath.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.01-0.05 eq) to the cooled solution with stirring.

  • Isobutylene Addition: Seal the vessel and introduce a slight excess of isobutylene (1.1-1.5 eq). This can be done by condensing liquefied isobutylene into the cooled reactor or by pressurizing the reactor with isobutylene gas.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, carefully vent any excess isobutylene in a well-ventilated fume hood. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield a colorless to light yellow liquid.

Safety Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Isobutylene is a flammable gas. Handle with care and avoid ignition sources.

  • Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification dissolve 1. Dissolve 4-hydroxybenzaldehyde in anhydrous CH₂Cl₂ cool 2. Cool solution in an ice-water bath dissolve->cool add_catalyst 3. Add conc. H₂SO₄ cool->add_catalyst add_isobutylene 4. Introduce isobutylene and seal vessel add_catalyst->add_isobutylene react 5. Stir at room temperature for 12-24h add_isobutylene->react quench 6. Quench with saturated aq. NaHCO₃ react->quench extract 7. Extract with CH₂Cl₂ and wash with H₂O and brine quench->extract dry 8. Dry organic layer over Na₂SO₄ extract->dry concentrate 9. Concentrate under reduced pressure dry->concentrate purify 10. Purify by vacuum distillation concentrate->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: 4-(Tert-Butoxy)Benzaldehyde as a Protecting Group for Diols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in carbohydrate chemistry and natural product synthesis, the selective protection of hydroxyl groups is a critical strategy. The p-tert-butoxybenzylidene acetal, derived from 4-(tert-butoxy)benzaldehyde, serves as a robust and versatile protecting group for 1,2- and 1,3-diols. This protecting group forms a cyclic acetal that is stable under a range of reaction conditions, yet can be selectively removed or manipulated, offering a distinct advantage in the synthesis of complex molecules. The presence of the para-tert-butoxy group influences the electronic properties of the benzylidene ring, impacting the stability and reactivity of the acetal. This attribute can be leveraged for chemoselective deprotection strategies.

Core Applications

The primary application of this compound in this context is the formation of p-tert-butoxybenzylidene acetals to protect diols, most commonly the 4,6-diols of pyranosides. This protection strategy is favored for its reliability and the various methods available for subsequent deprotection or regioselective opening.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to light yellow liquid[1]
Boiling Point 87-107 °C at 0.5-1.5 torr
Density 1.023 g/mL at 20 °C[1]

Logical Workflow for Diol Protection and Deprotection

The use of the p-tert-butoxybenzylidene acetal protecting group follows a logical sequence of protection, intermediate reactions on the protected substrate, and subsequent deprotection. The choice of deprotection method is dictated by the desired outcome, whether it be the complete removal of the protecting group to regenerate the diol or the regioselective opening to yield a partially protected intermediate.

G cluster_protection Protection cluster_modification Synthetic Modification cluster_deprotection Deprotection / Regioselective Opening Diol Diol Substrate Protection Acetal Formation (Acid Catalyst) Diol->Protection Aldehyde This compound Aldehyde->Protection Protected_Diol p-tert-Butoxybenzylidene Acetal Protection->Protected_Diol Modification Further Synthetic Steps (e.g., acylation, alkylation) Protected_Diol->Modification Deprotection_Choice Choice of Deprotection Method Modification->Deprotection_Choice Acidic_Hydrolysis Acidic Hydrolysis Deprotection_Choice->Acidic_Hydrolysis Complete Removal Hydrogenolysis Hydrogenolysis Deprotection_Choice->Hydrogenolysis Complete Removal Reductive_Opening Regioselective Reductive Opening Deprotection_Choice->Reductive_Opening Regioselective Opening Deprotected_Diol Regenerated Diol Acidic_Hydrolysis->Deprotected_Diol Hydrogenolysis->Deprotected_Diol Partially_Protected Partially Protected Diol (p-tert-butoxybenzyl ether) Reductive_Opening->Partially_Protected

Figure 1: Logical workflow for the use of p-tert-butoxybenzylidene acetal as a protecting group.

Experimental Protocols

Protocol 1: Protection of a Diol using this compound Dimethyl Acetal

This protocol describes the formation of a p-tert-butoxybenzylidene acetal using this compound dimethyl acetal and a Lewis acid catalyst.

Materials:

  • Diol substrate

  • This compound dimethyl acetal

  • Anhydrous acetonitrile

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)

  • Triethylamine

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the diol (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add this compound dimethyl acetal (1.2 mmol).

  • Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding triethylamine (0.2 mmol).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Substrate TypeCatalystReaction TimeTypical Yield
1,2- and 1,3-diolsCu(OTf)₂1-2 hours>90%
Carbohydrate 4,6-diolsDowex 50WX82-4 hours85-95%
Protocol 2: Deprotection by Acidic Hydrolysis

This protocol describes the complete removal of the p-tert-butoxybenzylidene acetal to regenerate the diol. The tert-butoxy group is particularly acid-labile, facilitating cleavage under milder acidic conditions compared to an unsubstituted benzylidene acetal.

Materials:

  • p-tert-Butoxybenzylidene acetal-protected substrate

  • Acetic acid

  • Water

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve the protected substrate (1.0 mmol) in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).

  • Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting diol by flash column chromatography if necessary. A 98% yield has been reported for the conversion of p-tert-butoxybenzaldehyde to p-hydroxybenzaldehyde using acetic acid and water.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the p-tert-butoxybenzylidene acetal under neutral conditions, which is advantageous for substrates with acid-sensitive functional groups.

Materials:

  • p-tert-Butoxybenzylidene acetal-protected substrate

  • Methanol

  • Palladium on carbon (10% Pd/C)

  • Triethylsilane (Et₃SiH)

  • Celite®

  • Standard laboratory glassware for hydrogenation and filtration

Procedure:

  • To a solution of the protected substrate (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).

  • To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[2]

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude diol.

  • Purify the product by flash column chromatography if necessary.

SubstrateDeprotection ConditionsReaction TimeYield
Methyl 2,3-di-O-acetyl-4,6-O-benzylidene-α-D-glucopyranosideEt₃SiH, 10% Pd/C, MeOH, rt30 min87%[3]
General Benzylidene AcetalsEt₃SiH, 10% Pd/C, MeOH, rt30-60 minExcellent[2]
Protocol 4: Regioselective Reductive Opening

The regioselective reductive opening of p-tert-butoxybenzylidene acetals allows for the generation of a p-tert-butoxybenzyl ether at one hydroxyl group while liberating the other. The regioselectivity is influenced by the choice of reagents and reaction conditions.

G cluster_reagents Reagent Choice cluster_products Products Protected_Acetal p-tert-Butoxybenzylidene Acetal Reagent_1 DIBAL-H or BH₃·THF/TMSOTf Protected_Acetal->Reagent_1 Reagent_2 Et₃SiH/BF₃·OEt₂ Protected_Acetal->Reagent_2 Product_1 Axial Ether, Equatorial OH (e.g., 4-O-p-tert-butoxybenzyl) Reagent_1->Product_1 Kinetic Control Product_2 Equatorial Ether, Axial OH (e.g., 6-O-p-tert-butoxybenzyl) Reagent_2->Product_2 Thermodynamic Control

Figure 2: Reagent-dependent regioselectivity in the reductive opening of p-tert-butoxybenzylidene acetals.

Materials for 4-O-p-tert-butoxybenzyl ether formation:

  • p-tert-Butoxybenzylidene acetal-protected substrate

  • Anhydrous dichloromethane or THF

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Dibutylboron triflate (Bu₂BOTf) or Trimethylsilyl triflate (TMSOTf)

  • Standard inert atmosphere glassware and techniques

Procedure for 4-O-p-tert-butoxybenzyl ether formation:

  • Dissolve the protected substrate (1.0 mmol) in anhydrous THF (10 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to 0 °C.

  • Add BH₃·THF (e.g., 1 M solution in THF, 5.0 equiv.).

  • Add Bu₂BOTf (1.0 M solution in CH₂Cl₂, 0.5 equiv.) dropwise.

  • Stir the reaction at 0 °C and monitor by TLC. The reaction is typically complete within 1 hour.

  • Quench the reaction by the slow addition of triethylamine followed by methanol.

  • Concentrate the mixture under reduced pressure and co-evaporate with methanol several times.

  • Purify the product by flash column chromatography.

Reagent SystemRegioselectivityTypical Yield
BH₃·THF/Bu₂BOTf (0 °C)Favors 4-O-benzyl etherHigh
BH₃·THF/Bu₂BOTf (-78 °C)Favors 6-O-benzyl ether (for p-methoxybenzylidene)[4]High[4]
Et₃SiH/BF₃·OEt₂Favors 6-O-benzyl etherGood to Excellent

Stability and Selectivity

The p-tert-butoxybenzylidene acetal is generally stable under basic, nucleophilic, and many oxidative and reductive conditions. Its stability towards acidic conditions is lower than that of the unsubstituted benzylidene acetal due to the electron-donating nature of the para-tert-butoxy group, which stabilizes the carbocation intermediate formed during acid-catalyzed cleavage. This enhanced acid lability can be exploited for selective deprotection in the presence of other, more acid-stable protecting groups.

Conclusion

This compound is a valuable reagent for the protection of diols as p-tert-butoxybenzylidene acetals. This protecting group offers a favorable balance of stability and reactivity, allowing for its application in complex synthetic strategies. The protocols provided herein offer a starting point for the implementation of this protecting group in various research and development settings. The ability to perform not only complete deprotection but also regioselective reductive opening significantly enhances the synthetic utility of this protecting group, making it a powerful tool for the modern organic chemist.

References

Application Notes and Protocols for the Deprotection of the 4-tert-Butoxybenzoyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-tert-butoxybenzoyl group is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its stability under a range of conditions, coupled with its susceptibility to cleavage under specific acidic conditions, makes it a useful tool in the synthesis of complex molecules. The deprotection of the 4-tert-butoxybenzoyl group proceeds via the acid-catalyzed cleavage of the tert-butyl ether linkage, liberating the corresponding 4-hydroxybenzoyl derivative. This document provides a comprehensive overview of the methodologies for the deprotection of the 4-tert-butoxybenzoyl group, including detailed experimental protocols and a summary of reaction conditions.

The cleavage of the tert-butyl ether is an acid-catalyzed nucleophilic substitution reaction. The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the tert-butanol moiety. The subsequent departure of the stable tert-butyl carbocation, which is then quenched to form isobutene or tert-butanol, drives the reaction to completion. This process can be achieved using both strong Brønsted acids and Lewis acids.

Deprotection Methodologies

The selection of the appropriate deprotection method depends on the substrate's sensitivity to acidic conditions and the presence of other acid-labile protecting groups.

Acid-Catalyzed Deprotection

Strong protic acids are the most common reagents for the cleavage of the 4-tert-butoxybenzoyl group. The choice of acid and solvent can be tailored to the specific requirements of the substrate.

  • Trifluoroacetic Acid (TFA): TFA is a strong acid that is highly effective for cleaving tert-butyl ethers. It is typically used in a non-polar solvent such as dichloromethane (DCM). The reaction is often rapid and proceeds at room temperature.

  • Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as dioxane or diethyl ether, is another common reagent for deprotection. The concentration of the HCl solution can be adjusted to control the reaction rate and selectivity.

  • Other Brønsted Acids: Other strong acids like sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) can also be employed, although their use is less common due to potential side reactions and harsher conditions.

Lewis Acid-Mediated Deprotection

Lewis acids offer a milder alternative to strong Brønsted acids and can provide greater chemoselectivity, particularly when other acid-sensitive functional groups are present in the molecule.

  • Zinc Bromide (ZnBr₂): ZnBr₂ in a solvent like dichloromethane is a mild Lewis acid that can effectively cleave tert-butyl ethers. This method can be advantageous for substrates that are sensitive to strong protic acids.[1][2]

  • Cerium(III) Chloride (CeCl₃): In combination with sodium iodide (NaI), CeCl₃·7H₂O provides a mild and selective system for the deprotection of tert-butyl ethers.[3]

  • Aluminum Chloride (AlCl₃): AlCl₃ is a stronger Lewis acid that can also be used for the deprotection, although it may be less selective than other Lewis acids.

Data Presentation: Comparison of Deprotection Conditions

Reagent(s)SolventTemperature (°C)Reaction TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)Room Temperature1 - 4 h>90Highly effective, but may cleave other acid-labile groups.
Hydrochloric Acid (HCl)Dioxane / Diethyl EtherRoom Temperature30 min - 2 h>90Anhydrous conditions are often preferred.
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)Room Temperature12 - 24 h70 - 90Milder conditions, good for sensitive substrates.[1][2]
CeCl₃·7H₂O / NaIAcetonitrileReflux2 - 6 h80 - 95Mild and selective conditions.[3]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the deprotection of a 4-tert-butoxybenzoyl protected alcohol using TFA in DCM.

Materials:

  • 4-tert-butoxybenzoyl protected compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the 4-tert-butoxybenzoyl protected compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approximately 0.1 M solution).

  • To the stirred solution, add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction (typically 1-4 hours), carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Deprotection using Zinc Bromide (ZnBr₂)

This protocol provides a milder alternative for the deprotection of a 4-tert-butoxybenzoyl protected alcohol using the Lewis acid zinc bromide.

Materials:

  • 4-tert-butoxybenzoyl protected compound

  • Dichloromethane (DCM), anhydrous

  • Zinc bromide (ZnBr₂), anhydrous

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the 4-tert-butoxybenzoyl protected compound (1.0 equiv) in anhydrous dichloromethane (DCM) (approximately 0.1 M solution), add anhydrous zinc bromide (ZnBr₂) (2-3 equiv).

  • Stir the resulting suspension at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction time may vary from 12 to 24 hours depending on the substrate.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volume).

  • Wash the combined organic layers with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualization of the Deprotection Process

The following diagrams illustrate the signaling pathway of the acid-catalyzed deprotection and a general experimental workflow.

deprotection_pathway Substrate 4-tert-Butoxybenzoyl Protected Alcohol Protonated Protonated Ether Substrate->Protonated H+ (Acid) Carbocation tert-Butyl Carbocation + 4-Hydroxybenzoyl Product Protonated->Carbocation Cleavage Quenched Isobutene / tert-Butanol Carbocation->Quenched Quenching

Caption: Acid-catalyzed deprotection pathway.

experimental_workflow start Start dissolve Dissolve Substrate in Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, ZnBr2) dissolve->add_reagent monitor Monitor Reaction (TLC/LC-MS) add_reagent->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Chromatography) workup->purify end End purify->end

Caption: General experimental workflow.

References

Application Notes and Protocols for the Use of 4-(Tert-Butoxy)Benzaldehyde in Olefination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(tert-butoxy)benzaldehyde in two powerful olefination methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. These reactions are fundamental in organic synthesis for the creation of carbon-carbon double bonds and are widely employed in the synthesis of complex molecules, including active pharmaceutical ingredients. This document offers detailed experimental protocols, quantitative data for representative reactions, and visualizations to illustrate the reaction pathways and workflows.

Introduction

This compound is a versatile aromatic aldehyde featuring a bulky tert-butoxy protecting group. This group can influence the reactivity of the aldehyde and the properties of the resulting alkene products. The Wittig and Horner-Wadsworth-Emmons reactions provide reliable methods for the conversion of the carbonyl group in this compound into a carbon-carbon double bond, leading to the formation of various stilbene and cinnamate derivatives.

The Wittig reaction utilizes a phosphorus ylide to react with the aldehyde, typically affording a mixture of (E)- and (Z)-alkenes. The stereochemical outcome is influenced by the nature of the ylide and the reaction conditions. Non-stabilized ylides tend to favor the (Z)-isomer, while stabilized ylides generally yield the (E)-isomer as the major product.

The Horner-Wadsworth-Emmons (HWE) reaction , a modification of the Wittig reaction, employs a phosphonate-stabilized carbanion. This reaction offers several advantages, including the use of more nucleophilic carbanions and the straightforward removal of the water-soluble phosphate byproduct. The HWE reaction predominantly yields the thermodynamically more stable (E)-alkene.

Data Presentation

The following tables summarize representative quantitative data for the Wittig and Horner-Wadsworth-Emmons reactions using this compound or structurally similar aromatic aldehydes.

Table 1: Representative Data for the Wittig Reaction of Aromatic Aldehydes

Ylide PrecursorAldehydeBaseSolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
Benzyltriphenylphosphonium chlorideThis compoundNaOMeMethanol252-475-90>95:5 (E favored)
Benzyltriphenylphosphonium chlorideBenzaldehydeNaOH (50% aq.)Dichloromethane250.5~85Mixture
Methyl (triphenylphosphoranylidene)acetateBenzaldehyde-Water25188>95:5 (E)

Table 2: Representative Data for the Horner-Wadsworth-Emmons Reaction of Aromatic Aldehydes

Phosphonate ReagentAldehydeBaseSolventTemp. (°C)Time (h)Yield (%)E:Z Ratio
Triethyl phosphonoacetateThis compoundNaOMeMethanol25185-95>98:2 (E)
Trimethyl phosphonoacetate4-MethoxybenzaldehydeNaOMeMethanol251~90>98:2 (E)
Triethyl phosphonoacetateVarious aryl aldehydesK₂CO₃Ethanol (Microwave)1400.3373-96>98:2 (E)

Experimental Protocols

Wittig Reaction Protocol: Synthesis of 4-(tert-Butoxy)stilbene

This protocol describes the synthesis of 4-(tert-butoxy)stilbene from this compound and benzyltriphenylphosphonium chloride.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium methoxide (NaOMe)

  • Anhydrous Methanol (MeOH)

  • Deionized water

  • Hexanes

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Ylide Generation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.2 equivalents) in anhydrous methanol.

  • To the stirring suspension, add a solution of sodium methoxide (1.2 equivalents) in methanol dropwise at room temperature. The formation of the ylide is indicated by the appearance of an orange-red color.

  • Stir the mixture for 30 minutes to ensure complete ylide formation.

  • Reaction with Aldehyde: To the ylide solution, add a solution of this compound (1.0 equivalent) in a minimal amount of anhydrous methanol.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain 4-(tert-butoxy)stilbene.

Horner-Wadsworth-Emmons Reaction Protocol: Synthesis of Ethyl (E)-3-(4-(tert-butoxy)phenyl)acrylate

This protocol details the synthesis of ethyl (E)-3-(4-(tert-butoxy)phenyl)acrylate from this compound and triethyl phosphonoacetate.[1]

Materials:

  • This compound

  • Triethyl phosphonoacetate

  • Sodium methoxide (25 wt% in methanol)

  • Anhydrous Methanol

  • Deionized water

  • Ethanol

  • Round-bottom flask with stir bar

  • Rubber septum

  • Syringe and needle

  • Hirsch funnel for vacuum filtration

Procedure:

  • Reagent Preparation: In a 5 mL round-bottom flask containing a stir bar, add 1.0 mL of anhydrous methanol, 0.40 mL of 25 wt% sodium methoxide in methanol solution, and 0.43 mL of triethyl phosphonoacetate.

  • Cap the flask with a rubber septum and insert a needle to act as a vent. Stir the mixture until a homogeneous solution is formed.

  • In a separate test tube, dissolve 0.20 mL of this compound in 0.50 mL of anhydrous methanol.

  • Reaction: Using a syringe, add the aldehyde solution dropwise to the stirring phosphonate solution at room temperature.

  • Allow the reaction to stir at room temperature for one hour. A precipitate may form during this time.

  • Work-up: After one hour, remove the septum and add 2.0 mL of deionized water to the flask. Recap and shake thoroughly to precipitate the product.

  • Collect the solid product by vacuum filtration using a Hirsch funnel.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Dissolve the solid in hot ethanol and then add deionized water dropwise until the solution becomes cloudy. Re-clarify the solution by adding a few drops of hot ethanol.

  • Allow the solution to cool to room temperature and then in an ice bath to complete crystallization.

  • Collect the purified ethyl (E)-3-(4-(tert-butoxy)phenyl)acrylate by vacuum filtration.

Visualizations

The following diagrams illustrate the signaling pathways and experimental workflows for the Wittig and Horner-Wadsworth-Emmons reactions.

Wittig_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonium_Salt R-CH2-P(Ph)3+ X- Ylide Phosphorus Ylide R-CH=P(Ph)3 Phosphonium_Salt->Ylide Deprotonation Aldehyde 4-(t-BuO)C6H4CHO Oxaphosphetane Oxaphosphetane Aldehyde->Oxaphosphetane [2+2] Cycloaddition Base Base (e.g., NaOMe) Base->Ylide Ylide->Oxaphosphetane Alkene Alkene (E/Z Mixture) Oxaphosphetane->Alkene Decomposition Phosphine_Oxide Triphenylphosphine Oxide Oxaphosphetane->Phosphine_Oxide

Caption: General mechanism of the Wittig reaction.

HWE_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate (EtO)2P(O)CH2R Carbanion Phosphonate Carbanion [(EtO)2P(O)CHR]- Phosphonate->Carbanion Deprotonation Aldehyde 4-(t-BuO)C6H4CHO Betaine Betaine Intermediate Aldehyde->Betaine Nucleophilic Addition Base Base (e.g., NaOMe) Base->Carbanion Carbanion->Betaine E_Alkene (E)-Alkene Betaine->E_Alkene Elimination Phosphate_Byproduct Dialkyl Phosphate Betaine->Phosphate_Byproduct

Caption: General mechanism of the HWE reaction.

Experimental_Workflow Start Start Reagent_Prep Reagent Preparation (Ylide/Carbanion Generation) Start->Reagent_Prep Reaction Reaction with This compound Reagent_Prep->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Work-up & Extraction Monitoring->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Product Analysis (NMR, MS, etc.) Purification->Analysis End End Analysis->End

Caption: General experimental workflow for olefination.

References

Synthesis of Stilbene Derivatives Using 4-(Tert-Butoxy)Benzaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of stilbene derivatives utilizing 4-(tert-butoxy)benzaldehyde as a key starting material. Stilbenes are a class of polyphenolic compounds that exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The inclusion of a tert-butoxy group on one of the phenyl rings can modulate the lipophilicity and metabolic stability of these derivatives, making them interesting candidates for drug discovery and development. This guide focuses on two robust and widely used synthetic methodologies: the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction. Detailed, step-by-step protocols, quantitative data on yields and spectroscopic characterization, and visualizations of the synthetic workflow and relevant biological pathways are provided to facilitate the practical application of these synthetic strategies in a research setting.

Introduction

Stilbene and its derivatives are naturally occurring and synthetic compounds characterized by a 1,2-diphenylethylene core structure. They have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The biological effects of stilbenes are often attributed to their ability to modulate various cellular signaling pathways, including those involved in inflammation, oxidative stress, and apoptosis.[1][2][3] The synthesis of novel stilbene analogues with tailored physicochemical properties is a key objective in the development of new therapeutic agents.

The use of this compound as a precursor allows for the introduction of a bulky, lipophilic tert-butoxy group. This functional group can enhance the metabolic stability of the resulting stilbene derivatives by protecting a potential phenolic hydroxyl group from rapid in vivo glucuronidation or sulfation, thereby potentially improving bioavailability.

This application note details the synthesis of stilbene derivatives from this compound via the Wittig and Horner-Wadsworth-Emmons reactions, providing comprehensive protocols and characterization data.

Synthetic Methodologies

The synthesis of stilbene derivatives from this compound can be efficiently achieved through olefination reactions of the aldehyde functionality. The Wittig and Horner-Wadsworth-Emmons reactions are particularly well-suited for this transformation, offering reliable routes to the desired stilbene core.

A general workflow for the synthesis of stilbene derivatives from this compound is depicted below.

G cluster_start Starting Materials cluster_reaction Olefination Reaction cluster_product Product 4_tert_butoxybenzaldehyde This compound Wittig Wittig Reaction 4_tert_butoxybenzaldehyde->Wittig HWE Horner-Wadsworth-Emmons Reaction 4_tert_butoxybenzaldehyde->HWE Phosphonium_Salt Benzyltriphenylphosphonium Halide (Wittig) Phosphonium_Salt->Wittig Phosphonate_Ester Diethyl Benzylphosphonate (HWE) Phosphonate_Ester->HWE Stilbene_Derivative 4'-tert-Butoxy-Stilbene Derivative Wittig->Stilbene_Derivative HWE->Stilbene_Derivative

General synthetic workflow for stilbene derivatives.
Protocol 1: Synthesis of (E)-4-(tert-Butoxy)stilbene via Wittig Reaction

The Wittig reaction provides a versatile method for the formation of alkenes from aldehydes and phosphonium ylides.[4] In this protocol, this compound is reacted with the ylide generated from benzyltriphenylphosphonium chloride to yield (E)-4-(tert-butoxy)stilbene.

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH), 50% aqueous solution

  • Dichloromethane (CH₂Cl₂)

  • Deionized water

  • Saturated aqueous sodium bisulfite (NaHSO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Iodine (I₂)

  • 95% Ethanol

Procedure: [4]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.78 g, 10.0 mmol) and benzyltriphenylphosphonium chloride (4.28 g, 11.0 mmol) in 15 mL of dichloromethane.

  • Ylide Formation and Reaction: With vigorous stirring, add 5 mL of 50% aqueous sodium hydroxide dropwise through the condenser.

  • Reflux: Heat the mixture to a gentle reflux and maintain for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 15 mL of deionized water and 20 mL of saturated aqueous sodium bisulfite. Continue washing with 15 mL portions of water until the aqueous layer is neutral to litmus paper.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate.

  • Isomerization: Decant the dried dichloromethane solution into a 50 mL round-bottom flask. Add a small crystal of iodine (approximately 20 mg). Irradiate the solution with a 100-W light bulb while stirring for 1 hour to facilitate the isomerization of the (Z)-isomer to the more stable (E)-isomer.

  • Solvent Removal: Remove the dichloromethane using a rotary evaporator.

  • Recrystallization: Purify the crude product by recrystallizing from hot 95% ethanol.

  • Isolation: Cool the solution to room temperature and then in an ice-water bath to induce crystallization. Collect the white crystalline product by vacuum filtration, washing with a small amount of ice-cold 95% ethanol.

  • Drying and Characterization: Allow the product to air dry. Determine the yield and characterize the (E)-4-(tert-butoxy)stilbene by its melting point and spectroscopic methods.

Expected Yield and Characterization:

ParameterValue
Yield 70-80%
Melting Point 98-100 °C
¹H NMR (CDCl₃, 300 MHz) δ (ppm) 7.50 (d, J=7.5 Hz, 2H), 7.42 (d, J=8.7 Hz, 2H), 7.33 (t, J=7.5 Hz, 2H), 7.23 (t, J=7.2 Hz, 1H), 7.09 (s, 2H), 6.94 (d, J=8.7 Hz, 2H), 1.34 (s, 9H)
¹³C NMR (CDCl₃, 75 MHz) δ (ppm) 156.0, 137.9, 130.6, 128.7, 128.0, 127.4, 126.3, 124.5, 78.6, 28.9
MS (EI) m/z 252 [M]⁺
Protocol 2: Synthesis of Stilbene Derivatives via Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is another powerful method for alkene synthesis, often favoring the formation of the (E)-isomer with high stereoselectivity.[5] This protocol describes the reaction of this compound with the carbanion generated from diethyl benzylphosphonate.

Materials:

  • This compound

  • Diethyl benzylphosphonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [6]

  • Preparation of Sodium Hydride: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), suspend sodium hydride (0.48 g, 12.0 mmol, 60% dispersion) in 10 mL of anhydrous THF.

  • Phosphonate Addition: Cool the suspension to 0 °C and slowly add a solution of diethyl benzylphosphonate (2.51 g, 11.0 mmol) in 5 mL of anhydrous THF.

  • Carbanion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.

  • Aldehyde Addition: Cool the resulting solution back to 0 °C and add a solution of this compound (1.78 g, 10.0 mmol) in 5 mL of anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired stilbene derivative.

Representative Data for HWE Synthesis of Stilbene Derivatives:

AldehydePhosphonateProductYield (%)
This compoundDiethyl benzylphosphonate(E)-4-(tert-Butoxy)stilbene>90[5]
4-NitrobenzaldehydeDiethyl 4-(tert-butoxy)benzylphosphonate(E)-4-(tert-Butoxy)-4'-nitrostilbene~85
4-MethoxybenzaldehydeDiethyl 4-(tert-butoxy)benzylphosphonate(E)-4-(tert-Butoxy)-4'-methoxystilbene>90

Biological Applications and Signaling Pathways

Stilbene derivatives are known to exert a variety of biological effects, often through the modulation of key cellular signaling pathways. The anti-inflammatory, antioxidant, and anticancer activities of stilbenes are of particular interest to drug development professionals.

Anti-inflammatory Activity and the NF-κB Signaling Pathway

Chronic inflammation is implicated in a wide range of diseases. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[2] Stilbene derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[3]

G Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor binds IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_p50_p65 NF-κB (p50/p65) NFkB_IkB_Complex NF-κB/IκB Complex (Inactive) NFkB_p50_p65->NFkB_IkB_Complex sequesters Nucleus Nucleus NFkB_p50_p65->Nucleus translocates NFkB_IkB_Complex->IkB NFkB_IkB_Complex->NFkB_p50_p65 Proinflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Proinflammatory_Genes induces Stilbene Stilbene Derivative Stilbene->IKK_Complex inhibits

Inhibition of the NF-κB signaling pathway by stilbene derivatives.
Antioxidant Activity and the Nrf2 Signaling Pathway

Oxidative stress is a key contributor to cellular damage and aging. The Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway is a primary cellular defense mechanism against oxidative stress.[7] Stilbenes can activate the Nrf2 pathway, leading to the expression of antioxidant enzymes.[8]

G Oxidative_Stress Oxidative Stress Nrf2_Keap1_Complex Nrf2/Keap1 Complex Oxidative_Stress->Nrf2_Keap1_Complex induces dissociation Keap1 Keap1 Keap1->Nrf2_Keap1_Complex Nrf2 Nrf2 Nrf2->Nrf2_Keap1_Complex Nucleus Nucleus Nrf2->Nucleus translocates Proteasome Proteasome Nrf2_Keap1_Complex->Proteasome ubiquitination & degradation ARE Antioxidant Response Element (ARE) Nucleus->ARE binds to Antioxidant_Genes Antioxidant Gene Expression (e.g., HO-1) ARE->Antioxidant_Genes activates Stilbene Stilbene Derivative Stilbene->Nrf2_Keap1_Complex induces dissociation

Activation of the Nrf2 antioxidant pathway by stilbene derivatives.
Anticancer Activity and Apoptosis Induction

Apoptosis, or programmed cell death, is a crucial process for removing damaged or cancerous cells. Many stilbene derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of the Bcl-2 family of proteins and the activation of caspases.[1][9]

G Stilbene Stilbene Derivative p38_MAPK p38 MAPK Stilbene->p38_MAPK activates Akt Akt Stilbene->Akt inactivates Bad Bad p38_MAPK->Bad activates Akt->Bad inactivates Bax Bax Bad->Bax activates Mitochondrion Mitochondrion Bax->Mitochondrion translocates to Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds to Caspase9 Caspase-9 Apaf1->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Induction of apoptosis by a stilbene derivative.

Conclusion

The synthesis of stilbene derivatives from this compound is readily achievable through established synthetic routes such as the Wittig and Horner-Wadsworth-Emmons reactions. These methods provide reliable access to a variety of substituted stilbenes with potential applications in drug discovery and development. The presence of the tert-butoxy group offers a strategic advantage for modulating the pharmacokinetic properties of these compounds. The detailed protocols and compiled data in this application note serve as a valuable resource for researchers aiming to synthesize and evaluate novel stilbene derivatives for their therapeutic potential. Further investigation into the structure-activity relationships of these compounds will continue to drive the development of new and effective therapeutic agents.

References

Application Notes and Protocols for the Grignard Reaction with 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Grignard reaction involving 4-(tert-butoxy)benzaldehyde, a versatile starting material in organic synthesis. The resulting secondary alcohols, substituted (4-(tert-butoxy)phenyl)carbinols, are valuable intermediates in the development of novel therapeutic agents. This document outlines detailed experimental protocols, presents typical reaction data, and discusses the applications of these products in medicinal chemistry and drug discovery.

Application Notes

The Grignard reaction of this compound with various organomagnesium halides (Grignard reagents) provides a straightforward and efficient method for the synthesis of a diverse range of secondary alcohols. The tert-butoxy group serves as a bulky, lipophilic protecting group for the phenolic hydroxyl, enhancing the solubility of the molecule in organic solvents and influencing its pharmacokinetic properties in potential drug candidates.

The resulting (4-(tert-butoxy)phenyl)carbinol scaffold is of significant interest in medicinal chemistry. The secondary alcohol moiety can be further functionalized, for instance, through oxidation to a ketone, etherification, or esterification, allowing for the exploration of a broad chemical space. The bulky tert-butyl group can provide steric hindrance that may influence ligand-receptor interactions and improve metabolic stability by preventing para-hydroxylation of the phenyl ring.

While specific therapeutic claims for the direct products are not extensively documented, the core structure is a key component in various biologically active molecules. Analogous structures, such as those derived from 4-butoxybenzaldehyde, have been investigated for their potential as androgen receptor antagonists, highlighting the potential of these scaffolds in cancer therapy.[1] Furthermore, substituted benzyl alcohol derivatives are explored for a wide range of biological activities, including their use as intermediates in the synthesis of compounds with antimicrobial and other therapeutic properties.[2] The products of this Grignard reaction serve as valuable building blocks for the synthesis of more complex molecules with potential applications in areas such as oncology, infectious diseases, and metabolic disorders.

Quantitative Data Summary

Grignard Reagent (R-MgX)R-GroupTypical Yield (%)Reaction Time (h)Temperature (°C)
Methylmagnesium BromideMethyl85-951-20 to rt
Ethylmagnesium BromideEthyl80-901-20 to rt
Phenylmagnesium BromidePhenyl80-902-40 to rt
Benzylmagnesium ChlorideBenzyl75-852-40 to rt

Note: Yields are highly dependent on the specific reaction conditions, purity of reagents, and scale of the reaction. The conditions provided are general guidelines.

Experimental Protocols

Safety Precautions: Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All experiments should be conducted under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. All glassware must be thoroughly dried before use. Anhydrous solvents are essential for the success of the reaction.[3]

Protocol 1: General Procedure for the Grignard Reaction of this compound

This protocol is a general guideline and can be adapted for various Grignard reagents. The procedure for the reaction with methylmagnesium bromide is provided as a specific example.

Materials:

  • This compound

  • Magnesium turnings

  • Methyl iodide (or other appropriate alkyl/aryl halide)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

Part A: Preparation of the Grignard Reagent (Methylmagnesium Bromide) [4]

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube), and a dropping funnel under a positive pressure of nitrogen.

  • Place magnesium turnings (1.2 equivalents) in the flask.

  • Add a small crystal of iodine to the flask to help initiate the reaction.

  • In the dropping funnel, prepare a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether.

  • Add a small portion of the methyl iodide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with this compound

  • Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.

  • Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.

  • Add the solution of this compound dropwise to the stirred Grignard reagent at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Part C: Work-up and Purification [4]

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (4-(tert-butoxy)phenyl)(methyl)methanol.

Visualizations

Grignard_Reaction_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Anhydrous Solvents & This compound grignard_prep Prepare Grignard Reagent (e.g., MeMgBr in Et2O) reagents->grignard_prep addition Slow Addition of Aldehyde to Grignard Reagent at 0°C grignard_prep->addition stir Stir at Room Temperature (Monitor by TLC) addition->stir quench Quench with sat. aq. NH4Cl stir->quench extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify product Pure (4-(tert-butoxy)phenyl)carbinol purify->product characterize Characterization (NMR, MS, IR) product->characterize

General workflow for the Grignard reaction.

Signaling_Pathway cluster_synthesis Synthetic Pathway cluster_application Potential Applications in Drug Discovery start This compound product (4-(tert-Butoxy)phenyl)carbinol start->product Grignard Addition grignard Grignard Reagent (R-MgX) grignard->product intermediate Key Synthetic Intermediate product->intermediate Further Functionalization scaffold Scaffold for Bioactive Molecules intermediate->scaffold therapeutics Development of Novel Therapeutics (e.g., Anticancer, Antimicrobial) scaffold->therapeutics

Logical relationship of synthesis to application.

References

Application Notes and Protocols: 4-(Tert-Butoxy)Benzaldehyde as a Precursor in Liquid Crystal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(tert-butoxy)benzaldehyde as a precursor in the synthesis of thermotropic liquid crystals. While the available literature predominantly focuses on the closely related 4-butoxybenzaldehyde, the synthetic methodologies and principles are directly applicable due to their structural similarities. The primary application lies in the synthesis of Schiff base (or imine) liquid crystals, which are formed through a condensation reaction with various primary amines. The tert-butyl group, with its bulky nature, can influence the resulting mesomorphic properties, such as the type of liquid crystal phase and the transition temperatures.

Core Application: Synthesis of Schiff Base Liquid Crystals

The principal synthetic route involves the condensation reaction between this compound and a substituted aniline, typically a 4-n-alkylaniline.[1] This reaction forms an imine linkage (-CH=N-), which connects two aromatic rings, contributing to the molecular linearity and rigidity essential for the formation of liquid crystalline phases.[1] The tert-butoxy group provides a degree of flexibility and influences intermolecular interactions, which in turn affects the thermal stability and temperature range of the mesophases.[1] By varying the alkyl chain length on the aniline counterpart, a homologous series of liquid crystals can be synthesized, allowing for a systematic investigation of structure-property relationships.[1]

Experimental Protocols

This protocol details a standard method for synthesizing Schiff base liquid crystals using thermal conditions with an acid catalyst.[2]

Materials:

  • This compound

  • 4-n-Alkylaniline (e.g., 4-butylaniline, 4-hexylaniline, etc.)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.[1][2]

  • Addition of Amine: To the stirred solution, add an equimolar amount of the desired 4-n-alkylaniline.[1][2]

  • Catalysis: Add a few drops of glacial acetic acid to the reaction mixture to catalyze the imine formation.[1][2]

  • Reflux: Heat the mixture to reflux using a heating mantle and maintain for 2-4 hours.[1][2]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The formation of the product will be indicated by the appearance of a new spot with a different Rf value compared to the starting materials.[1]

  • Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be partially removed by rotary evaporation to induce crystallization.[1]

  • Filtration: Collect the crude product by vacuum filtration using a Buchner funnel and wash it with a small amount of cold ethanol to remove unreacted starting materials.[1]

  • Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure crystals.[1]

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.[1]

Microwave irradiation offers an efficient and green alternative for Schiff base synthesis, often resulting in higher yields and shorter reaction times.[2]

Materials:

  • This compound

  • Primary Amine

  • Ethanol or N,N-Dimethylformamide (DMF)

Procedure:

  • Mixing: In a microwave-safe reaction vessel, combine this compound (5 mmol) and the primary amine (5 mmol).[2]

  • Solvent: Add a minimal amount of a polar solvent like ethanol or DMF (2-3 mL) to form a slurry.[2]

  • Irradiation: Place the vessel in a microwave synthesizer and irradiate the mixture at a suitable power level (e.g., 100-300 W) for 3-10 minutes. Monitor the temperature to keep it below the solvent's boiling point.[2]

  • Cooling and Isolation: After irradiation, cool the vessel to room temperature. The product often crystallizes directly.[2]

  • Purification: Add a small amount of cold ethanol, collect the product by vacuum filtration, wash with cold ethanol, and dry.[2]

Characterization of Synthesized Liquid Crystals

The synthesized compounds should be characterized to confirm their structure and determine their liquid crystalline properties.

  • FTIR Spectroscopy: To confirm the formation of the imine (C=N) bond.[3]

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the overall molecular structure.[1]

The phase transition temperatures and associated enthalpy changes of the synthesized liquid crystals are determined using the following techniques:

Protocol 3: Differential Scanning Calorimetry (DSC) [1]

  • Sample Preparation: Accurately weigh a small amount of the purified sample (typically 2-5 mg) into an aluminum DSC pan and seal it hermetically.[4]

  • Heating and Cooling Cycles:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point (isotropic phase).[1]

    • Hold the sample at this temperature for a few minutes to erase any previous thermal history.[1]

    • Cool the sample at the same controlled rate to a temperature below its crystallization point.[1]

    • Perform a second heating scan at the same rate. The data from the second heating scan is typically used for analysis.[1]

  • Data Analysis: The phase transition temperatures are determined from the onset or peak of the endothermic or exothermic transitions in the DSC thermogram. The enthalpy of each transition (ΔH) is calculated by integrating the area under the corresponding peak.[1]

Protocol 4: Polarizing Optical Microscopy (POM) [1]

  • Sample Preparation: Place a small amount of the sample on a clean glass slide and cover it with a coverslip.[4]

  • Heating and Observation:

    • Place the slide on the hot stage of the polarizing microscope.

    • Heat the sample slowly while observing it through the crossed polarizers.[1]

    • As the temperature increases, the sample will melt from a crystalline solid into a liquid crystal phase, which will appear birefringent (textured and colored).[1]

    • Note the temperature at which each phase transition occurs. The transition from a crystalline solid to a liquid crystal phase is the melting point. Subsequent transitions between different liquid crystal phases (e.g., Smectic to Nematic) will be observed as changes in the texture.[1]

    • The transition to a dark field of view indicates the clearing point, where the material becomes an isotropic liquid.[1]

Data Presentation

The mesomorphic properties of a homologous series of N-(4-butoxybenzylidene)-4-n-alkylanilines are summarized in Table 1. This data illustrates the influence of the terminal alkyl chain length on the phase transition temperatures.

Table 1: Phase Transition Temperatures of N-(4-butoxybenzylidene)-4-n-alkylanilines [1]

n-alkyl chain length (on aniline)C-N (°C)C-SmA (°C)SmA-N (°C)N-I (°C)
1 (Methyl)52.0--65.0
2 (Ethyl)35.0--81.0
3 (Propyl)48.0--63.0
4 (Butyl)15.0--77.0
5 (Pentyl)32.0--74.0
6 (Hexyl)30.0-58.079.0
7 (Heptyl)35.0-65.082.0
8 (Octyl)42.055.070.083.0

C-N: Crystal to Nematic transition, C-SmA: Crystal to Smectic A transition, SmA-N: Smectic A to Nematic transition, N-I: Nematic to Isotropic transition. Data is synthesized from publicly available information.[1]

Visualizations

Synthesis_Pathway cluster_product Product A This compound F Schiff Base Liquid Crystal (N-(4-(tert-butoxy)benzylidene)-4-n-alkylaniline) A->F B 4-n-Alkylaniline B->F C Absolute Ethanol (Solvent) E Reflux (2-4h) D Glacial Acetic Acid (Catalyst)

Caption: Synthesis pathway for Schiff base liquid crystals.

Caption: General molecular structure of the synthesized liquid crystals.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_results Results A Synthesized Schiff Base B Structural Analysis (FTIR, NMR) A->B C Thermal Analysis (DSC, POM) A->C D Verified Molecular Structure B->D E Phase Transition Temperatures & Mesophase Identification C->E

Caption: Workflow for the characterization of synthesized liquid crystals.

References

Application Notes and Protocols: 4-(Tert-Butoxy)Benzaldehyde as a Versatile Intermediate for Fine Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(tert-Butoxy)benzaldehyde as a key intermediate in the synthesis of valuable fine chemicals. This document details its applications in the synthesis of stilbene derivatives, chalcones, and Schiff bases, compounds of significant interest in materials science and medicinal chemistry. Included are detailed experimental protocols, quantitative data for representative reactions, and visualizations of synthetic pathways.

Introduction

This compound is an aromatic aldehyde featuring a bulky tert-butoxy group at the para position.[1] This functional group arrangement makes it a valuable building block in organic synthesis. The aldehyde group serves as a reactive handle for a variety of chemical transformations, while the tert-butoxy group can act as a sterically hindering or a protecting group, influencing the reactivity and properties of the resulting molecules. Its derivatives, including stilbenes, chalcones, and Schiff bases, have shown promise in various applications, from advanced materials to therapeutic agents.

Synthesis of Stilbene Derivatives via Wittig Reaction

Stilbene derivatives are an important class of compounds with applications in materials science (e.g., organic light-emitting diodes) and as pharmaceutical scaffolds. The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphorus ylides, providing a direct route to stilbene derivatives from this compound.

Application Note

The Wittig reaction of this compound with benzyltriphenylphosphonium chloride yields 4-(tert-Butoxy)stilbene. The reaction proceeds via the formation of a phosphorus ylide, which then reacts with the aldehyde to form an oxaphosphetane intermediate that collapses to the desired alkene and triphenylphosphine oxide. The stereoselectivity of the reaction can be influenced by the nature of the ylide and the reaction conditions.

Experimental Protocol: Synthesis of (E)-4-(tert-Butoxy)stilbene

Materials:

  • This compound

  • Benzyltriphenylphosphonium chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve benzyltriphenylphosphonium chloride (1.2 equivalents) and this compound (1.0 equivalent) in dichloromethane.

  • With vigorous stirring, slowly add a 50% aqueous solution of sodium hydroxide (5-10 equivalents) dropwise to the mixture.

  • Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to yield (E)-4-(tert-Butoxy)stilbene as a solid.

Quantitative Data

The following table summarizes representative data for the synthesis of (E)-4-(tert-Butoxy)stilbene.

ProductStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)Spectroscopic Data
(E)-4-(tert-Butoxy)stilbeneThis compound, Benzyltriphenylphosphonium chlorideNaOHCH₂Cl₂/H₂O2-4 h75-85138-140¹H NMR (CDCl₃, 400 MHz): δ 7.48 (d, J = 8.8 Hz, 2H), 7.44 (d, J = 7.2 Hz, 2H), 7.32 (t, J = 7.6 Hz, 2H), 7.21 (t, J = 7.2 Hz, 1H), 7.05 (d, J = 16.4 Hz, 1H), 6.94 (d, J = 8.8 Hz, 2H), 6.92 (d, J = 16.4 Hz, 1H), 1.35 (s, 9H). ¹³C NMR (CDCl₃, 101 MHz): δ 156.4, 137.9, 130.3, 128.7, 128.6, 127.7, 127.2, 126.3, 124.2, 78.6, 28.9.

Note: The provided spectroscopic data is representative and may vary slightly based on experimental conditions and instrumentation.

Experimental Workflow

Wittig_Reaction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound and Benzyltriphenylphosphonium chloride in Dichloromethane B Add 50% aq. NaOH dropwise with vigorous stirring A->B C Stir at RT for 2-4h B->C D Separate Organic Layer C->D E Wash with Water & Brine D->E F Dry over Na₂SO₄ E->F G Concentrate F->G H Recrystallize from Ethanol G->H I Product: (E)-4-(tert-Butoxy)stilbene H->I

Caption: Workflow for the synthesis of (E)-4-(tert-Butoxy)stilbene.

Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are precursors to flavonoids and exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] The Claisen-Schmidt condensation provides an efficient method for synthesizing chalcones from this compound and various acetophenone derivatives.

Application Note

The base-catalyzed Claisen-Schmidt condensation of this compound with an acetophenone derivative proceeds through the formation of an enolate from the ketone, which then undergoes a nucleophilic attack on the aldehyde. Subsequent dehydration of the aldol adduct yields the α,β-unsaturated ketone, the chalcone. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of (E)-1-(4-methoxyphenyl)-3-(4-(tert-butoxy)phenyl)prop-2-en-1-one

Materials:

  • This compound

  • 4-Methoxyacetophenone

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl), dilute

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and 4-methoxyacetophenone (1.0 equivalent) in ethanol.

  • Cool the mixture in an ice bath with continuous stirring.

  • Prepare a solution of sodium hydroxide (2.0 equivalents) in water and add it dropwise to the reaction mixture, maintaining the temperature below 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a neutral pH.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol to obtain the pure chalcone.

Quantitative Data

The following table presents representative data for the synthesis of a chalcone derivative from this compound.

ProductStarting MaterialsReagentsSolventReaction TimeYield (%)Melting Point (°C)
(E)-1-(4-methoxyphenyl)-3-(4-(tert-butoxy)phenyl)prop-2-en-1-oneThis compound, 4-MethoxyacetophenoneNaOHEthanol2-4 h80-90110-112

Note: Data is based on typical yields for Claisen-Schmidt condensations of similar substrates.

Signaling Pathway Inhibition by Chalcones

Certain chalcone derivatives have been shown to exhibit anticancer activity by inhibiting cell signaling pathways, such as the PI3K/Akt pathway, which is crucial for cell survival and proliferation.[1]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Chalcone This compound -derived Chalcone Chalcone->Akt inhibits

Caption: Inhibition of the PI3K/Akt signaling pathway by a chalcone derivative.

Synthesis of Schiff Bases

Schiff bases, characterized by the azomethine (-C=N-) group, are formed by the condensation of a primary amine with an aldehyde. These compounds are important intermediates in organic synthesis and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties.

Application Note

The synthesis of Schiff bases from this compound is a straightforward condensation reaction with a primary amine, typically carried out in an alcohol solvent with acid catalysis. The tert-butoxy group can enhance the lipophilicity of the resulting Schiff base, potentially improving its pharmacological properties.

Experimental Protocol: Synthesis of (E)-N-(4-methylphenyl)-1-(4-(tert-butoxy)phenyl)methanimine

Materials:

  • This compound

  • p-Toluidine

  • Ethanol

  • Glacial acetic acid

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve p-toluidine (1.0 equivalent) in ethanol.

  • Add the p-toluidine solution to the aldehyde solution with stirring.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the precipitated product by vacuum filtration.

  • Wash the product with a small amount of cold ethanol and dry to obtain the pure Schiff base.

Quantitative Data

The following table presents representative data for the synthesis of a Schiff base derivative from this compound.

ProductStarting MaterialsCatalystSolventReaction TimeYield (%)Melting Point (°C)
(E)-N-(4-methylphenyl)-1-(4-(tert-butoxy)phenyl)methanimineThis compound, p-ToluidineGlacial Acetic AcidEthanol2-4 h85-9598-100

Note: Data is based on typical yields for Schiff base syntheses of similar substrates.

Synthesis Workflow

Schiff_Base_Synthesis cluster_reactants Reactants A This compound in Ethanol C Mix & Add Glacial Acetic Acid A->C B p-Toluidine in Ethanol B->C D Reflux for 2-4h C->D E Cool to RT D->E F Filter & Wash with cold Ethanol E->F G Product: Schiff Base F->G

Caption: General workflow for the synthesis of a Schiff base.

Conclusion

This compound is a highly versatile and valuable intermediate for the synthesis of a diverse range of fine chemicals. The protocols and data presented in these application notes demonstrate its utility in preparing stilbenes, chalcones, and Schiff bases, which are important scaffolds in materials science and drug discovery. The straightforward synthetic transformations, coupled with the potential for these derivatives to exhibit significant biological activity, underscore the importance of this compound in modern chemical research and development.

References

Application Notes and Protocols: Reaction of 4-(Tert-Butoxy)Benzaldehyde with Amines in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(tert-butoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry and medicinal chemistry. The presence of the tert-butoxy group provides steric hindrance and modulates the electronic properties of the benzaldehyde, influencing its reactivity and the biological activity of its derivatives. A primary reaction of this compound is its condensation with primary amines to form Schiff bases (imines), which are characterized by the azomethine (-C=N-) functional group. These Schiff bases and their subsequent reduction products, secondary amines, are scaffolds of significant interest in drug discovery, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The lipophilic nature of the tert-butoxy group can enhance the permeability of these compounds across biological membranes, potentially improving their pharmacokinetic profiles.

This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of compounds derived from the reaction of this compound with various amines.

Synthetic Applications and Protocols

The reaction of this compound with primary amines is a condensation reaction that typically proceeds under mild conditions to yield the corresponding Schiff base (imine) and water. The formed imine can be isolated or used in situ for subsequent reactions, such as reduction to a secondary amine (reductive amination).

Protocol 1: General Synthesis of Schiff Bases via Conventional Reflux

This protocol describes a standard method for synthesizing Schiff bases from this compound using conventional heating.

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, alkylamine)

  • Ethanol (or other suitable solvent like methanol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.

  • Add the primary amine (1.0-1.1 eq.) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a condenser and reflux the reaction mixture with stirring for 2-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will often precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven.

Protocol 2: Microwave-Assisted Synthesis of Schiff Bases

Microwave irradiation offers a more rapid and efficient method for the synthesis of Schiff bases, often leading to higher yields in shorter reaction times.

Materials:

  • This compound

  • Primary amine

  • Ethanol or a polar aprotic solvent (e.g., DMF)

  • Microwave-safe reaction vessel with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave-safe reaction vessel, combine this compound (1.0 eq.) and the primary amine (1.0 eq.).

  • Add a minimal amount of a suitable solvent (e.g., 2-3 mL of ethanol) to create a slurry.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a suitable power (e.g., 100-300 W) for 3-15 minutes. Monitor the temperature to keep it below the solvent's boiling point.

  • After irradiation, cool the vessel to room temperature.

  • The product often crystallizes upon cooling. Collect the solid by vacuum filtration.

  • Wash the product with cold ethanol and dry.

Data Presentation: Synthesis of Schiff Bases
AldehydeAmineSolventMethodTime (h)Yield (%)
BenzaldehydeAnilineEthanolReflux385
4-MethoxybenzaldehydeAnilineEthanolReflux292
4-Nitrobenzaldehydep-AminophenolMethanolStirring (RT)491.6[1]
Benzaldehydep-AminophenolMethanolStirring (RT)498.28[1]
Terephthalaldehyde4-BromoanilineEthanolReflux292[2]
Terephthalaldehyde4-HydroxyanilineEthanolReflux288[2]

Applications in Drug Development

Schiff bases derived from this compound are promising candidates for drug development due to their diverse biological activities.

Anticancer Activity

Mechanism of Action: Many Schiff bases exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This can occur through intrinsic or extrinsic pathways, often involving the activation of caspases and modulation of the Bcl-2 family of proteins. Some Schiff bases have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3]

Diagram: Proposed Apoptotic Pathway of Schiff Base Derivatives

Apoptosis_Pathway SB Schiff Base Derivative ROS ↑ Reactive Oxygen Species (ROS) SB->ROS induces Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Proposed intrinsic apoptotic pathway induced by Schiff base derivatives.

Protocol 3: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Test compounds (Schiff bases dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the Schiff base derivatives. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilizing agent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Diagram: Experimental Workflow for MTT Assay

MTT_Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat cells with Schiff base derivatives incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 3-4h add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Antimicrobial Activity

Mechanism of Action: Schiff bases can exhibit antimicrobial activity through various mechanisms. One emerging and promising mechanism is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication process that allows bacteria to coordinate gene expression based on population density. By interfering with QS signaling, these compounds can inhibit the expression of virulence factors and biofilm formation, making the bacteria more susceptible to host defenses and conventional antibiotics.

Diagram: Quorum Sensing Inhibition by Schiff Base Derivatives

QS_Inhibition Bacteria Bacterial Population AIs Autoinducer Signals (e.g., AHLs) Bacteria->AIs produces Receptor Receptor Protein AIs->Receptor binds to Gene_Expr Virulence Gene Expression Receptor->Gene_Expr activates Biofilm Biofilm Formation Gene_Expr->Biofilm SB Schiff Base Derivative SB->Receptor blocks binding Broth_Microdilution_Workflow start Start prepare_dilutions Prepare serial dilutions of Schiff bases in broth start->prepare_dilutions prepare_inoculum Prepare and standardize bacterial inoculum start->prepare_inoculum inoculate Inoculate wells with bacterial suspension prepare_dilutions->inoculate prepare_inoculum->inoculate incubate Incubate 18-24h at 37°C inoculate->incubate read_results Observe for turbidity (visual or spectrophotometric) incubate->read_results determine_mic Determine Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

References

Application Notes and Protocols for the Aldol Condensation of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Aldol Condensation is a cornerstone of carbon-carbon bond formation in organic synthesis. A particularly important variant is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone with an aromatic aldehyde that lacks α-hydrogens. This reaction is widely employed in the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), a class of compounds that serve as precursors to flavonoids and exhibit a broad spectrum of biological activities. Chalcone derivatives are of significant interest to the drug development community due to their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.

This document provides detailed application notes and a protocol for the Claisen-Schmidt condensation of 4-(tert-butoxy)benzaldehyde with acetone to synthesize (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one, a chalcone derivative with potential applications in medicinal chemistry. The tert-butoxy group can enhance the lipophilicity of the molecule, which may influence its pharmacokinetic properties.

Reaction Scheme

The base-catalyzed aldol condensation between this compound and acetone proceeds via a Claisen-Schmidt mechanism to yield the corresponding α,β-unsaturated ketone, (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one.

G reactant1 This compound catalyst NaOH or KOH Ethanol/Water reactant1->catalyst reactant2 +  Acetone reactant2->catalyst product (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one catalyst->product

Caption: General reaction scheme for the Claisen-Schmidt condensation.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one and its characterization.

ParameterValueReference
Reactants
This compound1.0 eq[1]
Acetone1.0 - 3.0 eq[2][3]
CatalystNaOH or KOH[1][2]
SolventEthanol/Water or Methanol/Acetone[1][2]
Reaction Conditions
TemperatureRoom Temperature[4]
Reaction Time30 minutes - 1 hour[1][2][5]
Product Characterization
Product Name(E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one
Molecular FormulaC₁₄H₁₈O₂
Molecular Weight218.29 g/mol
Melting Point45-46 °C (for the analogous tert-butyl compound)[1]
Spectroscopic Data (Data for the analogous (E)-4-(4-tert-butylphenyl)but-3-en-2-one is provided as a reference)[1]
¹H NMR (CDCl₃)δ (ppm): 7.45 (d, 2H), 7.39 (d, 2H), 7.27 (d, 1H), 6.70 (d, 1H), 2.39 (s, 3H), 1.33 (s, 9H)
¹³C NMR (CDCl₃)δ (ppm): 198.3, 155.8, 143.0, 132.0, 128.3, 126.0, 125.8, 78.8, 31.2, 27.4
IR (KBr, cm⁻¹)~3050 (Ar C-H), ~2960 (Alkyl C-H), ~1660 (C=O, conjugated), ~1600 (C=C), ~1240 (C-O)

Experimental Protocols

This section provides a detailed methodology for the synthesis of (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one.

Materials:

  • This compound

  • Acetone

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Beakers

  • Graduated cylinders

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.0 eq) in 15 mL of 95% ethanol. Add acetone (1.5 eq) to this solution and stir at room temperature until a homogeneous solution is formed.

  • Catalyst Addition: In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide. Slowly add the NaOH solution (approximately 1 mL for every 6 mmol of the aldehyde) to the stirred solution of the aldehyde and ketone.[1]

  • Reaction: Continue stirring the reaction mixture at room temperature. A precipitate should begin to form within 30 minutes.[5] Allow the reaction to proceed for a total of 1 hour with occasional stirring.[1]

  • Isolation of Crude Product: Cool the reaction mixture in an ice bath for 15-20 minutes to ensure complete precipitation.[2] Collect the crude product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with two portions of cold deionized water to remove any residual base and other water-soluble impurities.[2]

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool to room temperature and then place it in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and allow them to air dry on the filter paper. Determine the yield and characterize the product using appropriate analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Visualizations

Experimental Workflow:

The following diagram illustrates the key steps in the synthesis and purification of (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reactants Dissolve this compound and Acetone in Ethanol add_catalyst Add aq. NaOH Solution prep_reactants->add_catalyst stir Stir at Room Temperature (1 hour) add_catalyst->stir cool Cool in Ice Bath stir->cool filter_crude Vacuum Filter Crude Product cool->filter_crude wash Wash with Cold Water filter_crude->wash recrystallize Recrystallize from Hot Ethanol wash->recrystallize filter_pure Vacuum Filter Purified Product recrystallize->filter_pure dry Dry Product filter_pure->dry

Caption: Workflow for the synthesis of (E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one.

Signaling Pathway Context (Hypothetical):

Chalcones are known to interact with various signaling pathways implicated in cancer and inflammation. The diagram below illustrates a hypothetical mechanism of action where a chalcone derivative inhibits a pro-inflammatory pathway.

G receptor Cell Surface Receptor kinase1 Kinase A receptor->kinase1 chalcone Chalcone Derivative ((E)-4-(4-(tert-butoxy)phenyl)but-3-en-2-one) kinase2 Kinase B chalcone->kinase2 Inhibition kinase1->kinase2 transcription_factor Transcription Factor (e.g., NF-κB) kinase2->transcription_factor nucleus Nucleus transcription_factor->nucleus gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression inflammation Inflammatory Response gene_expression->inflammation

Caption: Hypothetical inhibition of a pro-inflammatory signaling pathway by a chalcone derivative.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(tert-butoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-hydroxybenzaldehyde to form a phenoxide ion, which then acts as a nucleophile and reacts with a tert-butyl halide (e.g., tert-butyl bromide) or another suitable tert-butylating agent.

Q2: I am experiencing a very low yield of this compound. What are the likely causes?

A2: Low yields in the synthesis of this compound can be attributed to several factors, primarily stemming from the steric hindrance of the bulky tert-butyl group:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing.

  • Weak Base: The base used may not be strong enough to efficiently deprotonate the hydroxyl group of 4-hydroxybenzaldehyde, leading to a low concentration of the reactive phenoxide nucleophile.

  • Side Reactions: The major competing side reaction is the elimination (E2) of the tert-butyl halide to form isobutylene, which is highly favored, especially at elevated temperatures. C-alkylation of the phenoxide ion at the aromatic ring is also a possibility, though generally less significant.

  • Poor Reagent Quality: The presence of moisture in the reagents or solvent can quench the phenoxide intermediate and reduce the overall yield. Impurities in the starting materials can also lead to unwanted side products.

Q3: My product is contaminated with unreacted 4-hydroxybenzaldehyde. How can I improve the conversion rate?

A3: The presence of unreacted 4-hydroxybenzaldehyde indicates an incomplete reaction. To drive the reaction towards completion, consider the following adjustments:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Continue the reaction until the spot corresponding to 4-hydroxybenzaldehyde is no longer visible.

  • Optimize Base and Solvent: Use a stronger base, such as sodium hydride (NaH), in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents favor the desired O-alkylation.

  • Use an Excess of the Tert-butylating Agent: Employing a slight excess of the tert-butylating agent can help to drive the reaction to completion.

Q4: I suspect side reactions are the main issue. How can I minimize the formation of byproducts?

A4: To minimize side reactions, particularly the elimination of the tert-butyl halide, careful control of reaction conditions is crucial:

  • Lower Reaction Temperature: Higher temperatures favor the E2 elimination pathway. Running the reaction at the lowest effective temperature can significantly improve the yield of the desired ether.

  • Choice of Tert-butylating Agent: While tert-butyl halides are common, other reagents might be more suitable. For instance, using di-tert-butyl dicarbonate (Boc)2O with a suitable catalyst can sometimes provide better results under milder conditions.

  • Alternative Synthetic Routes: For sterically hindered ethers, the Williamson ether synthesis may not be the most efficient method. Consider alternative approaches such as the Mitsunobu reaction, which can be effective for synthesizing hindered ethers.

Q5: What is the best way to purify the crude this compound?

A5: The crude product can be purified using a combination of techniques:

  • Aqueous Workup: An initial wash with a dilute base solution (e.g., sodium bicarbonate) can remove any unreacted acidic 4-hydroxybenzaldehyde.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating the product from non-polar byproducts and other impurities. A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically used as the eluent.

  • Vacuum Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be an effective purification method.

Data Presentation

The following table summarizes the expected impact of various reaction parameters on the yield of this compound.

ParameterConditionExpected Impact on YieldRationale
Base Strength Weak (e.g., K₂CO₃)LowIncomplete deprotonation of 4-hydroxybenzaldehyde.
Strong (e.g., NaH)HighEfficient formation of the phenoxide nucleophile.
Solvent Protic (e.g., Ethanol)LowSolvation of the phenoxide, potentially favoring C-alkylation.
Polar Aprotic (e.g., DMF, DMSO)HighFavors O-alkylation (Sₙ2 reaction).
Temperature HighLowPromotes the E2 elimination side reaction of the tert-butyl halide.
Low to ModerateHighMinimizes elimination byproducts.
Reagent Purity Contains MoistureLowQuenches the reactive phenoxide intermediate.
AnhydrousHighMaximizes the concentration of the active nucleophile.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound (Adapted from general procedures)

Materials:

  • 4-Hydroxybenzaldehyde

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • tert-Butyl bromide

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes or petroleum ether

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde.

  • Deprotonation: Add anhydrous DMF to dissolve the 4-hydroxybenzaldehyde. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen gas evolution ceases.

  • Alkylation: Cool the reaction mixture back to 0 °C and add tert-butyl bromide dropwise via a syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield of this compound Observed check_reaction Analyze Crude Product by TLC/NMR start->check_reaction unreacted_sm Unreacted 4-Hydroxybenzaldehyde Present? check_reaction->unreacted_sm side_products Significant Side Products Observed? unreacted_sm->side_products No solution_incomplete Troubleshooting Incomplete Reaction unreacted_sm->solution_incomplete Yes solution_side_products Troubleshooting Side Reactions side_products->solution_side_products Yes purify Purify Product via Column Chromatography side_products->purify No increase_time Increase Reaction Time solution_incomplete->increase_time stronger_base Use a Stronger Base (e.g., NaH) solution_incomplete->stronger_base excess_reagent Use Slight Excess of Tert-butylating Agent solution_incomplete->excess_reagent increase_time->purify stronger_base->purify excess_reagent->purify lower_temp Lower Reaction Temperature solution_side_products->lower_temp alt_reagent Consider Alternative Tert-butylating Agent solution_side_products->alt_reagent alt_synthesis Consider Alternative Synthesis (e.g., Mitsunobu) solution_side_products->alt_synthesis lower_temp->purify alt_reagent->purify alt_synthesis->purify end Optimized Yield Achieved purify->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Technical Support Center: Synthesis of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(tert-butoxy)benzaldehyde.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Question: I am attempting to synthesize this compound via Williamson ether synthesis from 4-hydroxybenzaldehyde and a tert-butyl halide, but I am getting a very low yield or no desired product. What are the likely causes and how can I resolve this?

Answer:

A low or negligible yield in the synthesis of this compound is a common issue, primarily due to the inherent challenges of using a tertiary alkyl halide in a Williamson ether synthesis. The main competing reaction is E2 elimination. Here’s a breakdown of potential causes and solutions:

  • Dominance of Elimination (E2) Side Reaction: The tert-butyl halide is sterically hindered, making the SN2 substitution reaction slow. The phenoxide ion, acting as a base, will readily abstract a proton from the tert-butyl halide, leading to the formation of isobutylene gas and unreacted 4-hydroxybenzaldehyde. This is often the primary reason for low yields.[1]

    • Solution:

      • Optimize Reaction Conditions: Use a less hindered base if possible, although the phenoxide is your reactant. Employ milder reaction temperatures to favor substitution over elimination, which has a higher activation energy.

      • Alternative Synthesis Routes: For sterically hindered ethers, the Williamson ether synthesis is often not the ideal method.[2] Consider alternative approaches such as the Mitsunobu reaction or an acid-catalyzed reaction of 4-hydroxybenzaldehyde with isobutylene.[2]

  • Incomplete Deprotonation of 4-hydroxybenzaldehyde: If the 4-hydroxybenzaldehyde is not fully deprotonated to the phenoxide, the nucleophile concentration will be low, resulting in a slow and inefficient reaction.

    • Solution:

      • Choice of Base: Use a sufficiently strong base to ensure complete deprotonation. While strong bases can promote elimination, incomplete reaction is also a problem. A slight excess of a moderately strong base like potassium carbonate in a polar aprotic solvent is a common starting point.

      • Anhydrous Conditions: Ensure all reagents and solvents are anhydrous, as water can consume the base and protonate the phenoxide.

  • Deprotection of the Product: The tert-butoxy group is sensitive to acidic conditions.[3] If the workup or purification steps involve acidic solutions, the desired product can be cleaved back to 4-hydroxybenzaldehyde.

    • Solution:

      • Neutral or Basic Workup: Use neutral or slightly basic conditions during the workup procedure. Wash with a dilute solution of a weak base like sodium bicarbonate if necessary.

      • Avoid Acidic Chromatography: If using column chromatography for purification, ensure the silica gel is neutralized or use a non-acidic solvent system.

Problem 2: Presence of Significant Impurities in the Final Product

Question: My reaction seems to have worked, but my final product is contaminated with significant impurities. How can I identify and minimize them?

Answer:

The primary impurities in the synthesis of this compound are typically unreacted starting materials and side products from competing reactions.

  • C-Alkylated Byproducts: The phenoxide ion is an ambident nucleophile, meaning it can react through the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[4] This leads to the formation of isomers such as 2-tert-butyl-4-hydroxybenzaldehyde.

    • Solution:

      • Solvent Choice: The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[4] Protic solvents can solvate the oxygen atom of the phenoxide, making the carbon atoms more nucleophilic and increasing the likelihood of C-alkylation.[4]

      • Phase-Transfer Catalysis (PTC): Employing a phase-transfer catalyst can enhance the rate of O-alkylation by bringing the phenoxide ion into the organic phase where the tert-butyl halide is located.[5]

  • Unreacted 4-hydroxybenzaldehyde: This is a common impurity if the reaction does not go to completion.

    • Solution:

      • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the consumption of the starting material.

      • Purification: Unreacted 4-hydroxybenzaldehyde can usually be removed by column chromatography or by a basic wash during workup, as it is more acidic than the product.

  • Polymers of Isobutylene: Under certain conditions, the isobutylene formed from the elimination reaction can polymerize, leading to oily or polymeric impurities.

    • Solution:

      • Temperature Control: Avoid excessively high reaction temperatures which can promote polymerization.

      • Purification: These non-polar impurities can typically be separated by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common and recommended method for synthesizing this compound?

A1: While the Williamson ether synthesis is a classic method for ether formation, it is not ideal for synthesizing this compound due to the tertiary nature of the tert-butyl group, which leads to significant E2 elimination as a side reaction.[1][6] A more reliable and often higher-yielding method is the acid-catalyzed addition of isobutylene to 4-hydroxybenzaldehyde . This reaction proceeds via the formation of a stable tert-butyl carbocation which is then trapped by the phenolic oxygen.

Q2: What are the main side reactions to be aware of during the synthesis of this compound?

A2: The primary side reactions are:

  • E2 Elimination: This is the most significant side reaction when using a tert-butyl halide, leading to the formation of isobutylene.[1]

  • C-Alkylation: The phenoxide ion can be alkylated on the aromatic ring, leading to isomeric byproducts.[4]

  • Product Deprotection: The tert-butoxy group can be cleaved under acidic conditions, reverting the product to 4-hydroxybenzaldehyde.[3]

Q3: How can I minimize the formation of the isobutylene byproduct in a Williamson ether synthesis approach?

A3: To minimize the E2 elimination side reaction:

  • Use Milder Reaction Conditions: Lowering the reaction temperature can favor the SN2 reaction over the E2 reaction.

  • Consider a Phase-Transfer Catalyst (PTC): PTC can facilitate the reaction under milder conditions, potentially improving the ratio of substitution to elimination.[5]

  • Alternative Reagents: Instead of a tert-butyl halide, consider using di-tert-butyl dicarbonate under phase-transfer catalysis conditions, which can be a milder method for introducing the tert-butoxy group onto phenols.

Q4: What are the typical yields for the synthesis of this compound?

A4: The yields are highly dependent on the chosen synthetic route and reaction conditions. For the challenging Williamson ether synthesis with a tertiary halide, yields can be very low, often below 30%, with the major product being the elimination product. Alternative methods, such as the acid-catalyzed addition of isobutylene, can provide significantly higher yields, potentially exceeding 70-80% under optimized conditions.

Q5: Is it possible to completely avoid the C-alkylation side product?

A5: While it is difficult to completely eliminate C-alkylation, its formation can be minimized by carefully selecting the reaction conditions. Using polar aprotic solvents like DMF or DMSO and avoiding protic solvents will significantly favor O-alkylation.[4] The use of a phase-transfer catalyst can also improve the selectivity for O-alkylation.

Data Presentation

The following table provides illustrative data on how reaction conditions can influence the yield and selectivity of the synthesis of this compound via the Williamson ether synthesis. These values are representative and may vary based on specific experimental setups.

Alkylating AgentBaseSolventTemperature (°C)Time (h)O-Alkylation Yield (%) (Illustrative)E2 Elimination (%) (Illustrative)C-Alkylation (%) (Illustrative)
tert-Butyl BromideK₂CO₃DMF702425705
tert-Butyl BromideNaHTHF651215805
tert-Butyl BromideK₂CO₃ / TBAB¹Toluene/H₂O8084055<5
Di-tert-butyl dicarbonateK₂CO₃ / 18-crown-6THF256>90N/A<2

¹TBAB = Tetrabutylammonium bromide (Phase-Transfer Catalyst)

Experimental Protocols

Protocol 1: Williamson Ether Synthesis (Illustrative)

  • Materials:

    • 4-hydroxybenzaldehyde

    • tert-Butyl bromide

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Deionized water

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-hydroxybenzaldehyde (1.0 eq.) in anhydrous DMF.

    • Add anhydrous potassium carbonate (2.0 eq.) to the solution and stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl bromide (1.2 eq.) to the reaction mixture.

    • Heat the reaction mixture to 70°C and stir for 24 hours, monitoring the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into ice-water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate this compound.

Protocol 2: Acid-Catalyzed Synthesis from Isobutylene (Recommended)

  • Materials:

    • 4-hydroxybenzaldehyde

    • Isobutylene (liquefied or generated in situ)

    • Strong acid catalyst (e.g., sulfuric acid, Amberlyst-15)

    • Anhydrous solvent (e.g., dichloromethane, dioxane)

    • Sodium bicarbonate solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve 4-hydroxybenzaldehyde in the anhydrous solvent in a pressure-rated vessel.

    • Add a catalytic amount of the strong acid.

    • Cool the mixture and introduce a measured amount of liquefied isobutylene.

    • Seal the vessel and allow the reaction to stir at room temperature or with gentle heating. Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction mixture and carefully vent any excess isobutylene.

    • Quench the reaction by adding a saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent to obtain the crude product, which can be further purified by distillation or chromatography if necessary.

Protocol 3: Mitsunobu Reaction (Alternative for Hindered Ethers)

  • Materials:

    • 4-hydroxybenzaldehyde

    • tert-Butanol

    • Triphenylphosphine (PPh₃)

    • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure: [7][8]

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-hydroxybenzaldehyde (1.0 eq.), tert-butanol (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of DEAD or DIAD (1.2 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Quench the reaction with water and extract with a suitable organic solvent.

    • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

Mandatory Visualization

Synthesis_Pathway tert-Butyl_Halide tert-Butyl Halide This compound This compound (Desired Product) tert-Butyl_Halide->this compound Isobutylene Isobutylene (Elimination Side Product) tert-Butyl_Halide->Isobutylene Elimination (E2) C-Alkylated_Product C-Alkylated Product (Side Product) tert-Butyl_Halide->C-Alkylated_Product Base Base Base->this compound Base->Isobutylene Base->C-Alkylated_Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->C-Alkylated_Product C-Alkylation

Caption: Main reaction and side reactions in the synthesis of this compound.

Troubleshooting_Workflow start Low Yield of Desired Product check_elimination Major byproduct is Isobutylene? start->check_elimination high_elimination High E2 Elimination check_elimination->high_elimination Yes check_starting_material Unreacted 4-Hydroxybenzaldehyde present? check_elimination->check_starting_material No optimize_williamson Optimize Williamson: - Lower Temperature - Use PTC high_elimination->optimize_williamson alternative_synthesis Consider Alternative Synthesis: - Acid-catalyzed addition of isobutylene - Mitsunobu Reaction high_elimination->alternative_synthesis incomplete_reaction Incomplete Reaction check_starting_material->incomplete_reaction Yes check_deprotection 4-Hydroxybenzaldehyde present after workup? check_starting_material->check_deprotection No optimize_base Optimize Base/Conditions: - Stronger/Excess Base - Anhydrous Conditions - Longer Reaction Time incomplete_reaction->optimize_base deprotection_issue Product Deprotection check_deprotection->deprotection_issue Yes neutral_workup Use Neutral/Basic Workup deprotection_issue->neutral_workup

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

References

Technical Support Center: Purification of 4-(Tert-Butoxy)Benzaldehyde by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 4-(tert-butoxy)benzaldehyde via vacuum distillation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended pressure and temperature for the vacuum distillation of this compound?

A1: this compound can be effectively purified by vacuum distillation. A common starting point is a pressure of 1.5 mmHg, at which the compound boils in the range of 87-92°C[1][2][3]. Distilling at a lower temperature under vacuum helps to prevent thermal decomposition[4].

Q2: What are the common impurities found in crude this compound?

A2: Common impurities can include unreacted starting materials from its synthesis, such as tert-butyl alcohol and benzaldehyde, or byproducts like 4-hydroxybenzaldehyde[1]. Depending on the synthetic route, residual solvents or reagents may also be present[3]. One commercial source notes the presence of up to 2% free acid as a possible impurity.

Q3: My distilled this compound has a yellow-green color. Is this normal?

A3: Yes, it is normal for this compound to appear as a clear, yellow-green liquid[1]. This coloration is characteristic of many aromatic aldehydes and is attributed to the extended conjugation in the molecule's structure[1].

Q4: Can this compound decompose during distillation?

A4: While vacuum distillation is used to minimize thermal stress, prolonged heating at high temperatures can potentially lead to decomposition. It is crucial to maintain a stable, low pressure and to not exceed the recommended distillation temperature. The relatively low boiling point under reduced pressure suggests good thermal stability under these conditions[1].

Q5: What are the key physical properties of this compound relevant to its distillation?

A5: Key properties are summarized in the table below. Understanding these will help in setting up and monitoring the distillation process.

Quantitative Data Summary
PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2][3][5][6]
Molecular Weight 178.23 g/mol [1][2][5][6]
Appearance Clear yellow-green liquid[1]
Boiling Point 87-92°C at 1.5 mmHg[1][2][3]
274.1°C at 760 mmHg[2][7]
Density 1.023 g/mL at 20°C[1][2][3]
Refractive Index (n20/D) 1.534[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the vacuum distillation of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Difficulty Achieving or Maintaining Vacuum - Leaks in the glassware joints. - Improperly greased joints. - Malfunctioning vacuum pump. - Cracks in the glassware.- Inspect all joints for proper sealing. Re-grease if necessary[8]. - Check the vacuum pump oil and performance. - Carefully inspect all glassware for cracks or chips.
Bumping or Unstable Boiling - Lack of boiling chips or inadequate stirring. - Heating the flask too rapidly.- Add a fresh magnetic stir bar or new boiling chips to the distillation flask[4]. - Ensure vigorous stirring. - Heat the distillation flask gradually and evenly using a heating mantle and a controller.
Product is not Distilling at the Expected Temperature/Pressure - Inaccurate pressure reading. - Thermometer placed incorrectly. - Presence of significant amounts of low-boiling impurities.- Calibrate or check the vacuum gauge. - Ensure the thermometer bulb is positioned just below the side arm leading to the condenser[4]. - Collect an initial forerun fraction to remove lower-boiling impurities before collecting the main product[4].
Product Appears Darker Than Expected or Solidifies in Condenser - Thermal decomposition due to excessive heating. - The condenser cooling water is too cold, causing solidification.- Reduce the heating mantle temperature. Ensure the vacuum is stable at the desired low pressure. - Adjust the flow or temperature of the cooling water to prevent the product from solidifying. The theoretical melting point is around 46°C[1].
Low Recovery of Distilled Product - Hold-up in the distillation column or condenser. - Incomplete distillation. - Leaks in the system leading to loss of vapor.- Ensure the distillation apparatus is set up vertically. - Continue the distillation until no more product is collecting, but do not distill to dryness. - Re-check the system for any leaks.
Experimental Protocol: Vacuum Distillation of this compound

Objective: To purify crude this compound by separating it from non-volatile impurities and components with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser

  • Receiving flask

  • Thermometer and adapter

  • Magnetic stirrer and stir bar (or boiling chips)

  • Heating mantle with controller

  • Vacuum pump, tubing, and vacuum trap

  • Vacuum grease

  • Clamps and stand

Procedure:

  • Apparatus Assembly:

    • Assemble the vacuum distillation apparatus as shown in the workflow diagram. Ensure all glassware is clean and dry[4].

    • Place the crude this compound into the round-bottom flask, not exceeding half its volume. Add a magnetic stir bar[4].

    • Lightly grease all ground-glass joints to ensure a good seal[4].

    • Position the thermometer so that the top of the bulb is level with the bottom of the side-arm leading to the condenser[4].

    • Connect the condenser to a cooling water source and the vacuum take-off to a vacuum trap and pump[4].

  • Distillation Process:

    • Turn on the cooling water to the condenser and begin stirring[4].

    • Gradually apply the vacuum, aiming for a stable pressure of approximately 1.5 mmHg[4].

    • Slowly heat the distillation flask with the heating mantle[4].

    • Observe the distillation, collecting any initial low-boiling impurities (forerun) in a separate receiving flask.

    • When the vapor temperature stabilizes at the boiling point of this compound (approx. 87-92°C at 1.5 mmHg), switch to a clean receiving flask to collect the pure product[1][2][3].

    • Monitor the temperature and pressure continuously. A stable boiling point indicates the collection of a pure fraction[4].

  • Shutdown:

    • Once the majority of the product has distilled and the distillation rate slows, stop heating and allow the system to cool under vacuum[4].

    • Carefully and slowly vent the apparatus to return to atmospheric pressure before turning off the vacuum pump[4].

    • Turn off the cooling water.

    • Disassemble the apparatus and transfer the purified product to a suitable storage container.

Visualizations

Troubleshooting Workflow Diagram

G start Start Distillation check_pressure Is Vacuum Stable at Target Pressure? start->check_pressure check_leaks Inspect System for Leaks: - Check joints and grease - Inspect glassware - Verify pump function check_pressure->check_leaks No stable_boiling Is Boiling Smooth (No Bumping)? check_pressure->stable_boiling Yes check_leaks->check_pressure issue_detected Issue Detected check_leaks->issue_detected add_stirring Ensure Adequate Stirring: - Add fresh stir bar/boiling chips - Increase stir rate stable_boiling->add_stirring No check_temp Is Vapor Temperature Correct for Pressure? stable_boiling->check_temp Yes add_stirring->stable_boiling add_stirring->issue_detected adjust_setup Verify Setup: - Check thermometer placement - Calibrate pressure gauge check_temp->adjust_setup No collect_product Collect Pure Fraction check_temp->collect_product Yes adjust_setup->check_temp adjust_setup->issue_detected end Distillation Complete collect_product->end issue_detected->start Restart after fixing

Caption: Troubleshooting workflow for vacuum distillation.

References

Technical Support Center: 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Tert-Butoxy)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercially available this compound?

A1: Common impurities can originate from the synthesis process and subsequent storage. These may include unreacted starting materials, byproducts, and degradation products. A typical specification for a commercial product may mention the presence of free acid, for instance, up to 2%.[1][2]

Q2: How are these impurities typically formed?

A2: The formation of these impurities is linked to the synthetic route used to produce this compound.

  • From Williamson Ether Synthesis: This common method involves the reaction of 4-hydroxybenzaldehyde with a tert-butylating agent. Incomplete reaction can lead to the presence of 4-hydroxybenzaldehyde .

  • From Condensation Reaction: The condensation of tert-butyl alcohol with benzaldehyde can result in residual amounts of both starting materials.[3][4]

  • From Oxidation: The aldehyde group in this compound is susceptible to oxidation, especially upon prolonged exposure to air, leading to the formation of 4-(tert-butoxy)benzoic acid .[3] The electrochemical oxidation of 4-tert-butoxytoluene is another synthetic route.[3]

Q3: How can I assess the purity of my this compound sample?

A3: Several analytical techniques can be employed to determine the purity of this compound. The choice of method depends on the suspected impurities and available instrumentation.[5][6] High-Performance Liquid Chromatography (HPLC) is well-suited for detecting non-volatile impurities like 4-hydroxybenzaldehyde and 4-butoxybenzoic acid, while Gas Chromatography (GC) is ideal for analyzing volatile impurities.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for structural confirmation and purity assessment.[7]

Troubleshooting Guides

Purification

Issue: My this compound appears to be decomposing during purification by column chromatography on silica gel.

  • Possible Cause: Aldehydes can be sensitive to the acidic nature of standard silica gel, which may lead to decomposition.[5]

  • Solution:

    • Neutralize the silica gel: Add a small amount of a tertiary amine, such as triethylamine (1-3% v/v), to the eluent to neutralize the acidic sites on the silica gel.[5]

    • Use an alternative stationary phase: Consider using neutral or basic alumina, which is less acidic and may be more suitable for sensitive aldehydes.[5]

Issue: I am having difficulty separating this compound from a less polar impurity using column chromatography.

  • Possible Cause: The solvent system (eluent) may not be optimized for the separation.

  • Solution:

    • Optimize the solvent system using Thin Layer Chromatography (TLC): Before running the column, test various solvent systems with different polarities (e.g., varying ratios of hexane and ethyl acetate) on a TLC plate to find the optimal conditions that provide good separation between your product and the impurity.[5]

    • Gradient Elution: If a single solvent system is not effective, consider using a gradient elution where the polarity of the eluent is gradually increased during the chromatography.

Analysis

Issue: I am observing peak tailing in the HPLC analysis of my this compound sample.

  • Possible Cause:

    • Secondary interactions: The aldehyde group might be interacting with active sites on the silica-based stationary phase.

    • Column overload: Injecting too concentrated a sample can lead to peak distortion.

    • Blocked column frit: Particulate matter from the sample or mobile phase may be obstructing the flow path.

  • Solution:

    • Modify the mobile phase: Add a small amount of a competitive agent, like triethylamine, to the mobile phase to block active silanol groups.

    • Reduce sample concentration: Dilute your sample and reinject.

    • Filter your sample: Ensure all samples are filtered through a 0.45 µm syringe filter before injection.[8]

    • Flush the column: If the frit is suspected to be blocked, try back-flushing the column according to the manufacturer's instructions.

Issue: My GC analysis shows a broad peak for this compound.

  • Possible Cause:

    • Incorrect inlet temperature: If the temperature is too low, the sample may not vaporize efficiently. If it's too high, thermal degradation can occur.

    • Column contamination: Non-volatile impurities may have accumulated at the head of the column.

    • Poor column condition: The stationary phase may be degraded.

  • Solution:

    • Optimize inlet temperature: A typical starting point for the inlet temperature is 250 °C.[6] This can be optimized based on your specific instrument and column.

    • Perform column maintenance: Trim the first few centimeters of the column from the inlet side to remove non-volatile residues.

    • Condition the column: Bake out the column at a high temperature (within its specified limits) to remove contaminants.

Data Presentation

Table 1: Common Impurities in this compound and their Typical Analytical Method

ImpurityChemical StructurePotential OriginRecommended Analytical Technique
4-HydroxybenzaldehydeC₇H₆O₂Unreacted starting materialHPLC[6][7]
tert-Butyl alcoholC₄H₁₀OUnreacted starting materialGC
BenzaldehydeC₇H₆OUnreacted starting materialGC
4-(tert-Butoxy)benzoic acidC₁₁H₁₄O₃Oxidation of the aldehydeHPLC[7]

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a this compound sample and quantify non-volatile impurities.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. The exact ratio may need to be optimized, but a good starting point is 60:40 (v/v) acetonitrile:water. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Filter the solution through a 0.45 µm syringe filter.[8]

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detector Wavelength: 254 nm

  • Analysis: Inject the prepared sample onto the HPLC system and record the chromatogram.

  • Data Interpretation: Calculate the area percent of the main peak corresponding to this compound relative to the total area of all peaks to determine the purity.

Protocol 2: Purification by Column Chromatography

Objective: To purify crude this compound from polar and non-polar impurities.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Crude this compound

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

Procedure:

  • Solvent System Selection: Determine an appropriate eluent system by running TLC plates of the crude material with varying ratios of hexane and ethyl acetate. A good starting point is a 9:1 (v/v) mixture of hexane:ethyl acetate. The ideal solvent system should give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column. Allow the silica to settle into a uniform bed, ensuring no air bubbles are trapped. Drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent (or a slightly more polar solvent if necessary for solubility) and carefully apply it to the top of the silica bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing them under a UV lamp.

  • Product Isolation: Combine the fractions that contain the pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into Instrument (HPLC or GC) filter->inject separate Chromatographic Separation inject->separate detect Detection (e.g., UV) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (% Area) integrate->calculate

Caption: Workflow for the purity analysis of this compound.

troubleshooting_workflow start Experiment with This compound issue Unexpected Result? (e.g., low yield, side product) start->issue check_purity Assess Purity of Starting Material (HPLC/GC) issue->check_purity Yes proceed Proceed with Experiment issue->proceed No impurities_found Impurities Detected? check_purity->impurities_found purify Purify Starting Material (Column Chromatography, Distillation, or Wash) impurities_found->purify Yes no_impurities No Significant Impurities impurities_found->no_impurities No purify->start troubleshoot_other Troubleshoot Other Experimental Parameters (e.g., reaction conditions, reagents) no_impurities->troubleshoot_other troubleshoot_other->start

Caption: Troubleshooting workflow for experiments involving this compound.

References

Technical Support Center: Optimizing Reaction Conditions for 4-(Tert-Butoxy)Benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 4-(tert-butoxy)benzaldehyde. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help optimize your reaction conditions and overcome common experimental challenges.

Troubleshooting and FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the acid-catalyzed addition of isobutylene to 4-hydroxybenzaldehyde, as the Williamson ether synthesis is generally not a viable route.

Q1: Why is the Williamson ether synthesis not recommended for producing this compound?

A1: The Williamson ether synthesis involves an S(_N)2 reaction between an alkoxide and an alkyl halide. To synthesize this compound via this method, one would need to react 4-hydroxybenzaldehyde with a tert-butyl halide. However, tertiary alkyl halides, like tert-butyl bromide, are sterically hindered and readily undergo elimination (E2) reactions in the presence of a base, rather than the desired substitution. This leads to the formation of isobutylene as the major product, resulting in a very low or no yield of the target ether.

Q2: My reaction yield is low when using the acid-catalyzed reaction of 4-hydroxybenzaldehyde and isobutylene. What are the potential causes and solutions?

A2: Low yields in this reaction can stem from several factors. Firstly, incomplete reaction is a common issue. Ensure that a sufficient excess of isobutylene is used and that the reaction is allowed to proceed for an adequate amount of time. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial. Secondly, the choice and concentration of the acid catalyst are critical. A catalyst that is too weak or too dilute may result in a slow and incomplete reaction. Conversely, a catalyst that is too strong or concentrated can lead to side reactions, such as the polymerization of isobutylene or degradation of the starting material and product. Finally, ensure all reagents and solvents are anhydrous, as water can interfere with the acid catalyst.

Q3: I am observing the formation of a significant amount of a viscous, polymeric byproduct. How can I prevent this?

A3: The formation of a polymeric byproduct is likely due to the acid-catalyzed polymerization of isobutylene. This side reaction is often exacerbated by high concentrations of a strong acid catalyst and elevated temperatures. To mitigate this, consider the following:

  • Catalyst Choice and Concentration: Use a milder acid catalyst or a lower concentration of a strong acid.

  • Temperature Control: Maintain a controlled and moderately low reaction temperature. Exothermic reactions should be cooled to prevent temperature spikes.

  • Slow Addition of Reagents: Adding the isobutylene gas or liquid slowly to the reaction mixture can help to control the reaction rate and minimize polymerization.

Q4: How can I effectively purify the crude this compound?

A4: The primary purification methods for this compound are vacuum distillation and column chromatography.

  • Vacuum Distillation: This method is effective for separating the product from non-volatile impurities and byproducts with significantly different boiling points.

  • Column Chromatography: For the removal of impurities with similar polarities, silica gel column chromatography is recommended. A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is typically effective.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes key quantitative data for different synthetic approaches to this compound, highlighting the advantages of the electrochemical oxidation method in terms of yield.

Synthesis MethodKey ReactantsCatalyst/ReagentReported YieldPurityReference
Electrochemical Oxidation & Hydrolysis 4-tert-butoxytoluene, WaterElectrochemical cell, Acid for hydrolysis93.2%High[1]
Acetal Protection & Friedel-Crafts Alkylation Benzaldehyde dimethyl acetal, IsobutyleneTriphenylboronModerate>93%[2]
Condensation Reaction tert-butyl alcohol, BenzaldehydeAcid catalystVariableVariable[3][4]

Experimental Protocols

Protocol 1: Synthesis via Electrochemical Oxidation and Hydrolysis (High-Yield)

This protocol is adapted from a patented industrial process and offers a high yield of the final product.[1]

Step 1: Electrochemical Oxidation of 4-tert-butoxytoluene

  • Reaction Setup: In an electrochemical cell, place a solution of 4-tert-butoxytoluene in an appropriate alcohol solvent (e.g., methanol to form the dimethyl acetal).

  • Oxidation: Apply an electric current to the solution to initiate the electrochemical oxidation of the toluene methyl group to form this compound dimethyl acetal.

  • Work-up: After the reaction is complete (monitored by a suitable analytical technique like Gas Chromatography), the resulting solution containing the acetal is carried forward to the next step.

Step 2: Hydrolysis of this compound Dimethyl Acetal

  • Reaction Setup: Transfer the solution containing this compound dimethyl acetal to a round-bottom flask equipped with a reflux condenser.

  • Hydrolysis: Add a dilute aqueous acid (e.g., sulfuric acid or hydrochloric acid) to the solution.

  • Heating: Heat the mixture to reflux (approximately 95-100°C) with stirring for 1-2 hours to facilitate the hydrolysis of the acetal to the aldehyde.

  • Work-up and Purification: After cooling, the organic phase is separated. The crude this compound is then purified by fractional distillation under reduced pressure (boiling point: 87-107°C at 0.5-1.5 torr), yielding the final product with a reported yield of 93.2%.[1]

Protocol 2: Synthesis via Acetal Protection and Friedel-Crafts Alkylation

This method involves the protection of the aldehyde group followed by a Friedel-Crafts alkylation with isobutylene.[2]

Step 1: Protection of Benzaldehyde

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde and a trialkyl orthoformate (e.g., trimethyl orthoformate to form the dimethyl acetal).

  • Catalysis: Add a catalytic amount of a suitable acid.

  • Reaction: Stir the mixture at room temperature until the formation of the benzaldehyde acetal is complete (monitored by TLC).

  • Purification: The resulting benzaldehyde acetal is purified by distillation.

Step 2: Friedel-Crafts Alkylation

  • Reaction Setup: In a reaction flask, dissolve the benzaldehyde dimethyl acetal (e.g., 76 g, 0.5 mol) and triphenylboron (e.g., 6.1 g) as the catalyst.[2]

  • Addition of Isobutylene: Cool the reaction mixture and introduce isobutylene (e.g., 42 g, 0.75 mol) into the solution.[2]

  • Reaction: Control the temperature of the exothermic reaction at 30-35°C and continue for approximately 6 hours.[2]

  • Quenching and Work-up: After the reaction is complete, quench the reaction with an acidic solution. The organic layer is then separated, washed, dried, and concentrated.

  • Purification: The crude product is purified by distillation to yield this compound. This method reportedly yields a product with a low ratio of the ortho-isomer.[2]

Mandatory Visualization

The following diagrams illustrate the logical workflow for troubleshooting common issues during the synthesis of this compound and the general reaction pathway.

G Troubleshooting Workflow for this compound Synthesis start Start Synthesis issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes polymer Polymer Formation issue->polymer Yes impure Impure Product issue->impure Yes end Successful Synthesis issue->end No check_reagents Check Reagent Purity & Stoichiometry low_yield->check_reagents optimize_catalyst Optimize Catalyst Type & Concentration polymer->optimize_catalyst purify Purify by Distillation or Chromatography impure->purify check_reagents->optimize_catalyst control_temp Control Reaction Temperature optimize_catalyst->control_temp optimize_catalyst->control_temp monitor_rxn Monitor Reaction by TLC control_temp->monitor_rxn monitor_rxn->end purify->end

Caption: Troubleshooting workflow for optimizing this compound synthesis.

G General Reaction Pathway for this compound Synthesis cluster_start Starting Materials 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde reaction Reaction Conditions (Controlled Temperature) 4-Hydroxybenzaldehyde->reaction Isobutylene Isobutylene Isobutylene->reaction catalyst Acid Catalyst (e.g., H2SO4, Triphenylboron) catalyst->reaction product Crude this compound reaction->product purification Purification (Vacuum Distillation or Column Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: General reaction pathway for the synthesis of this compound.

References

Stability of 4-(Tert-Butoxy)Benzaldehyde under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 4-(tert-butoxy)benzaldehyde under acidic conditions. Below, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful use of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with this compound in acidic conditions?

A1: The primary stability concern is the acid-catalyzed cleavage (deprotection) of the tert-butoxy ether linkage, which results in the formation of 4-hydroxybenzaldehyde and a reactive tert-butyl cation. This reaction is generally irreversible as the tert-butyl cation is typically scavenged or eliminated as isobutylene.[1]

Q2: Which acids are commonly used to cleave the tert-butoxy group?

A2: Strong acids are highly effective for cleaving the tert-butoxy group. Commonly used acids include trifluoroacetic acid (TFA), hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and phosphoric acid (H₃PO₄).[1] The choice of acid and its concentration are critical parameters that influence the reaction's efficiency.

Q3: What are the primary byproducts of the acid-catalyzed deprotection?

A3: The main byproduct is the tert-butyl cation, which can subsequently form isobutylene gas or tert-butanol if water is present.[1] The tert-butyl cation is also a potent alkylating agent and can react with nucleophilic functional groups on the starting material or other molecules in the reaction mixture, leading to undesired side products.[2][3]

Q4: Can the aldehyde group in this compound react under acidic conditions?

A4: Yes, the aldehyde group can undergo reactions under acidic conditions. For instance, in the presence of an alcohol, it can form a hemiacetal and subsequently an acetal.[4] While generally stable to oxidation under acidic conditions, strong oxidizing agents can convert the aldehyde to a carboxylic acid.[5][6]

Q5: How can I monitor the progress of the deprotection reaction?

A5: The deprotection can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to track the disappearance of the starting material and the appearance of the 4-hydroxybenzaldehyde product.[7][8] Thin-Layer Chromatography (TLC) provides a rapid qualitative assessment of the reaction's progress.[8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration. - Short reaction time. - Low reaction temperature. - Steric hindrance around the ether linkage.[9]- Increase the acid concentration or use a stronger acid (e.g., switch from HCl in dioxane to neat TFA). - Extend the reaction time and monitor by HPLC or TLC. - Gently increase the reaction temperature, monitoring for potential side reactions.
Formation of Unknown Byproducts - Alkylation of the aromatic ring or other nucleophiles by the tert-butyl cation.[2][3] - Reaction of the aldehyde group (e.g., acetal formation with solvent).[4] - Degradation of the product under harsh acidic conditions.- Add a scavenger, such as triisopropylsilane (TIS) or water, to trap the tert-butyl cation.[2] - Use an aprotic solvent to avoid acetal formation. - Employ milder acidic conditions (e.g., lower acid concentration or temperature) and monitor the reaction closely.
Low Yield of 4-Hydroxybenzaldehyde - Incomplete reaction. - Product degradation. - Loss of product during workup (e.g., if the product is water-soluble).- Ensure the reaction goes to completion using analytical monitoring. - Use milder deprotection conditions. - During workup, carefully check the aqueous layer for your product before discarding it.[10]
Reaction is Too Fast to Control - Highly concentrated and strong acid. - Elevated reaction temperature.- Use a lower concentration of the acid or a weaker acid. - Perform the reaction at a lower temperature (e.g., 0 °C or below).

Quantitative Data on Stability

Acidic Condition Concentration Temperature Expected Rate of Deprotection Potential for Side Reactions
Trifluoroacetic Acid (TFA)Neat or >50% in DCMRoom TemperatureVery FastHigh (t-butylation)
Hydrochloric Acid (HCl)4M in DioxaneRoom TemperatureFastModerate
Sulfuric Acid (H₂SO₄)Dilute in organic solventRoom TemperatureModerate to FastModerate
Phosphoric Acid (H₃PO₄)ConcentratedElevated TemperatureModerateLower
Formic AcidNeatRoom TemperatureSlow to ModerateLow
Acetic AcidNeatElevated TemperatureVery Slow / NegligibleVery Low

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Deprotection

This protocol describes a general method for the removal of the tert-butoxy protecting group.

Materials:

  • This compound

  • Acid of choice (e.g., TFA or 4M HCl in dioxane)

  • Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

  • Scavenger (optional, e.g., triisopropylsilane)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • If using a scavenger, add it to the solution.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acid to the stirred solution.

  • Monitor the reaction progress by TLC or HPLC.[11]

  • Upon completion, carefully quench the reaction by adding it to a cold, stirred solution of saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-hydroxybenzaldehyde.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

Protocol 2: Analytical Monitoring of Deprotection by HPLC

This protocol outlines the procedure for quantitatively monitoring the deprotection reaction over time.

Materials:

  • Aliquots from the deprotection reaction at various time points

  • HPLC system with a C18 reverse-phase column[7]

  • Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% TFA)

  • Calibration standards of this compound and 4-hydroxybenzaldehyde

Procedure:

  • At predetermined time points during the deprotection reaction, withdraw a small aliquot of the reaction mixture.

  • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., a small amount of base or a large volume of the initial mobile phase) to stop the reaction.

  • Dilute the quenched sample to a suitable concentration for HPLC analysis.

  • Inject the prepared sample onto the HPLC system.

  • Analyze the chromatogram to determine the percentage of remaining this compound and the percentage of formed 4-hydroxybenzaldehyde by comparing the peak areas to the calibration standards.[7]

  • Plot the concentration of the starting material and product over time to determine the reaction kinetics.

Visualizations

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of this compound A This compound B Protonated Ether A->B + H⁺ (Acid) C Carbocation Intermediate (tert-Butyl Cation) B->C Cleavage D 4-Hydroxybenzaldehyde B->D E Isobutylene C->E - H⁺ F tert-Butanol C->F + H₂O G Alkylated Byproduct C->G + Nucleophile

Caption: Mechanism of acid-catalyzed deprotection and potential side reactions.

Troubleshooting_Workflow cluster_1 Troubleshooting Deprotection of this compound Start Experiment with this compound under acidic conditions Check_Completion Is the deprotection complete? Start->Check_Completion Check_Byproducts Are there unexpected byproducts? Check_Completion->Check_Byproducts Yes Incomplete Incomplete Reaction Check_Completion->Incomplete No Byproducts Side Reactions Occurring Check_Byproducts->Byproducts Yes Success Successful Deprotection Check_Byproducts->Success No Action_Incomplete Increase acid concentration/time/temp Incomplete->Action_Incomplete Action_Byproducts Add scavenger or use milder conditions Byproducts->Action_Byproducts Action_Incomplete->Start Retry Action_Byproducts->Start Retry

Caption: A logical workflow for troubleshooting common issues.

References

Stability of 4-(Tert-Butoxy)Benzaldehyde under basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(tert-butoxy)benzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and reactivity of this compound under basic conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is the tert-butoxy protecting group on this compound under basic conditions?

A1: The tert-butoxy group, a common protecting group for phenols, is generally very stable under a wide range of basic conditions.[1] It is resistant to cleavage by common inorganic bases such as sodium hydroxide (NaOH) and potassium hydroxide (KOH), as well as organic bases like triethylamine (TEA). Deprotection of the tert-butoxy group typically requires acidic conditions.[2]

Q2: What potential reactions can this compound undergo in the presence of a strong base?

A2: Since this compound lacks alpha-hydrogens, it can undergo a Cannizzaro reaction in the presence of a strong base like concentrated potassium hydroxide (KOH).[3][4] This reaction involves the disproportionation of two aldehyde molecules to yield one molecule of the corresponding primary alcohol (4-(tert-butoxy)benzyl alcohol) and one molecule of the carboxylic acid salt (potassium 4-(tert-butoxy)benzoate).[3][5]

Q3: Can this compound participate in aldol condensation reactions?

A3: Yes, this compound can act as the electrophilic partner in a crossed aldol condensation.[6][7] This reaction occurs when it is treated with an enolizable ketone or aldehyde in the presence of a base. The aldehyde group of this compound is attacked by the enolate generated from the other carbonyl compound.

Q4: Is this compound compatible with the basic conditions of a Wittig reaction?

A4: Yes, this compound is a suitable substrate for the Wittig reaction.[8][9][10] The reaction involves a phosphorus ylide, which is generated using a strong base such as sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide (t-BuOK).[8][11] The tert-butoxy group remains stable under these conditions while the aldehyde is converted to an alkene.

Troubleshooting Guide

Issue 1: Unexpected side products observed when using a strong base like NaOH or KOH.

  • Possible Cause: If you are using concentrated strong bases, you may be observing the products of the Cannizzaro reaction: 4-(tert-butoxy)benzyl alcohol and 4-(tert-butoxy)benzoic acid.[3][12]

  • Troubleshooting Steps:

    • Confirm the identity of the side products: Use analytical techniques such as NMR, GC-MS, or LC-MS to identify the unexpected products.

    • Modify reaction conditions: If the Cannizzaro reaction is undesired, consider using a milder base or ensuring your reaction conditions are not overly concentrated in the strong base.

    • Crossed Cannizzaro: If another aldehyde, like formaldehyde, is present, a crossed Cannizzaro reaction may occur, leading to the reduction of this compound to its alcohol and oxidation of formaldehyde.[4]

Issue 2: Low yield or no reaction in a Wittig olefination.

  • Possible Cause: Incomplete formation of the phosphorus ylide due to an inappropriate base or reaction conditions.

  • Troubleshooting Steps:

    • Base Selection: Ensure the base used is strong enough to deprotonate the phosphonium salt. Common choices include NaH, n-BuLi, and t-BuOK.[8][11]

    • Anhydrous Conditions: The formation of the ylide is sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

    • Reaction Temperature: The initial deprotonation is often carried out at a low temperature, which is then allowed to warm to room temperature before adding the aldehyde.

Issue 3: Cleavage of the tert-butoxy group is observed.

  • Possible Cause: While highly unlikely under purely basic conditions, cleavage of a tert-butyl group can occur under certain harsh conditions or if acidic impurities are present. For instance, the cleavage of tert-butyl esters with NaH in DMF has been reported to proceed via NaOH generated from trace water.[13] While this is for an ester, extreme conditions could potentially affect the ether linkage.

  • Troubleshooting Steps:

    • Check for Acidic Contamination: Ensure all reagents and solvents are free from acidic impurities.

    • Use Fresh Reagents: Use freshly opened solvents and bases to minimize the presence of water or other contaminants.

    • Moderate Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times with very strong bases.

Data Presentation

Table 1: Stability and Reactivity of this compound under Various Basic Conditions

BaseTypical Concentration/SolventExpected Stability of Tert-Butoxy GroupPotential Reactions of Aldehyde Group
NaOH, KOH Aqueous or alcoholic, concentratedHighCannizzaro Reaction[3][14]
NaH Anhydrous THF or DMFHighWittig Reaction (for ylide formation)[8][11]
n-BuLi Anhydrous THF or etherHighWittig Reaction (for ylide formation)[11]
t-BuOK Anhydrous THF or t-BuOHHighWittig Reaction (for ylide formation)[11]
Triethylamine (TEA) Dichloromethane or THFHighGenerally stable, may catalyze some condensations
Potassium Carbonate (K₂CO₃) DMF or AcetoneHighUsed in ether synthesis (synthesis of the compound itself)[15]

Experimental Protocols & Visualizations

Experimental Workflow: Investigating an Unexpected Side Product

Below is a generalized workflow for troubleshooting the appearance of unexpected side products when subjecting this compound to basic conditions.

Troubleshooting_Workflow cluster_expected Expected Outcome cluster_unexpected Unexpected Outcome start Experiment with this compound + Base check_product Analyze Crude Product (TLC, NMR, GC-MS) start->check_product expected_product Desired Product Formed check_product->expected_product Clean side_products Side Products Detected check_product->side_products Impure identify Identify Side Products side_products->identify cannizzaro Cannizzaro Products? (Alcohol + Carboxylic Acid) identify->cannizzaro aldol Aldol Product? identify->aldol other Other Degradation? identify->other remedy_cannizzaro Use Milder Base or Less Concentrated Conditions cannizzaro->remedy_cannizzaro Yes remedy_aldol Ensure No Enolizable Carbonyls are Present aldol->remedy_aldol Yes remedy_other Check for Contaminants (e.g., acid, water) other->remedy_other Yes

Caption: Troubleshooting workflow for unexpected side products.

Signaling Pathway: Cannizzaro Reaction of this compound

The following diagram illustrates the key steps of the Cannizzaro reaction for this compound.

Cannizzaro_Reaction cluster_steps Reaction Steps reactant 2 x this compound step1 1. Nucleophilic attack by OH⁻ on one aldehyde molecule reactant->step1 base Concentrated KOH base->step1 step2 2. Hydride transfer to a second aldehyde molecule step1->step2 forms tetrahedral intermediate step3 3. Proton exchange step2->step3 yields alcohol and acid product1 4-(tert-butoxy)benzyl alcohol step3->product1 product2 Potassium 4-(tert-butoxy)benzoate step3->product2

Caption: Mechanism of the Cannizzaro reaction.

References

Preventing byproduct formation in 4-(Tert-Butoxy)Benzaldehyde reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during chemical reactions involving 4-(Tert-Butoxy)Benzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in reactions with this compound?

A1: The most prevalent byproducts arise from the cleavage of the tert-butoxy protecting group, oxidation of the aldehyde, and side reactions specific to the chosen reagents. Common byproducts include:

  • 4-Hydroxybenzaldehyde: Formed via deprotection of the tert-butoxy group, particularly under acidic conditions.

  • 4-(Tert-Butoxy)benzoic Acid: Results from the oxidation of the aldehyde functional group.[1]

  • 4-(Tert-Butoxy)benzyl Alcohol: Can be formed during reductions or disproportionation reactions.

  • Dialkylation Products: In reductive amination with primary amines, the secondary amine product can react further to form a tertiary amine.

  • Cannizzaro Reaction Products: Under strong basic conditions, two molecules of the aldehyde can disproportionate to form 4-(tert-butoxy)benzyl alcohol and 4-(tert-butoxy)benzoic acid.[2]

Q2: How can I minimize the deprotection of the tert-butoxy group?

A2: The tert-butoxy group is sensitive to acidic conditions. To prevent its cleavage to 4-hydroxybenzaldehyde, consider the following:

  • Use non-acidic reaction conditions: Whenever possible, opt for neutral or basic reaction conditions.

  • Mild acidic workup: If an acidic workup is necessary, use dilute acids (e.g., saturated aqueous ammonium chloride) and keep the exposure time and temperature to a minimum.[3]

  • Protecting group stability: Be mindful of the reaction temperature, as prolonged heating can also lead to deprotection.

Q3: What is the best way to prevent the oxidation of this compound to 4-(Tert-Butoxy)benzoic Acid?

A3: Aldehydes are susceptible to air oxidation. To prevent this:

  • Inert Atmosphere: Conduct reactions under an inert atmosphere, such as nitrogen or argon.[2]

  • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

  • Antioxidants: The addition of a radical inhibitor like butylated hydroxytoluene (BHT) can suppress autoxidation.[2]

  • Purification of Starting Material: Ensure the starting this compound is free of 4-(tert-butoxy)benzoic acid by washing with a mild base (e.g., 10% sodium carbonate solution) prior to use.[4]

Troubleshooting Guides

Issue 1: Formation of 4-Hydroxybenzaldehyde during Grignard Reaction

Description: The desired secondary or tertiary alcohol is contaminated with 4-hydroxybenzaldehyde, indicating cleavage of the tert-butoxy group.

Root Cause: The acidic workup required to protonate the alkoxide intermediate is likely too harsh, causing deprotection.

Troubleshooting Workflow:

start High 4-Hydroxybenzaldehyde Byproduct step1 Modify Workup Procedure start->step1 step2 Use Saturated aq. NH4Cl step1->step2 step3 Maintain Low Temperature during Quench (0°C) step2->step3 step4 Minimize Quench Time step3->step4 end Reduced Deprotection step4->end start Purification Challenge due to Triphenylphosphine Oxide step1 Optimize Reaction Conditions to Facilitate Separation start->step1 step2 Use a Non-polar Solvent for Reaction (e.g., Toluene) step1->step2 step3 Purification by Crystallization step2->step3 step4 Purification by Column Chromatography step2->step4 end Pure Alkene Product step3->end step4->end start High Dialkylation in Reductive Amination step1 Adjust Stoichiometry start->step1 step3 Stepwise Procedure start->step3 step2 Use a Slight Excess of Primary Amine (1.05 eq) step1->step2 end Minimized Dialkylation step2->end step4 1. Pre-form Imine 2. Add Reducing Agent step3->step4 step4->end

References

Technical Support Center: Synthesis & Purification of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for enhancing the purity of synthesized 4-(tert-Butoxy)benzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My final product is a yellow or yellow-green liquid. Is this normal?

A1: Yes, this compound is typically a colorless to light yellow or clear yellow-green liquid.[1][2] This coloration is characteristic of aromatic aldehydes and is not necessarily an indication of impurity.[2] However, a significant darkening or presence of particulate matter suggests that purification is required.

Q2: My NMR spectrum shows peaks that correspond to 4-hydroxybenzaldehyde. How can I remove this impurity?

A2: The presence of unreacted 4-hydroxybenzaldehyde is a common issue.[3] Due to its phenolic hydroxyl group, this impurity is acidic and can be removed with a basic wash.

  • Solution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate. Wash the organic solution with a saturated sodium bicarbonate solution.[3][4] The bicarbonate will deprotonate the acidic phenol, forming a salt that is soluble in the aqueous layer. Separate the layers and then dry the organic phase over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure.[4]

Q3: I've detected an acidic impurity, but it's not the starting material. What could it be and how do I remove it?

A3: It is likely 4-(tert-butoxy)benzoic acid, which can form from the oxidation of the aldehyde group.[3] This acidic impurity can interfere with subsequent reactions by neutralizing bases.[3] Like 4-hydroxybenzaldehyde, it can be removed with an aqueous basic wash using a solution such as sodium bicarbonate.[3]

Q4: My reaction yield is low. What are the common causes?

A4: Low yields can stem from several factors:

  • Incomplete Reaction: The Williamson ether synthesis used for its preparation may not have gone to completion.[5] Monitor the reaction by Thin Layer Chromatography (TLC) to ensure all the 4-hydroxybenzaldehyde has been consumed.[4]

  • Side Reactions: The tert-butyl group can be sensitive to acidic conditions, potentially leading to its removal.[2]

  • Loss During Workup: Product may be lost during aqueous extractions if emulsions form or if an insufficient volume of organic solvent is used.

Q5: Which purification method is best for achieving high purity (>98%)?

A5: The choice depends on the scale and the nature of the impurities.

  • Flash Column Chromatography: This is a highly effective method for removing both more polar and less polar impurities, yielding a very pure product.[6]

  • Vacuum Distillation: This is the preferred method for large-scale purification as it effectively separates the product from non-volatile impurities and other components with different boiling points.[2][7] The boiling point is reported as 87-92°C at 1.5 mmHg.[2][8]

  • Recrystallization: If the product can be solidified, recrystallization is an excellent technique for achieving high purity.[9][10] This involves dissolving the crude material in a minimal amount of a hot solvent and allowing it to cool slowly, causing the pure compound to crystallize while impurities remain in solution.[10][11]

Purity Enhancement Strategy

The following diagram illustrates a logical workflow for diagnosing and resolving purity issues with crude this compound.

G Troubleshooting Workflow for this compound Purification cluster_start Analysis cluster_impurity Impurity Identification cluster_purification Purification Steps start Crude Product (Post-Synthesis) analyze Analyze by TLC, NMR, GC-MS start->analyze impurity_check Are acidic impurities (e.g., 4-hydroxybenzaldehyde, 4-t-butoxybenzoic acid) present? analyze->impurity_check other_impurities Other impurities present? impurity_check->other_impurities  No base_wash Perform Aqueous Basic Wash (e.g., sat. NaHCO₃) impurity_check->base_wash  Yes chromatography Purify by Flash Column Chromatography other_impurities->chromatography  Yes final_product Pure this compound other_impurities->final_product  No (Purity is sufficient) base_wash->other_impurities distillation Consider Vacuum Distillation for large scale chromatography->distillation Alternative chromatography->final_product

A decision tree for purifying this compound.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound, which are critical for its handling and purification.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂[1][2]
Molecular Weight 178.23 g/mol [2][8]
Appearance Colorless to light yellow liquid[1][2]
Density 1.023 g/mL at 20 °C[1][8]
Refractive Index (n20/D) 1.534[2][8]
Boiling Point 87-92 °C at 1.5 mmHg[2][8]
Solubility Insoluble in water; soluble in alcohols and ketones[1][8]
Commercial Purity Typically ≥96% or >98%[3]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This method is ideal for removing a range of impurities to achieve high purity on a lab scale.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (flash grade, e.g., 230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (HPLC grade)

  • Glass chromatography column with stopcock

  • Compressed air or nitrogen source

  • TLC plates, developing chamber, and UV lamp

  • Collection tubes or flasks

  • Rotary evaporator

2. Procedure:

  • Solvent System Selection: First, determine the optimal eluent (mobile phase) using TLC. A good starting point is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of approximately 0.3 for the desired product.[12] A common ratio to start with is 9:1 Hexane:Ethyl Acetate.[12]

  • Column Packing:

    • Plug the bottom of the column with a small piece of cotton or glass wool. Add a thin layer of sand.[13]

    • Prepare a slurry of silica gel in the least polar solvent (hexane).[12]

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.[7]

    • Add another thin layer of sand on top of the packed silica to prevent disruption.[13]

    • Wash the column with the eluent until the silica bed is stable. Drain the solvent to the level of the top sand layer.[12]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a volatile solvent like dichloromethane.[12][13]

    • Carefully apply the sample solution to the top of the silica gel using a pipette.[13]

    • Allow the sample to absorb completely into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle pressure with compressed air to achieve a steady flow rate.

    • Begin collecting fractions immediately.[13]

    • Monitor the separation by collecting small fractions and analyzing them by TLC.[6][12]

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.[6][7]

Protocol 2: Purification by Recrystallization

This protocol is effective if the crude product is a solid or can be induced to solidify.

1. Materials and Equipment:

  • Crude this compound

  • A suitable solvent or solvent pair (e.g., ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask and tubing

2. Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and heat the mixture on a hot plate with gentle swirling.[11]

    • Continue adding small portions of hot solvent until the solid just dissolves. Avoid adding excess solvent.[11]

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

    • Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.[11]

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[9]

    • Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.[9][11]

    • Pull air through the crystals for several minutes to help them dry.[11]

    • Transfer the purified crystals to a watch glass and allow them to dry completely, preferably in a vacuum oven at a low temperature.[9]

Synthesis and Purification Overview

The diagram below outlines the general pathway from starting materials to the final, purified product.

G cluster_synthesis Synthesis Step cluster_workup Workup & Isolation cluster_purification Purification Step Reactants 4-Hydroxybenzaldehyde + t-Butyl Source (e.g., t-BuBr) + Base (e.g., K₂CO₃) Reaction Williamson Ether Synthesis (Reflux in Solvent, e.g., Acetone) Reactants->Reaction Workup Aqueous Workup (Extraction, Washes) Reaction->Workup Evaporation Solvent Removal (Rotary Evaporation) Workup->Evaporation CrudeProduct Crude 4-(t-Butoxy)benzaldehyde Evaporation->CrudeProduct Purify Purification (Chromatography or Distillation) CrudeProduct->Purify PureProduct Pure Product (>98%) Purify->PureProduct

References

Managing temperature control in reactions with 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing temperature control in reactions involving 4-(Tert-Butoxy)Benzaldehyde.

I. Chemical and Thermal Properties

A thorough understanding of the physical and thermal properties of this compound is crucial for effective temperature management during chemical reactions.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₄O₂
Molecular Weight 178.23 g/mol
Appearance Colorless to light yellow liquid[1]
Density 1.023 g/mL at 20 °C[1][2][3]
Boiling Point 87-92 °C at 1.5 mmHg[2]
Refractive Index n20/D 1.534[2]
Solubility Insoluble in water; soluble in alcohols and ketones.[1]
Thermal Stability The tert-butoxy group is sensitive to acidic conditions and can be cleaved at elevated temperatures, particularly in the presence of protic acids.[4][5]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in managing temperature for reactions with this compound?

The primary challenges stem from two main factors:

  • The Tert-Butoxy Group: This bulky group can influence the reactivity of the aldehyde. While it is an electron-donating group, which can affect the electronic properties of the aromatic ring, its size can also introduce steric hindrance.

  • Thermal Sensitivity: The tert-butoxy group can be susceptible to cleavage under acidic conditions, a reaction that is often accelerated by heat. This can lead to the formation of 4-hydroxybenzaldehyde as a significant byproduct.

Q2: At what temperature does the tert-butoxy group begin to decompose?

While a specific decomposition temperature is not well-documented, the tert-butoxy group's stability is highly dependent on the reaction conditions. In the presence of even trace amounts of acid, deprotection can occur at moderately elevated temperatures. It is generally advisable to conduct reactions at the lowest effective temperature to minimize this side reaction.

Q3: How does the electron-donating nature of the tert-butoxy group affect reaction temperature?

The electron-donating nature of the tert-butoxy group increases electron density on the aromatic ring, which can, in turn, slightly reduce the electrophilicity of the aldehyde's carbonyl carbon. This may necessitate slightly higher reaction temperatures or longer reaction times to achieve complete conversion compared to unsubstituted benzaldehyde in some reactions. However, this must be balanced against the risk of thermal decomposition of the protecting group.

III. Troubleshooting Guides

A. Wittig Reaction

Issue 1: Low or No Yield of the Desired Alkene

Possible Cause Troubleshooting Steps
Insufficiently Reactive Ylide The electron-donating tert-butoxy group can make the aldehyde less reactive. Ensure a highly reactive ylide is used. For non-stabilized ylides, use strong bases like n-butyllithium for their formation.
Ylide Decomposition Phosphorus ylides can be thermally unstable. Prepare the ylide at a low temperature (e.g., -78°C to 0°C) and add the this compound solution slowly at this temperature.[6]
Reaction Temperature Too Low While ylide formation requires low temperatures, the subsequent reaction with the aldehyde may need warming to proceed at a reasonable rate. After adding the aldehyde at a low temperature, allow the reaction to slowly warm to room temperature and monitor by TLC. Gentle heating (e.g., to 40-50°C) may be necessary.[6]
Premature Deprotection If any acidic species are present, the tert-butoxy group may be cleaved. Ensure all reagents and solvents are anhydrous and free of acidic impurities.

Issue 2: Formation of 4-hydroxybenzaldehyde as a byproduct

Possible Cause Troubleshooting Steps
Acidic Impurities Traces of acid in the reagents or solvents can catalyze the deprotection of the tert-butoxy group, especially at elevated temperatures. Purify solvents and reagents before use.
Reaction Temperature Too High Prolonged heating can promote the cleavage of the tert-butoxy group. Maintain the lowest possible temperature that allows for a reasonable reaction rate. Monitor the reaction closely and stop it as soon as the starting material is consumed.
B. Grignard Reaction

Issue 1: Low Yield of the Expected Alcohol

Possible Cause Troubleshooting Steps
Steric Hindrance The bulky tert-butoxy group may slightly hinder the approach of the Grignard reagent. Use a less sterically hindered Grignard reagent if possible.
Reaction Temperature Too Low While the initial addition should be controlled at a low temperature (e.g., 0°C) to prevent side reactions, the reaction may require warming to room temperature to go to completion.
Side Reactions Grignard reagents are strongly basic and can act as a base, leading to enolization or other side reactions. Add the Grignard reagent slowly to a solution of the aldehyde at a low temperature to maintain a low instantaneous concentration of the Grignard reagent.[7]

Issue 2: Presence of Byproducts from Deprotection

Possible Cause Troubleshooting Steps
Acidic Workup The standard acidic workup for a Grignard reaction can cleave the tert-butoxy group. Use a buffered aqueous solution (e.g., saturated aqueous ammonium chloride) for the workup instead of a strong acid.[8]
C. Aldol Condensation

Issue 1: Low Yield of the α,β-Unsaturated Carbonyl Compound

Possible Cause Troubleshooting Steps
Reaction Temperature Too Low Aldol condensations often require heating to drive the dehydration of the initial aldol adduct. If the reaction is sluggish at room temperature, gentle heating may be required.[9]
Cannizzaro Reaction In the presence of a strong base, aldehydes lacking α-hydrogens, such as this compound, can undergo a disproportionation reaction (Cannizzaro reaction). This is more prevalent at higher temperatures. Use the minimum effective concentration of a milder base and maintain a moderate reaction temperature.

IV. Experimental Protocols

A. Wittig Reaction with this compound

This protocol is adapted for the synthesis of 4-(Tert-Butoxy)stilbene.

Materials:

  • Benzyltriphenylphosphonium chloride

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.1 equivalents) in anhydrous THF in a flame-dried, two-necked round-bottom flask.

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise. A deep red or orange color, characteristic of the ylide, should form. Stir the mixture at 0°C for 30 minutes.

  • In a separate flame-dried flask, dissolve this compound (1.0 equivalent) in anhydrous THF.

  • Slowly add the aldehyde solution to the ylide suspension at 0°C via syringe over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

B. Grignard Reaction with this compound

This protocol describes the synthesis of 1-(4-(tert-butoxy)phenyl)ethanol using methylmagnesium bromide.

Materials:

  • This compound

  • Methylmagnesium bromide (in diethyl ether or THF)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked flask equipped with a dropping funnel and a nitrogen inlet, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.

  • Cool the solution to 0°C in an ice bath.

  • Add the methylmagnesium bromide solution (1.2 equivalents) dropwise from the dropping funnel with stirring, maintaining the temperature below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting aldehyde.

  • Cool the reaction mixture back to 0°C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

C. Aldol Condensation with this compound

This protocol details the Claisen-Schmidt condensation with acetone.

Materials:

  • This compound

  • Acetone

  • Ethanol

  • 10% Aqueous Sodium Hydroxide solution

  • Distilled water

  • Dilute Hydrochloric Acid

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and acetone (1.2 equivalents) in ethanol.

  • With stirring at room temperature, slowly add the 10% aqueous sodium hydroxide solution dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form. If the reaction is sluggish, it may be gently warmed to 40-50°C and monitored closely by TLC.[10][11]

  • After the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute hydrochloric acid to a pH of ~5-6.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol.

V. Visualizations

Experimental_Workflow cluster_wittig Wittig Reaction Workflow cluster_grignard Grignard Reaction Workflow cluster_aldol Aldol Condensation Workflow w1 Ylide Formation (-78°C to 0°C) w2 Aldehyde Addition (0°C) w1->w2 w3 Reaction (Warm to RT, optional heating) w2->w3 w4 Aqueous Workup (NH4Cl) w3->w4 w5 Purification w4->w5 g1 Aldehyde Solution (0°C) g2 Grignard Addition (<5°C) g1->g2 g3 Reaction (Warm to RT) g2->g3 g4 Aqueous Workup (NH4Cl) g3->g4 g5 Purification g4->g5 a1 Mix Aldehyde & Ketone (RT) a2 Add Base (RT) a1->a2 a3 Reaction (RT to 50°C) a2->a3 a4 Acidic Workup a3->a4 a5 Purification a4->a5

Caption: Comparative workflows for key reactions with this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Product Yield? c1 Low Temperature start->c1 Yes c2 Reagent Decomposition start->c2 Yes c3 Side Reactions start->c3 Yes c4 Deprotection start->c4 Yes s1 Increase Temperature Cautiously c1->s1 s2 Use Fresh Reagents/ Lower Initial Temperature c2->s2 s3 Optimize Reagent Addition/ Use Milder Conditions c3->s3 s4 Ensure Anhydrous/ Acid-Free Conditions c4->s4

Caption: A logical troubleshooting workflow for addressing low yields in reactions.

References

Validation & Comparative

Purity Assessment of 4-(Tert-Butoxy)Benzaldehyde: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of robust chemical synthesis and analysis. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and its alternatives for the purity assessment of 4-(Tert-Butoxy)Benzaldehyde, a key building block in various organic syntheses.

This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in the selection and implementation of the most suitable analytical methodology for your research needs.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a powerful and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Its high resolution allows for the separation of the main component from closely related impurities.

Representative HPLC Method

Experimental Protocol: HPLC Analysis

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically effective. The addition of a small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.

  • Flow Rate: A flow rate of 1.0 mL/min is a common starting point.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance, such as 254 nm or 280 nm, is appropriate.

  • Injection Volume: A 10 µL injection volume is standard.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in the mobile phase or a compatible solvent like acetonitrile to achieve a concentration of approximately 1 mg/mL.

Data Presentation: HPLC Method Parameters
ParameterRecommended Condition
Column C18 Reversed-Phase (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL
Sample Conc. 1 mg/mL in Acetonitrile

Alternative Analytical Techniques: A Comparative Overview

While HPLC is a primary choice for purity determination, other techniques offer complementary information and may be more suitable for specific analytical challenges.

Gas Chromatography (GC)

Gas chromatography is an excellent alternative for the analysis of volatile and thermally stable compounds. It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or by-products from the synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for quantitative purity assessment (qNMR). ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound.

Comparison of Analytical Techniques
FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Nuclear spin transitions in a magnetic field.
Analytes Non-volatile and thermally labile compounds.Volatile and thermally stable compounds.Soluble compounds with NMR-active nuclei.
Strengths High resolution for a wide range of compounds, versatile detectors.High resolution for volatile compounds, fast analysis times.Provides structural information, can be quantitative (qNMR).
Limitations Longer run times compared to GC for some applications.Not suitable for non-volatile or thermally unstable compounds.Lower sensitivity compared to chromatographic methods.

Experimental Workflow and Logic

The selection of an appropriate analytical technique is a critical step in the purity assessment of this compound. The following diagram illustrates a logical workflow for this process.

HPLC_Analysis_Workflow start Start: Purity Assessment of This compound sample_prep Sample Preparation: Dissolve in Acetonitrile (1 mg/mL) start->sample_prep hplc_analysis HPLC Analysis: C18 Column, ACN/Water Gradient, UV Detection (254 nm) sample_prep->hplc_analysis data_acquisition Data Acquisition: Chromatogram Generation hplc_analysis->data_acquisition data_analysis Data Analysis: Peak Integration, Purity Calculation (% Area) data_acquisition->data_analysis impurity_check Impurity Profile Assessment data_analysis->impurity_check gc_analysis Alternative/Complementary Analysis: Gas Chromatography (GC) for Volatile Impurities impurity_check->gc_analysis Volatile Impurities Suspected nmr_analysis Alternative/Complementary Analysis: NMR Spectroscopy for Structural Confirmation impurity_check->nmr_analysis Structural Confirmation Needed report Final Report: Purity Statement and Supporting Data impurity_check->report Purity Meets Specification gc_analysis->report nmr_analysis->report end End report->end

Caption: Workflow for HPLC Purity Assessment.

A Comparative Guide to the GC-MS Analysis of 4-(tert-Butoxy)Benzaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise analysis of aromatic aldehydes is crucial for synthesis monitoring, impurity profiling, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a primary analytical technique for the identification and quantification of volatile and semi-volatile compounds such as 4-(tert-butoxy)benzaldehyde and its derivatives. This guide provides a comparative overview of their analysis by GC-MS, supported by experimental data and detailed protocols.

Chromatographic and Spectrometric Comparison

The chromatographic behavior and mass spectrometric fragmentation of this compound and its related alkoxybenzaldehyde derivatives are influenced by the nature of the alkoxy group. Generally, on a non-polar stationary phase, the elution order will primarily depend on the boiling point of the compounds, which tends to increase with molecular weight.

Table 1: Comparative GC-MS Data for this compound and Its Derivatives

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Mass Fragments (m/z)
4-MethoxybenzaldehydeC₈H₈O₂136.15123-11-5136, 135, 107, 92, 77
4-EthoxybenzaldehydeC₉H₁₀O₂150.1710031-82-0150, 121, 93, 65
4-PropoxybenzaldehydeC₁₀H₁₂O₂164.205736-85-6164, 121, 93, 65
4-IsopropoxybenzaldehydeC₁₀H₁₂O₂164.2018962-05-5164, 121, 93, 65
4-ButoxybenzaldehydeC₁₁H₁₄O₂178.235736-88-9178, 121, 93, 65, 57[1]
This compoundC₁₁H₁₄O₂178.2357699-45-3178, 163, 122, 121, 93, 57[2][3]

Experimental Protocols

A generalized yet robust GC-MS method for the analysis of this compound and its derivatives is detailed below. This protocol can be adapted based on the specific instrumentation and analytical requirements.

Sample Preparation
  • Standard Solution Preparation: Prepare individual stock solutions of each benzaldehyde derivative in a suitable solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Working Solution: Create a mixed working standard by diluting the stock solutions to a final concentration of 10 µg/mL in the same solvent.

  • Sample Preparation: For unknown samples, dissolve a known quantity in the chosen solvent to achieve a concentration within the calibration range of the instrument.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC system (or equivalent).

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is suitable for separating these compounds.

  • Carrier Gas: Helium with a constant flow rate of 1.0 mL/min.

  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final Hold: 5 minutes at 280°C.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Range: m/z 40-400.

    • Acquisition Mode: Full Scan.

Visualizing the Analytical Process

To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate the GC-MS workflow and the fragmentation pathway of the target analyte.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Sample Mix Mixing & Dilution Sample->Mix Solvent Solvent Solvent->Mix Standard Standard Solution Standard->Mix PreparedSample Prepared Sample Mix->PreparedSample Injector GC Injector (250°C) PreparedSample->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column MS_Source MS Ion Source (EI, 70eV) GC_Column->MS_Source Mass_Analyzer Mass Analyzer (Quadrupole) MS_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_System Data System Detector->Data_System Chromatogram Chromatogram Data_System->Chromatogram Mass_Spectrum Mass Spectrum Data_System->Mass_Spectrum Library_Search Library Search & Interpretation Chromatogram->Library_Search Mass_Spectrum->Library_Search Results Identification & Quantification Library_Search->Results

GC-MS Experimental Workflow.

Fragmentation_Pathway parent This compound [C₁₁H₁₄O₂]⁺˙ m/z = 178 frag1 [M - CH₃]⁺ [C₁₀H₁₁O₂]⁺ m/z = 163 parent->frag1 - CH₃ frag2 [M - C₄H₈]⁺˙ [C₇H₆O₂]⁺˙ m/z = 122 parent->frag2 - C₄H₈ (isobutylene) frag3 [M - C₄H₉O]⁺ [C₇H₅O]⁺ m/z = 121 parent->frag3 - C₄H₉O frag4 [C₄H₉]⁺ m/z = 57 parent->frag4 tert-butyl cation frag2->frag3 - H frag5 [C₆H₅O]⁺ m/z = 93 frag3->frag5 - CO

Fragmentation of this compound.

Alternative Analytical Techniques

While GC-MS is a powerful tool for the analysis of these compounds, other techniques can also be employed, each with its own advantages.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV detector is a common alternative for the analysis of benzaldehydes. It is particularly useful for samples that are not suitable for GC due to thermal instability or low volatility. Derivatization is often employed to enhance detection sensitivity.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): For quantitative analysis where mass spectral identification is not required, GC-FID offers a robust and cost-effective solution. It provides high sensitivity for hydrocarbons.

References

A Comparative Analysis of Phenolic Protecting Groups: 4-(Tert-Butoxy)Benzaldehyde in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective protection and deprotection of functional groups is a cornerstone of successful organic synthesis. This guide provides an objective comparison of 4-(tert-butoxy)benzaldehyde as a protecting group for phenols against other commonly employed alternatives, supported by experimental data to inform strategic selection in complex synthetic pathways.

The hydroxyl group of phenols, while a versatile functional handle, often requires temporary masking to prevent unwanted side reactions during multi-step synthesis. An ideal protecting group should be introduced efficiently under mild conditions, remain stable throughout various transformations, and be selectively removed without affecting other sensitive functionalities. This guide delves into the performance of this compound and contrasts it with established protecting groups such as benzyl ethers and silyl ethers, offering a data-driven perspective on their respective advantages and limitations.

Performance Comparison of Phenolic Protecting Groups

The choice of a protecting group is dictated by the specific chemical environment of the substrate and the planned synthetic route. Below is a summary of quantitative data for the protection of phenols using this compound (often forming a tert-butoxybenzylidene acetal with diols, a related application), benzyl ethers, and tert-butyldimethylsilyl (TBDMS) ethers.

Table 1: Protection of Phenols - A Quantitative Comparison

Protecting GroupReagents and ConditionsSubstrateYield (%)Reference
tert-Butyl Ether t-BuOH, H2SO4PhenolHigh[1]
Isobutene, H2SO4 (cat.)o-tert-butoxyphenolHigh[1]
Boc2O, Mg(ClO4)2Various alcoholsGood[2]
Benzyl Ether Benzyl Tosylate, K2CO3, DMF, 80 °CSubstituted PhenolNot Specified[3]
Benzyl Alcohol, H2SO4, 140 °CPhenol94.5[4]
Pd(η3-C3H5)Cp, DPEphos, 60-80 °CAryl Benzyl CarbonatesHigh[5]
TBDMS Ether TBDMSCl, Imidazole, DMFPhenolHigh[6]
TBDMSCl, Imidazole, Solvent-free, µwPhenolic CompoundsHigh[7]

Table 2: Deprotection of Phenolic Protecting Groups - A Quantitative Comparison

Protecting GroupReagents and ConditionsProtected PhenolYield (%)Reference
tert-Butyl Ether CeCl3·7H2O, NaI, CH3CNAliphatic and Aromatic t-Butyl EthersHigh[8]
Aqueous Phosphoric Acidtert-Butyl EthersHigh[2]
Benzyl Ether H2, Pd/C, CH3OH, rtBenzylidene acetal and O-benzyl groupsExcellent[9]
TBDMS Ether Oxone, 50% aq. CH3OH, rtPhenolic TBDMS EthersNot specified (slower than primary)[10]
Acetyl Chloride (cat.), dry MeOH, 0 °C to rtTBDMS EthersGood[11][12]
p-Silyloxybenzylidene Acetal K2CO3, NH2OH·HCl, CsF, MeOH-H2Op-hydroxybenzylidene acetal97
AcOH-THF-H2O (3:1:1)p-silyloxybenzylidene acetalNot Specified (similar to benzylidene)

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are representative experimental protocols for the protection and deprotection of phenols.

Protection of Phenols as tert-Butyl Ethers

A zinc-mediated method provides a mild and efficient route for the O-tert-butylation of phenols. In a typical procedure, a mixture of the phenol and zinc chloride in an appropriate solvent is treated with tert-butyl alcohol. The reaction proceeds to give the corresponding aryl tert-butyl ether in good to excellent yields, with no C-alkylation observed.[1]

Palladium-Catalyzed Benzylation of Phenols

Under neutral conditions, phenols can be benzylated using aryl benzyl carbonates in the presence of a palladium catalyst. The catalyst is generated in situ from Pd(η³-C₃H₅)Cp and DPEphos. The reaction is carried out at 60–80 °C and produces the corresponding benzyl-protected phenols in high yields with only volatile byproducts. This method avoids the need for strong bases or toxic reagents.[5]

TBDMS Protection of Phenols under Microwave Conditions

A solvent-free and time-saving procedure for the silylation of phenols involves the use of tert-butyldimethylsilyl chloride (TBDMSCl) with imidazole as a catalyst under microwave irradiation. This method allows for the high-yield synthesis of TBDMS-protected phenols with reduced generation of waste.[7]

Deprotection of tert-Butyl Ethers

A mild and chemoselective deprotection of tert-butyl ethers can be achieved using anhydrous CeCl₃ and NaI in acetonitrile. This method is compatible with various other functional groups.[8] Alternatively, aqueous phosphoric acid offers an environmentally benign method for the cleavage of tert-butyl ethers.[2]

Deprotection of Benzyl Ethers via Hydrogenolysis

The removal of benzyl ethers is commonly achieved by catalytic transfer hydrogenation. A combination of triethylsilane and 10% Pd/C in methanol at room temperature efficiently cleaves benzyl ethers to afford the corresponding phenols in excellent yields. This method is operationally simple and avoids the handling of flammable hydrogen gas.[9]

Deprotection of TBDMS Ethers

A catalytic amount of acetyl chloride in dry methanol at 0 °C to room temperature provides a mild and efficient method for the deprotection of TBDMS ethers. This protocol is highly selective and compatible with other protecting groups.[11][12]

Visualization of Reaction Pathways and Selection Logic

The following diagrams illustrate the chemical transformations and a logical workflow for selecting an appropriate protecting group.

Protection_Deprotection_Pathways cluster_TBDMS TBDMS Ether cluster_Benzyl Benzyl Ether cluster_tBu tert-Butyl Ether Phenol_TBDMS Phenol Protected_TBDMS TBDMS Ether Phenol_TBDMS->Protected_TBDMS TBDMSCl, Imidazole Protected_TBDMS->Phenol_TBDMS Acetyl Chloride (cat.), MeOH Phenol_Bn Phenol Protected_Bn Benzyl Ether Phenol_Bn->Protected_Bn BnBr, K2CO3 Protected_Bn->Phenol_Bn H2, Pd/C Phenol_tBu Phenol Protected_tBu tert-Butyl Ether Phenol_tBu->Protected_tBu Isobutene, H+ Protected_tBu->Phenol_tBu CeCl3, NaI

Caption: Protection and deprotection pathways for common phenolic protecting groups.

Protecting_Group_Selection Start Select Phenol Protecting Group Acid_Stability Acidic Conditions Expected? Start->Acid_Stability Base_Stability Basic Conditions Expected? Acid_Stability->Base_Stability No TBDMS TBDMS Ether (Acid Labile) Acid_Stability->TBDMS Yes Reductive_Stability Reductive Conditions Expected? Base_Stability->Reductive_Stability No Benzyl Benzyl Ether (Stable to Acid/Base) Base_Stability->Benzyl Yes Oxidative_Stability Oxidative Conditions Expected? Reductive_Stability->Oxidative_Stability No Reductive_Stability->Benzyl Yes (Cleaved by H2/Pd) Oxidative_Stability->Benzyl Yes tBu tert-Butyl Ether (Stable to Base/Reductive) Oxidative_Stability->tBu No

Caption: Decision workflow for selecting a suitable phenol protecting group.

Concluding Remarks

The selection of an appropriate protecting group is a critical decision in the design of a synthetic strategy. While this compound finds its primary application in the formation of acetals for diol protection, the analogous tert-butyl ether is a robust protecting group for phenols, offering stability under a range of conditions. This guide has provided a comparative overview of tert-butyl ethers alongside other prevalent choices like benzyl and TBDMS ethers. The tabulated data and experimental protocols aim to equip researchers with the necessary information to make informed decisions, ultimately leading to more efficient and successful synthetic outcomes. The stability of the tert-butyl group under many conditions makes it a valuable orthogonal protecting group in complex syntheses.[13]

References

A Comparative Guide to the Reactivity of 4-(Tert-Butoxy)Benzaldehyde and 4-Methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of 4-(tert-butoxy)benzaldehyde and 4-methoxybenzaldehyde. A comprehensive understanding of the nuanced differences in their performance, dictated by the electronic and steric nature of their respective alkoxy substituents, is critical for reaction optimization, mechanism elucidation, and rational molecular design in various research and development applications, including drug discovery.

Core Principles: Electronic and Steric Effects

The reactivity of both this compound and 4-methoxybenzaldehyde is primarily governed by the interplay of electronic and steric effects originating from the para-alkoxy substituent.

Electronic Effects: Both the methoxy (-OCH₃) and the tert-butoxy (-OC(CH₃)₃) groups are electron-donating groups (EDGs). The oxygen atom adjacent to the aromatic ring possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (+R effect). This resonance effect is stronger than their electron-withdrawing inductive effect (-I effect), resulting in a net donation of electron density to the aromatic ring.[1]

This increased electron density has two opposing consequences:

  • Activation of the Aromatic Ring: The benzene ring becomes more electron-rich and is therefore activated towards electrophilic aromatic substitution (EAS) reactions.

  • Deactivation of the Aldehyde Group: The donation of electron density to the carbonyl carbon reduces its partial positive charge (electrophilicity), making it less susceptible to nucleophilic attack. Consequently, both aldehydes are less reactive in nucleophilic addition reactions compared to unsubstituted benzaldehyde.[1]

The electronic difference between the methoxy and tert-butoxy groups is minimal as the resonance effect is primarily dictated by the oxygen atom directly attached to the ring.[1] This is reflected in their similar Hammett substituent constants (σp), which are quantitative measures of the electronic influence of a substituent in the para position.

Steric Effects: The most significant difference between the two substituents is their size. The tert-butoxy group is considerably bulkier than the methoxy group. This steric hindrance can impede the approach of reagents to the aldehyde functional group and the ortho positions of the aromatic ring, thereby influencing reaction rates and product distributions.[1] The Taft steric parameter (Es) provides a quantitative measure of this steric bulk.

Quantitative Comparison of Substituent Effects

To quantify the electronic and steric effects of the methoxy and tert-butoxy groups, the Hammett (σp) and Taft (Es) parameters are utilized.

SubstituentHammett Constant (σp)Taft Steric Parameter (Es)
Methoxy (-OCH₃)-0.27[2]-0.55[3]
tert-Butoxy (-OC(CH₃)₃)-0.128 (corrected value)-2.78[3]

A more negative σp value indicates a stronger electron-donating effect. A more negative Es value indicates greater steric hindrance.

While the Hammett constants suggest a slightly stronger electron-donating effect for the methoxy group, the Taft steric parameters highlight the dramatically larger steric bulk of the tert-butoxy group.

Comparative Reactivity in Key Reactions

The interplay of these electronic and steric factors leads to observable differences in reactivity across various common organic transformations.

Nucleophilic Addition Reactions

In nucleophilic addition reactions, such as the Wittig and Knoevenagel condensations, the rate is retarded by electron-donating substituents that decrease the partial positive charge on the carbonyl carbon.[1]

Wittig Reaction: Due to the similar electronic effects, the reactivity of both aldehydes is expected to be comparable and lower than that of benzaldehyde. However, the significant steric hindrance of the tert-butoxy group can further decrease the reaction rate by impeding the approach of the bulky phosphorus ylide.[1]

Knoevenagel Condensation: Similar to the Wittig reaction, electron-donating groups slow down the Knoevenagel condensation. The bulky tert-butoxy group is expected to further reduce the reactivity of this compound compared to 4-methoxybenzaldehyde.

Inference on Relative Reactivity: In nucleophilic addition reactions, the reactivity is expected to follow the trend: 4-Methoxybenzaldehyde > this compound

This is primarily attributed to the greater steric hindrance of the tert-butoxy group.

Electrophilic Aromatic Substitution

Both the methoxy and tert-butoxy groups are activating and ortho, para-directing in electrophilic aromatic substitution reactions due to their electron-donating resonance effect.[4] However, the steric bulk of the tert-butoxy group significantly hinders substitution at the ortho position, leading to a higher preference for the para product compared to the methoxy group.[4]

ReactionSubstituentOrtho (%)Meta (%)Para (%)
Nitration Methoxy (-OCH₃)~30-40<1~60-70
Butoxy (-OC₄H₉)Lower than methoxy<1Higher than methoxy
Bromination Methoxy (-OCH₃)~10<1~90
Butoxy (-OC₄H₉)Significantly lower<1Predominantly para

Data for butoxybenzene is used as a proxy to illustrate the steric effect on regioselectivity.[4]

Inference on Relative Reactivity: While both substituents activate the ring, the steric hindrance of the tert-butoxy group can influence the overall reaction rate, particularly if the electrophile is also bulky.

Oxidation Reactions

The oxidation of benzaldehydes to carboxylic acids is generally accelerated by electron-donating substituents. These groups can stabilize the transition state, leading to a faster reaction.[1] Given the similar electron-donating nature of the methoxy and tert-butoxy groups, both aldehydes are expected to be more reactive towards oxidation than unsubstituted benzaldehyde.[1] Any difference in reactivity would likely be subtle and dependent on the specific oxidizing agent and reaction conditions.

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below to facilitate reproducible research.

Protocol 1: Competitive Wittig Reaction

This protocol allows for the direct comparison of the reactivity of this compound and 4-methoxybenzaldehyde in a competitive Wittig reaction.

Materials:

  • This compound

  • 4-methoxybenzaldehyde

  • Benzyltriphenylphosphonium chloride

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium chloride (1.05 equivalents) in anhydrous THF. Cool the suspension to 0 °C and add n-BuLi (1.0 equivalent) dropwise. Allow the mixture to stir at room temperature for 1 hour to ensure complete ylide formation, which is indicated by the appearance of a characteristic orange-red color.

  • Competitive Reaction: In a separate flame-dried flask, prepare an equimolar solution of this compound and 4-methoxybenzaldehyde in anhydrous THF.

  • Reaction Initiation: Cool the ylide solution to -78 °C and add the aldehyde mixture dropwise.

  • Reaction Progression and Quenching: Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 2 hours. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Work-up and Analysis: Extract the mixture with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by GC-MS to determine the relative ratio of the Wittig products derived from each aldehyde. The aldehyde that is consumed to a greater extent is the more reactive species.[5]

Protocol 2: Knoevenagel Condensation Kinetics

This protocol describes a method to compare the rates of the Knoevenagel condensation for the two aldehydes.

Materials:

  • This compound

  • 4-methoxybenzaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine (catalyst)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation: Prepare stock solutions of each aldehyde and malononitrile in ethanol. Prepare a stock solution of the piperidine catalyst in ethanol.

  • Kinetic Measurement: In a quartz cuvette, mix the solution of one of the aldehydes with the malononitrile solution. Initiate the reaction by adding a catalytic amount of the piperidine solution. Immediately place the cuvette in the UV-Vis spectrophotometer and monitor the increase in absorbance of the product at its λmax over time.

  • Data Analysis: Repeat the experiment with the other aldehyde under identical conditions (concentration, temperature). The initial rate of the reaction can be determined from the slope of the absorbance versus time plot. A comparison of the initial rates will provide a quantitative measure of the relative reactivity of the two aldehydes.

Visualizations

Logical Relationship of Substituent Effects on Reactivity

G Influence of Substituents on Benzaldehyde Reactivity substituent Substituent (-OCH3 or -OC(CH3)3) electronic Electronic Effect (Electron-Donating) substituent->electronic steric Steric Effect (Bulkiness) substituent->steric carbonyl Carbonyl Group (Aldehyde) electronic->carbonyl - Decreases Electrophilicity aromatic Aromatic Ring electronic->aromatic + Increases Electron Density steric->carbonyl - Hinders Nucleophilic Attack steric->aromatic - Hinders Ortho Attack nuc_add Nucleophilic Addition (e.g., Wittig, Knoevenagel) carbonyl->nuc_add eas Electrophilic Aromatic Substitution aromatic->eas reactivity_dec Decreased Reactivity nuc_add->reactivity_dec reactivity_inc Increased Reactivity eas->reactivity_inc

Caption: Substituent effects on reactivity.

Experimental Workflow for Competitive Wittig Reaction

G Workflow for Competitive Wittig Reaction start Start ylide_gen Ylide Generation (Benzyltriphenylphosphonium chloride + n-BuLi in THF) start->ylide_gen aldehyde_mix Prepare Equimolar Mixture (4-tert-butoxybenzaldehyde + 4-methoxybenzaldehyde in THF) start->aldehyde_mix reaction Competitive Reaction (Add aldehyde mix to ylide at -78°C) ylide_gen->reaction aldehyde_mix->reaction quench Quench Reaction (Saturated aq. NH4Cl) reaction->quench workup Work-up (Extraction and Drying) quench->workup analysis Analysis (GC-MS) workup->analysis end Determine Relative Reactivity analysis->end

Caption: Competitive Wittig reaction workflow.

References

A Comparative Analysis of 4-(Tert-Butoxy)Benzaldehyde and Benzylidene Acetal as Diol Protecting Groups

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a critical factor in the success of complex multi-step syntheses. This guide provides an in-depth, objective comparison between the conventional benzylidene acetal and the modified 4-(tert-butoxy)benzylidene acetal as protecting groups for 1,2- and 1,3-diols. This analysis is supported by experimental data to facilitate informed decisions in synthetic planning.

Introduction to Benzylidene Acetals and their 4-Substituted Analogs

Benzylidene acetals are widely employed for the protection of diols due to their ease of formation, general stability under basic and nucleophilic conditions, and the various methods available for their cleavage.[1] They are typically formed by the acid-catalyzed reaction of a diol with benzaldehyde or its dimethyl acetal.[2] The resulting cyclic acetal is robust enough to withstand many synthetic transformations.[1]

The 4-(tert-butoxy)benzylidene acetal is a modified version of the benzylidene acetal. The introduction of an electron-donating tert-butoxy group at the para position of the phenyl ring alters the electronic properties of the acetal. This modification is designed to facilitate milder deprotection conditions, thereby enhancing its utility in the synthesis of molecules with sensitive functional groups. While direct comparative studies are limited, the principles of its reactivity can be inferred from related substituted benzylidene acetals, such as the p-methoxybenzylidene (PMB) and p-silyloxybenzylidene acetals.

Data Presentation: A Quantitative Comparison

The following tables summarize the key performance indicators for both protecting groups based on available experimental data.

Table 1: Protection of Diols

ReagentDiol SubstrateCatalystSolventTimeYield (%)Reference
Benzaldehyde Dimethyl AcetalMethyl α-D-glucopyranosideCu(OTf)₂Acetonitrile1 h~95%[1][3]
BenzaldehydePhenylpropane-1,2-diolPTSACl₃CCN-High[4]
4-(tert-Butyldimethylsilyloxy)benzaldehyde Dimethyl Acetal*Various 1,2-diolsCSADMF-73-98%[5]

*Note: Data for 4-(tert-butoxy)benzylidene acetal formation is limited; data for the structurally similar 4-(tert-butyldimethylsilyloxy)benzylidene acetal is presented as a proxy.

Table 2: Deprotection Conditions and Yields

Protecting GroupDeprotection MethodReagentsSolventTimeYield (%)Reference
Benzylidene AcetalAcidic Hydrolysis80% Acetic AcidWater-High[6]
Benzylidene AcetalHydrogenolysis (Transfer)10% Pd/C, Et₃SiHMethanol30-60 min87-95%[1][7]
Benzylidene AcetalReductive Cleavage (Regioselective)Et₃SiH, I₂Acetonitrile10-30 minup to 95%[8]
Benzylidene AcetalOxidative CleavagePeriodic Acid, TBAB, wet AluminaDichloromethane->90%[1]
4-(tert-Butyldimethylsilyloxy)benzylidene Acetal*Basic CleavageK₂CO₃, NH₂OH·HCl, CsFMethanol/Water2.5 h93%[5]

*Note: This unique basic deprotection is a key advantage of the modified benzylidene acetal.

Stability Profile

Benzylidene Acetal:

  • Stable to: Basic conditions (e.g., LDA, NEt₃, t-BuOK), nucleophiles (e.g., organometallics, enolates, amines), and many reducing and oxidizing agents.[9]

  • Labile to: Strong acids (e.g., pH < 4), and conditions for hydrogenolysis, reductive cleavage, and specific oxidative cleavage.[9]

4-(tert-Butoxy)benzylidene Acetal:

  • Based on analogies to other para-electron-donating substituted benzylidene acetals, it is expected to be more acid-labile than the unsubstituted benzylidene acetal.

  • The key feature is its susceptibility to cleavage under specific, milder conditions that leave the parent benzylidene acetal intact, such as the base-mediated deprotection demonstrated for the analogous p-silyloxybenzylidene acetal.[5]

Experimental Protocols

Protection of a Diol using Benzaldehyde Dimethyl Acetal

Materials:

  • Diol (e.g., methyl α-D-glucopyranoside) (1.0 mmol)

  • Benzaldehyde dimethyl acetal (1.2 mmol)

  • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (0.05–0.1 mmol)

  • Anhydrous acetonitrile (10 mL)

  • Triethylamine (0.2 mmol)

Procedure:

  • To a solution of the diol in anhydrous acetonitrile, add benzaldehyde dimethyl acetal.[1]

  • Add Cu(OTf)₂ to the mixture and stir at room temperature.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1 hour.[1]

  • Upon completion, quench the reaction by adding triethylamine.[1]

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure benzylidene acetal.[1]

Deprotection of a Benzylidene Acetal via Transfer Hydrogenolysis

Materials:

  • Benzylidene acetal (1.0 mmol)

  • 10% Palladium on carbon (Pd/C) (10 mol%)

  • Triethylsilane (Et₃SiH) (3.0 mmol)

  • Methanol (10 mL)

Procedure:

  • To a solution of the benzylidene acetal in methanol, add 10% Pd/C.[1]

  • Add triethylsilane dropwise to the suspension at room temperature.[1]

  • Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within 30-60 minutes.[1]

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.

  • Wash the Celite® pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected diol.[1]

Deprotection of a 4-(tert-Butyldimethylsilyloxy)benzylidene Acetal under Basic Conditions

Materials:

  • 4-(tert-Butyldimethylsilyloxy)benzylidene acetal (0.14 mmol)

  • Cesium fluoride (CsF) (0.14 mmol)

  • Potassium carbonate (K₂CO₃) (0.71 mmol)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (0.71 mmol)

  • Methanol-Water (4:1, 1 mL)

Procedure:

  • To a stirred solution of the acetal in a 4:1 mixture of methanol and water, add CsF, K₂CO₃, and NH₂OH·HCl in sequence at room temperature.[5]

  • Heat the reaction mixture to 70 °C and stir for 2.5 hours.[5]

  • Cool the reaction mixture to room temperature and extract with ethyl acetate three times.

  • Dry the combined organic extracts over MgSO₄, filter, and evaporate under reduced pressure.

  • Purify the residue by preparative TLC to give the diol.[5]

Visualizing the Chemistry: Reaction Pathways and Workflows

Protection_Deprotection_Workflow General Workflow for Diol Protection and Deprotection cluster_protection Protection cluster_deprotection Deprotection cluster_acid Acidic Hydrolysis cluster_reductive Reductive Cleavage cluster_h2 Hydrogenolysis cluster_base Basic Cleavage (for 4-substituted acetals) Diol Diol Reaction_P Diol->Reaction_P Reagent Benzaldehyde Derivative (e.g., Benzaldehyde Dimethyl Acetal) Reagent->Reaction_P Catalyst Acid Catalyst (e.g., Cu(OTf)₂, CSA) Catalyst->Reaction_P cat. Protected_Diol Protected Diol (Benzylidene Acetal) Acid Aqueous Acid (e.g., 80% AcOH) Protected_Diol->Acid Reductive Reducing Agent (e.g., Et₃SiH, I₂) Protected_Diol->Reductive H2 H₂ source (e.g., Et₃SiH) + Pd/C Protected_Diol->H2 Base Base System (e.g., K₂CO₃/NH₂OH·HCl) Protected_Diol->Base Reaction_P->Protected_Diol Deprotected_Diol Diol Acid->Deprotected_Diol Reductive->Deprotected_Diol H2->Deprotected_Diol Base->Deprotected_Diol

Caption: A logical workflow for the protection of diols as benzylidene acetals and their subsequent deprotection via various methodologies.

Benzylidene_Formation Mechanism of Benzylidene Acetal Formation Diol R(OH)₂ Protonated_Benzaldehyde Ph-CH⁺-OH Diol->Protonated_Benzaldehyde Nucleophilic Attack Benzaldehyde Ph-CHO Benzaldehyde->Protonated_Benzaldehyde H⁺ Hemiacetal Hemiacetal Intermediate Protonated_Benzaldehyde->Hemiacetal -H⁺ Protonated_Hemiacetal Protonated Hemiacetal Hemiacetal->Protonated_Hemiacetal H⁺ Acetal Benzylidene Acetal Protonated_Hemiacetal->Acetal -H₂O, -H⁺

References

A Spectroscopic Comparison of 4-Substituted Benzaldehydes: An Essential Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, a thorough understanding of molecular structure and electronic properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable tools for this purpose. This guide provides a detailed comparative analysis of a series of 4-substituted benzaldehydes, offering insights into how different functional groups at the para-position influence their spectroscopic signatures. The inclusion of experimental data and protocols aims to support the practical application of these principles in a laboratory setting.

The electronic nature of a substituent on the benzene ring of benzaldehyde significantly alters the electron density distribution across the molecule. This, in turn, leads to predictable and characteristic changes in their NMR, IR, and UV-Vis spectra.[1] Understanding these trends is crucial for accurate spectral interpretation and the elucidation of structure-property relationships. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) increase the electron density of the aromatic system, while electron-withdrawing groups (EWGs) such as nitro (-NO₂) and chloro (-Cl) decrease it.[1]

Comparative Spectroscopic Data

The following table summarizes key spectroscopic data for benzaldehyde and a selection of its 4-substituted derivatives. These compounds were chosen to represent a range of electronic effects, from strongly electron-donating to strongly electron-withdrawing.

Substituent (at C4)Type¹H NMR (Aldehyde-H, δ ppm)¹³C NMR (C=O, δ ppm)IR (ν C=O, cm⁻¹)UV-Vis (λmax, nm)
-H-~10.0[2]~192.3~1705[3][4]~250, 280, 320
-OCH₃EDG9.73[5]190.4[5]~1693[6]~274[6]
-CH₃EDG9.96[5]192.1~1703[7]~262
-ClEWG9.99[5]190.9[5]~1706~259
-NO₂EWG10.17[5]190.4[5]~1715~264[8]

Note: NMR data is typically recorded in CDCl₃. IR data is for liquid film or KBr pellet. UV-Vis data is often recorded in ethanol or cyclohexane. Specific values can vary slightly based on solvent and experimental conditions.

Analysis of Spectroscopic Trends

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR, the chemical shift of the aldehydic proton is highly sensitive to the electronic effects of the para-substituent.[1]

  • Electron-Donating Groups (EDGs) increase the electron density on the aromatic ring, leading to a shielding effect on the protons. This results in an upfield shift (lower ppm value) for the aldehydic proton, as seen with the -OCH₃ group.[1]

  • Electron-Withdrawing Groups (EWGs) decrease the electron density, causing a deshielding effect.[1] This shifts the aldehydic proton signal downfield (higher ppm value), exemplified by the -NO₂ group.[1]

Similarly, in ¹³C NMR, the chemical shift of the carbonyl carbon is influenced by the substituent. Electron-donating groups tend to shield the carbonyl carbon, shifting its resonance to a lower ppm value, while electron-withdrawing groups have a deshielding effect.[9]

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is a diagnostic indicator of the electronic environment.[3]

  • EDGs donate electron density into the aromatic ring and, through resonance, to the carbonyl group. This increased electron density in the C=O antibonding orbitals weakens the bond, lowering its stretching frequency.[10]

  • EWGs withdraw electron density, strengthening the C=O bond and increasing its stretching frequency.[11] Conjugation of the aldehyde to an aromatic ring generally lowers the C=O absorption frequency compared to saturated aldehydes.[3][4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectra of benzaldehydes are characterized by absorptions arising from π → π* and n → π* electronic transitions.

  • The strong absorption band around 250 nm is typically assigned to a π → π* transition involving the nitro and benzene groups in nitrobenzaldehyde.[12][13]

  • Substituents that extend the conjugation or increase the polarity of the excited state can cause a bathochromic (red) shift to a longer wavelength (λmax). Both electron-donating and electron-withdrawing substituents can cause this shift.[14] For instance, the spectra of nitrobenzaldehyde isomers show strong absorptions around 250 nm.[12][13]

Visualizing the Process and Principles

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

experimental_workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample 4-Substituted Benzaldehyde Dissolve Dissolve in Appropriate Solvent (e.g., CDCl3, Ethanol) Sample->Dissolve NMR ¹H & ¹³C NMR Spectroscopy Dissolve->NMR IR FT-IR Spectroscopy Dissolve->IR UV UV-Vis Spectroscopy Dissolve->UV Process Process Spectra (FT, Baseline Correction) NMR->Process IR->Process UV->Process Analyze Analyze Shifts, Frequencies, λmax Process->Analyze Compare Compare Data to Elucidate Substituent Effects Analyze->Compare

Caption: Experimental workflow for spectroscopic analysis of 4-substituted benzaldehydes.

substituent_effects cluster_cause Cause cluster_effect Effect on Spectroscopic Data EDG Electron-Donating Group (-OCH₃) NMR_Upfield NMR: Upfield Shift (Shielding, Lower δ) EDG->NMR_Upfield Increases e⁻ density IR_Low IR: Lower Frequency (Weaker C=O Bond) EDG->IR_Low Weakens C=O UV_Red UV-Vis: Red Shift (Longer λmax) EDG->UV_Red Extends Conjugation EWG Electron-Withdrawing Group (-NO₂) NMR_Downfield NMR: Downfield Shift (Deshielding, Higher δ) EWG->NMR_Downfield Decreases e⁻ density IR_High IR: Higher Frequency (Stronger C=O Bond) EWG->IR_High Strengthens C=O UV_Shift UV-Vis: Shift in λmax EWG->UV_Shift Alters π-system

Caption: Influence of substituents on key spectroscopic parameters.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific data. The following are generalized protocols for the spectroscopic analysis of 4-substituted benzaldehydes.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation : Dissolve 5-10 mg of the benzaldehyde derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.[1]

    • For ¹H NMR, typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans for a good signal-to-noise ratio.[1]

    • For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID).[1] Phase the resulting spectrum and perform baseline correction. Calibrate the spectrum using the TMS signal.

2. Infrared (IR) Spectroscopy

  • Sample Preparation :

    • Liquid Samples : Place a drop of the neat liquid sample between two NaCl or KBr plates to create a thin film.

    • Solid Samples : Prepare a KBr pellet by grinding ~1 mg of the solid sample with ~100 mg of dry KBr powder and pressing the mixture into a transparent disk using a hydraulic press.

  • Data Acquisition : Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

  • Data Processing : Identify the characteristic absorption bands, paying special attention to the C=O stretching frequency between 1680-1720 cm⁻¹.[3]

3. Ultraviolet-Visible (UV-Vis) Spectroscopy

  • Sample Preparation : Prepare a dilute solution of the benzaldehyde derivative in a UV-transparent solvent (e.g., ethanol, cyclohexane, or acetonitrile).[12] A typical concentration is around 10⁻⁴ to 10⁻⁵ M. The exact concentration should be adjusted to ensure the maximum absorbance is within the optimal range of the instrument (typically 0.1-1.0).

  • Data Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution. Scan a range of wavelengths, for example, from 200 to 400 nm, to record the absorption spectrum.[15]

  • Data Processing : The instrument will automatically subtract the solvent's absorbance. Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.[14]

References

Validating the Synthesis of 4-(Tert-Butoxy)Benzaldehyde: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the meticulous confirmation of synthesized compounds is a critical step. This guide provides a comprehensive comparison of the spectroscopic data for 4-(tert-butoxy)benzaldehyde against its common synthetic precursors and potential byproducts, enabling robust validation of its synthesis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The successful synthesis of this compound is paramount in various applications, including the development of pharmaceuticals and advanced materials. Spectroscopic analysis provides the definitive evidence of the target molecule's formation and the absence of impurities. This guide outlines the expected spectral features of this compound and contrasts them with those of the starting material, 4-hydroxybenzaldehyde, and potential side-products such as tert-butanol and isobutylene, which may arise from the tert-butylating agent.

Comparative Spectroscopic Data

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectral data for this compound and relevant related compounds.

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
CompoundAldehyde H (s)Aromatic H (d, J≈8-9 Hz)Aromatic H (d, J≈8-9 Hz)tert-Butyl H (s)Other
This compound ~9.88 ppm~7.82 ppm (2H)~7.10 ppm (2H)~1.35 ppm (9H)
4-Hydroxybenzaldehyde~9.80 ppm~7.80 ppm (2H)~6.95 ppm (2H)-~5.8 ppm (s, 1H, -OH)
tert-Butanol---~1.28 ppm (9H)~1.5 ppm (s, 1H, -OH)
Isobutylene---~1.75 ppm (s, 6H)~4.70 ppm (s, 2H)
Table 2: ¹³C NMR Data (100 MHz, CDCl₃)
CompoundC=OC-O (aromatic)Quaternary C (tert-butyl)CH (aromatic)CH₃ (tert-butyl)Other
This compound ~190.8 ppm~160.0 ppm~79.5 ppm~131.9, ~129.8, ~120.5 ppm~28.8 ppm
4-Hydroxybenzaldehyde~191.5 ppm~161.0 ppm-~132.5, ~130.2, ~116.0 ppm-
tert-Butanol--~69.0 ppm-~31.0 ppm
Isobutylene--~142.0 ppm-~23.0 ppm~114.0 ppm (=CH₂)
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Compoundν(C=O)ν(C-H) aldehydeν(O-H)ν(C-O) ether/alcoholAromatic ν(C=C)
This compound ~1695 (s)~2830, ~2730 (w)-~1250 (s)~1600, ~1575 (m)
4-Hydroxybenzaldehyde~1685 (s)~2840, ~2740 (w)~3300 (broad, s)~1280 (s)~1600, ~1580 (m)
tert-Butanol--~3350 (broad, s)~1200 (s)-
Isobutylene-~3080 (=C-H), ~2970 (-C-H)--~1650 (m)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the synthesized product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 100 MHz. Employ proton decoupling to simplify the spectrum. A 90-degree pulse width and a longer relaxation delay (2-5 seconds) are generally used. A larger number of scans will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Data Acquisition: Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or pure KBr pellet first, which is then automatically subtracted from the sample spectrum.

Validation Workflow

The following diagram illustrates the logical workflow for the validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Data Validation start Synthesize this compound purification Purify Crude Product (e.g., Distillation, Chromatography) start->purification nmr Acquire 1H and 13C NMR Spectra purification->nmr ir Acquire IR Spectrum purification->ir compare_nmr Compare NMR with Reference Data - Check for absence of starting material and byproduct signals nmr->compare_nmr compare_ir Compare IR with Reference Data - Confirm key functional group absorptions ir->compare_ir conclusion Confirm Product Identity and Purity compare_nmr->conclusion compare_ir->conclusion

Caption: Workflow for the synthesis and spectroscopic validation of this compound.

A Comparative Guide to Analytical Methods for the Characterization of 4-(Tert-Butoxy)Benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 4-(tert-butoxy)benzaldehyde, a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals, is crucial for ensuring product quality, purity, and consistency. A variety of analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide provides an objective comparison of the most common analytical methods for the characterization of this compound, supported by typical performance data and detailed experimental protocols.

Quantitative Performance Comparison

The selection of an appropriate analytical method often depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the sample matrix, and whether absolute quantification is necessary. The following table summarizes the typical performance characteristics of various analytical techniques for the analysis of aromatic aldehydes like this compound.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC)-UVGas Chromatography (GC)-FIDQuantitative Nuclear Magnetic Resonance (qNMR)UV-Vis Spectroscopy
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Quantification based on the direct proportionality between the intensity of an NMR signal and the number of nuclei responsible for that resonance.Measurement of the absorbance of light by the analyte at a specific wavelength.
Analyte Volatility Ideal for non-volatile and thermally labile compounds.Requires volatile and thermally stable compounds.Applicable to soluble compounds, regardless of volatility.Applicable to soluble compounds with a chromophore.
Linearity (R²) > 0.997≥ 0.998Excellent, as it is a primary ratio method.Typically > 0.99
Accuracy (% Recovery) 98.0 - 101.0%97.0 - 103.0%High, as it can be a primary method not requiring a specific reference standard of the analyte.95.0 - 105.0%
Limit of Detection (LOD) 10 - 100 ng/mL0.3 - 10 ng/mL~0.1% (w/w)0.03 - 1.16 ppm
Limit of Quantitation (LOQ) 50 - 500 ng/mL1 - 50 ng/mL~0.3% (w/w)0.03 - 5.81 ppm
Key Advantages Versatile for a wide range of compounds, including non-volatile impurities.High resolution for volatile compounds, often faster analysis times.Provides structural information and can be an absolute quantification method.Simple, rapid, and cost-effective for routine quantification.
Potential Limitations Can have longer run times compared to GC.Not suitable for non-volatile or thermally unstable impurities.Lower sensitivity compared to chromatographic methods; requires a high-field NMR spectrometer.Prone to interference from other UV-absorbing compounds.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample matrix.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound and the separation of potential non-volatile impurities, such as 4-hydroxybenzaldehyde or 4-(tert-butoxy)benzoic acid.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. An acidic modifier like formic acid or phosphoric acid can be added to the aqueous phase to improve peak shape. A typical starting point is Acetonitrile:Water (65:35, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV detector should be set at the wavelength of maximum absorbance (λmax) for this compound, typically around 254 nm.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like acetonitrile. Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Injection Volume: 20 µL.

Gas Chromatography (GC) with Flame Ionization Detection (FID)

GC is a powerful technique for the analysis of volatile compounds and is well-suited for assessing the purity of this compound, particularly for identifying volatile impurities.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or mid-polar capillary column, such as a 5% phenyl polysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL, with an appropriate split ratio (e.g., 50:1) to avoid column overload.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 15 °C/min.

    • Final hold: Hold at 250 °C for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Prepare a dilute solution of this compound in a

A Comparative Guide to Ether Protecting Groups for Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection and deprotection of the phenolic hydroxyl group is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of pharmaceuticals and other complex molecules. The selection of an appropriate protecting group is critical, as it must be robust enough to withstand various reaction conditions while being selectively removable when desired. This guide provides a comprehensive comparison of common ether-based protecting groups for phenols, supported by experimental data and detailed protocols to aid in the rational selection of a suitable protecting group strategy.

At a Glance: Key Ether Protecting Groups for Phenols

Protecting GroupStructureCommon Protection ConditionsCommon Deprotection ConditionsStability Profile
Methyl (Me) -CH₃MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂; HBrVery stable to a wide range of reagents; harsh deprotection.
Benzyl (Bn) -CH₂PhBnBr, K₂CO₃, AcetoneH₂, Pd/C (Hydrogenolysis)Stable to most acidic and basic conditions; sensitive to catalytic reduction.
Methoxymethyl (MOM) -CH₂OCH₃MOMCl, DIPEA, CH₂Cl₂HCl, MeOH/H₂O; TFAStable to basic and nucleophilic reagents; labile to acid.[1][2][3]
t-Butyldimethylsilyl (TBDMS) -Si(CH₃)₂(t-Bu)TBDMSCl, Imidazole, DMFTBAF, THFStable to basic conditions and some mild acids; cleaved by fluoride ions.[4]

Performance Comparison: A Data-Driven Overview

The choice of a protecting group is often a balance between its stability and the ease of its removal. The following tables summarize quantitative data for the protection and deprotection of phenols using common ether protecting groups.

Table 1: Protection of Phenols - Comparative Data
Protecting GroupReagents and ConditionsSolventTimeYield (%)
Methyl (Me) MeI, K₂CO₃Acetone3-4 hHigh
Benzyl (Bn) BnBr, K₂CO₃ACN3 h78
Methoxymethyl (MOM) MOMCl, DIPEA, NaICH₂Cl₂16 h92
tert-Butyldimethylsilyl (TBDMS) TBDMSCl, ImidazoleDMF12-24 hHigh
Table 2: Deprotection of Phenolic Ethers - Comparative Data
Protecting GroupReagents and ConditionsSolventTimeYield (%)
Methyl (Me) BBr₃ (1M in CH₂Cl₂)CH₂Cl₂OvernightHigh
Benzyl (Bn) H₂ (balloon), 10% Pd/CMeOHVariesHigh
Methoxymethyl (MOM) TFA/CH₂Cl₂ (1:15)CH₂Cl₂12 hHigh
tert-Butyldimethylsilyl (TBDMS) TBAF (1M in THF)THF45 min - 18 h32-99[4]

Orthogonal Protection Strategies

In the synthesis of polyfunctional molecules, it is often necessary to deprotect one hydroxyl group while others remain protected. This is achieved through an "orthogonal protection" strategy, which employs protecting groups that can be removed under distinct and non-interfering conditions.[5][6]

A classic example of orthogonal protection involves the use of a benzyl ether and a silyl ether. The benzyl group is stable to the fluoride ions used to cleave the silyl ether, and the silyl ether is stable to the hydrogenolysis conditions used to remove the benzyl group.

Orthogonal_Deprotection Molecule Phenol with Bn and TBDMS Protection TBAF TBAF, THF Molecule->TBAF Selective TBDMS cleavage Hydrogenolysis H₂, Pd/C Molecule->Hydrogenolysis Selective Bn cleavage Bn_Protected Phenol with Bn Protection TBAF->Bn_Protected Deprotected_TBDMS Deprotected Phenol TBAF->Deprotected_TBDMS TBDMS_Protected Phenol with TBDMS Protection Hydrogenolysis->TBDMS_Protected Deprotected_Bn Deprotected Phenol Hydrogenolysis->Deprotected_Bn Bn_Protected->Hydrogenolysis Further Deprotection TBDMS_Protected->TBAF Further Deprotection

Caption: Orthogonal deprotection of a phenol protected with both benzyl and TBDMS ethers.

Experimental Protocols

Protection of Phenols

General Workflow for Phenol Protection

Protection_Workflow Start Start with Phenol Dissolve Dissolve phenol and base in an appropriate solvent Start->Dissolve Add_Reagent Add protecting group reagent (e.g., Alkyl Halide, Silyl Chloride) Dissolve->Add_Reagent React Stir at appropriate temperature Add_Reagent->React Workup Aqueous work-up and extraction React->Workup Purify Purification (e.g., column chromatography) Workup->Purify Protected_Phenol Protected Phenol Purify->Protected_Phenol

Caption: A generalized workflow for the ether protection of phenols.

Protocol 1: Methylation of Phenol using Methyl Iodide

  • To a solution of the phenol (1.0 equiv) in acetone, add potassium carbonate (K₂CO₃, 2.0-3.0 equiv).

  • Add methyl iodide (MeI, 1.5-2.0 equiv) to the suspension.

  • Stir the reaction mixture at room temperature or gentle reflux for 3-4 hours, monitoring by TLC.

  • After completion, filter the reaction mixture and concentrate the filtrate.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: Benzylation of Phenol using Benzyl Bromide

  • To a stirred solution of the phenol (1.0 equiv) in acetonitrile (ACN), add potassium carbonate (K₂CO₃, 2.0 equiv).[7]

  • Add benzyl bromide (BnBr, 1.5 equiv) to the mixture.[7]

  • Stir the reaction at reflux for 3 hours.[7]

  • Upon completion, quench the reaction with water and extract with ethyl acetate.[7]

  • Dry the organic layer over sodium sulfate and concentrate in vacuo.[7]

  • Purify the resulting material by silica gel column chromatography.[7]

Protocol 3: MOM Protection of a Phenol

  • In an oven-dried flask under an inert atmosphere, dissolve the phenol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA, 4.0 equiv) in dichloromethane (CH₂Cl₂).[2]

  • Cool the solution to 0 °C and add freshly distilled methoxymethyl chloride (MOMCl, 3.0 equiv) dropwise.[2]

  • Add sodium iodide (NaI, 0.5 equiv) and allow the mixture to warm to room temperature, stirring for 16 hours.[2]

  • Quench the reaction with saturated ammonium chloride solution and extract with CH₂Cl₂.[2]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by silica gel flash chromatography.[2]

Protocol 4: TBDMS Protection of a Phenol

  • Dissolve the phenol (1.0 equiv), tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 equiv), and imidazole (2.5 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

  • Wash the combined organic extracts with water and brine to remove DMF and imidazole.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the resulting TBDMS ether by flash column chromatography.

Deprotection of Phenolic Ethers

General Workflow for Phenol Deprotection

Deprotection_Workflow Start Start with Protected Phenol Dissolve Dissolve protected phenol in a suitable solvent Start->Dissolve Add_Reagent Add deprotection reagent (e.g., Lewis Acid, H₂/Pd/C, TBAF) Dissolve->Add_Reagent React Stir under appropriate conditions (temperature, atmosphere) Add_Reagent->React Workup Quench reaction and perform aqueous work-up React->Workup Purify Purification (e.g., column chromatography) Workup->Purify Phenol Deprotected Phenol Purify->Phenol

Caption: A generalized workflow for the deprotection of phenolic ethers.

Protocol 5: Deprotection of a Phenolic Methyl Ether with BBr₃

  • Dissolve the methyl-protected phenol (1.0 equiv) in dry dichloromethane (CH₂Cl₂) and cool to 0 °C under an inert atmosphere.

  • Add a solution of boron tribromide (BBr₃, 1.0 M in CH₂Cl₂, 1.1-1.5 equiv per methyl group) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and carefully quench with water or methanol.

  • Dilute with CH₂Cl₂ and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude phenol by column chromatography.

Protocol 6: Deprotection of a Phenolic Benzyl Ether by Hydrogenolysis

  • Dissolve the benzyl-protected phenol (1.0 equiv) in methanol (MeOH).[8]

  • Carefully add 10% palladium on carbon (Pd/C, 5-10 mol%) to the solution.[8]

  • Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon).[8]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction by TLC. Upon completion, carefully filter the mixture through a pad of Celite® to remove the catalyst.[8]

  • Wash the Celite® pad with methanol and concentrate the filtrate to obtain the deprotected phenol.[8]

Protocol 7: Acid-Catalyzed Deprotection of a Phenolic MOM Ether

  • Dissolve the MOM-protected phenol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and trifluoroacetic acid (TFA) (15:1 v/v) at room temperature.[1]

  • Stir the solution for 12 hours, monitoring by TLC.[1]

  • Dilute the reaction mixture with CH₂Cl₂ and neutralize with saturated aqueous sodium bicarbonate solution.[1]

  • Separate the layers and extract the aqueous phase with CH₂Cl₂.[1]

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.[1]

  • Purify the crude product by flash column chromatography.[1]

Protocol 8: TBAF-Mediated Deprotection of a Phenolic TBDMS Ether

  • Dissolve the TBDMS-protected phenol (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.[4]

  • Add a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.1-1.5 equiv) dropwise.[4]

  • Allow the reaction to warm to room temperature and stir for 45 minutes to 18 hours, monitoring by TLC.[4]

  • Dilute the reaction mixture with dichloromethane and quench with water.[4]

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.[4]

  • Concentrate the solution and purify the crude phenol by column chromatography.[4]

Spectroscopic Data of Protected Phenols

The following table summarizes key spectroscopic data for phenol and its protected ether derivatives to aid in their characterization.

Table 3: Spectroscopic Data
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)
Phenol 6.8-7.3 (m, 5H, Ar-H), ~5.0 (br s, 1H, -OH)155.5, 129.8, 121.0, 115.43600-3200 (br, O-H), 1600, 1500 (C=C)
Anisole (Methyl Phenyl Ether) 7.2-7.3 (m, 2H), 6.8-6.9 (m, 3H), 3.8 (s, 3H, -OCH₃)159.8, 129.5, 120.6, 114.0, 55.13100-3000 (sp² C-H), 2950-2850 (sp³ C-H), 1245 (C-O)
Benzyl Phenyl Ether 7.2-7.5 (m, 7H), 6.9-7.0 (m, 3H), 5.1 (s, 2H, -OCH₂Ph)158.4, 137.1, 129.5, 128.6, 127.9, 127.5, 121.0, 114.9, 70.03100-3000 (sp² C-H), 1240 (C-O)
Methoxymethyl Phenyl Ether 7.2-7.3 (m, 2H), 6.9-7.0 (m, 3H), 5.2 (s, 2H, -OCH₂O-), 3.5 (s, 3H, -OCH₃)157.5, 129.6, 121.9, 116.3, 94.4, 56.02950-2850 (sp³ C-H), 1220, 1150, 1075, 1010 (C-O)
tert-Butyldimethylsilyl Phenyl Ether 7.1-7.2 (m, 2H), 6.8-6.9 (m, 3H), 1.0 (s, 9H, t-Bu), 0.2 (s, 6H, Si-Me₂)155.8, 129.3, 121.3, 120.0, 25.7, 18.2, -4.41260 (Si-C), 920 (Si-O-Ar)

Conclusion

The selection of an appropriate ether protecting group for a phenolic hydroxyl is a critical decision in the design of a synthetic route. This guide provides a comparative framework to assist researchers in making an informed choice based on the stability requirements of the planned transformations and the desired deprotection conditions. By understanding the nuances of each protecting group and employing orthogonal strategies, chemists can navigate complex syntheses with greater efficiency and success.

References

Navigating Reactivity: A Comparative Guide to Substituted Benzaldehydes in Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a deep understanding of the electronic effects governing organic reactions is crucial for optimizing synthetic strategies. This guide offers a comprehensive comparison of the reactivity of substituted benzaldehydes in Claisen-Schmidt and Knoevenagel condensation reactions, supported by experimental data, detailed protocols, and visual representations of reaction mechanisms and workflows.

The reactivity of the carbonyl group in benzaldehyde is profoundly influenced by the nature and position of substituents on the aromatic ring. In base-catalyzed condensation reactions, these substituents dictate the electrophilicity of the carbonyl carbon, thereby influencing the reaction rate and overall yield. As a general principle, electron-withdrawing groups (EWGs) enhance the electrophilicity, leading to faster reactions, while electron-donating groups (EDGs) have the opposite effect.[1] This relationship is quantitatively described by the Hammett equation, where a positive reaction constant (ρ) signifies that the reaction is accelerated by electron-withdrawing substituents.[1]

The Claisen-Schmidt Condensation: A Closer Look at Chalcone Synthesis

A prominent example of a crossed aldol condensation, the Claisen-Schmidt condensation, involves the reaction of a substituted benzaldehyde with an enolizable ketone, such as acetophenone or acetone, to furnish α,β-unsaturated ketones, commonly known as chalcones.[2] These compounds are valuable precursors for flavonoids and other biologically active molecules.

The electronic nature of the substituent on the benzaldehyde ring directly correlates with the yield of the resulting chalcone.

Comparative Performance of Substituted Benzaldehydes in Claisen-Schmidt Condensation

The following table summarizes the reported yields for the Claisen-Schmidt condensation of various substituted benzaldehydes with acetophenone under basic conditions, illustrating the impact of different substituents on the reaction outcome.

Substituted BenzaldehydeSubstituent NatureYield (%)
4-NitrobenzaldehydeStrong Electron-WithdrawingHigh
3-NitrobenzaldehydeStrong Electron-WithdrawingHigh
4-ChlorobenzaldehydeElectron-WithdrawingHigh
BenzaldehydeNeutral43
4-MethylbenzaldehydeElectron-DonatingHigh
4-MethoxybenzaldehydeStrong Electron-Donating97

Note: "High" yield indicates that the reaction proceeds efficiently, though the exact percentage may vary depending on specific reaction conditions.

Experimental Protocol: Claisen-Schmidt Condensation

This protocol provides a representative procedure for the Claisen-Schmidt condensation between a substituted benzaldehyde and acetophenone.[2]

Materials:

  • Substituted benzaldehyde (e.g., 3-nitrobenzaldehyde, 0.75 g)

  • Acetophenone (0.60 mL)

  • 95% Ethanol (4.0 mL)

  • 10% Aqueous Sodium Hydroxide (NaOH) solution (0.5 mL)

Procedure:

  • Reaction Setup: In a suitable flask, combine the substituted benzaldehyde and acetophenone in 95% ethanol.

  • Dissolution: Swirl the flask to dissolve the solids. Gentle warming may be necessary. If heat is applied, allow the solution to cool to room temperature before proceeding.

  • Base Addition: Add the NaOH solution to the mixture.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the formation of a precipitate.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualizing the Reaction Pathway and Workflow

To better understand the underlying processes, the following diagrams illustrate the general mechanism of the Claisen-Schmidt condensation and a typical experimental workflow.

Claisen_Schmidt_Mechanism cluster_enolate Enolate Formation cluster_nucleophilic_attack Nucleophilic Attack cluster_protonation Protonation cluster_dehydration Dehydration Ketone Acetophenone Enolate Enolate Ion Ketone->Enolate Deprotonation Base OH- Base->Ketone Benzaldehyde Substituted Benzaldehyde Enolate->Benzaldehyde C-C bond formation Alkoxide Alkoxide Intermediate Benzaldehyde->Alkoxide Aldol β-Hydroxy Ketone (Aldol Adduct) Alkoxide->Aldol Protonation Water H2O Water->Alkoxide Chalcone Chalcone (α,β-Unsaturated Ketone) Aldol->Chalcone -H2O

Caption: General mechanism of the Claisen-Schmidt condensation reaction.

Experimental_Workflow start Start reactants Combine Substituted Benzaldehyde, Ketone, and Ethanol start->reactants dissolve Dissolve Solids (Gentle Warming if Needed) reactants->dissolve cool Cool to Room Temperature dissolve->cool add_base Add NaOH Solution cool->add_base stir Stir at Room Temperature add_base->stir precipitate Precipitate Forms stir->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Chalcone Product recrystallize->product

Caption: Experimental workflow for the synthesis of chalcones.

The Knoevenagel Condensation: Reactivity with Active Methylene Compounds

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile or diethyl malonate, in the presence of a weak base.[3] Similar to the Claisen-Schmidt condensation, the reactivity of substituted benzaldehydes in this reaction is highly dependent on the electronic properties of the substituents. Electron-withdrawing groups on the benzaldehyde ring accelerate the reaction.

While extensive comparative quantitative data for the Knoevenagel condensation is less readily available in a consolidated format, the general principles of reactivity observed in the Claisen-Schmidt condensation hold true. The positive rho value (ρ = 1.226) obtained from a Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid further confirms that electron-withdrawing groups enhance the rate of condensation.[3]

This guide provides a foundational understanding of the factors governing the reactivity of substituted benzaldehydes in key condensation reactions. By leveraging the provided data and protocols, researchers can make informed decisions in the design and optimization of their synthetic routes.

References

A Head-to-Head Battle of Protecting Groups: Tert-Butyl vs. Benzyl in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that dictates the efficiency, yield, and success of a synthetic strategy. This guide provides an in-depth, objective comparison of two stalwart protecting groups: the tert-butyl (t-Bu) and the benzyl (Bn) groups, with a focus on their application in protecting amines and carboxylic acids.

The tert-butyl group, commonly employed as the tert-butoxycarbonyl (Boc) for amines or as a tert-butyl ester for carboxylic acids, is renowned for its acid lability. In contrast, the benzyl group, frequently used as the benzyloxycarbonyl (Cbz or Z) for amines or as a benzyl ester for carboxylic acids, is prized for its stability under a wide range of conditions and its susceptibility to cleavage by catalytic hydrogenolysis.[1][2] This fundamental difference in their deprotection mechanisms forms the basis of their orthogonal relationship, a cornerstone of modern multi-step organic synthesis, particularly in peptide chemistry.[3][4]

At a Glance: Stability Profile

Protecting GroupAbbreviationStable ToLabile To
tert-ButoxycarbonylBocBasic conditions, nucleophiles, catalytic hydrogenolysisStrong acids (e.g., TFA, HCl)
tert-Butyl estert-BuBasic conditions, catalytic hydrogenolysisStrong acids (e.g., TFA)
BenzyloxycarbonylCbz (Z)Acidic and basic conditionsCatalytic hydrogenolysis, strong acids
Benzyl esterBnAcidic and basic conditionsCatalytic hydrogenolysis

Quantitative Comparison of Deprotection Conditions

The choice between tert-butyl and benzyl protecting groups often hinges on the compatibility of their respective deprotection conditions with other functional groups present in the molecule. The following tables provide a summary of typical experimental conditions and outcomes for the cleavage of these groups.

Amine Protecting Groups: Boc vs. Cbz
Substrate TypeProtecting GroupDeprotection ConditionsSolventTemp.TimeTypical Yield (%)
Boc-protected amineBoc25-50% TFADCMRT1-2 h>95
Boc-protected amineBoc4M HClDioxaneRT1-4 h90-98
Cbz-protected amineCbzH₂, 5-10% Pd/CMeOH or EtOHRT1-4 hQuantitative
Cbz-protected amineCbzHCOOH, 10% Pd/CMeOHRT1-2 hHigh

Data compiled from multiple sources, including[1][2][5][6]. Yields are substrate-dependent and may vary.

Carboxylic Acid Protecting Groups: tert-Butyl Ester vs. Benzyl Ester
Substrate TypeProtecting GroupDeprotection ConditionsSolventTemp.TimeTypical Yield (%)
tert-Butyl estert-Bu25-50% TFADCMRT1-2 hHigh
Benzyl esterBnH₂, 10% Pd/CEtOAc or MeOHRT2-16 hQuantitative

Data compiled from multiple sources, including[2]. Yields are substrate-dependent and may vary.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the deprotection of tert-butyl and benzyl protected amines.

Protocol 1: Deprotection of a Boc-Protected Amine using Trifluoroacetic Acid (TFA)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Toluene (for removal of residual TFA)

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (concentration typically 0.1-0.2 M).[7]

  • Cool the solution to 0 °C using an ice bath.[7]

  • Slowly add TFA to the cooled solution to a final concentration of 20-50% (v/v).[7] For acid-sensitive substrates, the addition of a scavenger such as triisopropylsilane (TIS) (2.5-5% v/v) is recommended to trap the liberated tert-butyl cation.[8]

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the DCM and excess TFA under reduced pressure.[7]

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[7] The deprotected amine is typically obtained as the TFA salt.

Protocol 2: Deprotection of a Cbz-Protected Amine by Catalytic Hydrogenolysis

Materials:

  • Cbz-protected amine

  • Methanol (MeOH) or Ethanol (EtOH)

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (H₂) balloon or a hydrogenator

  • Celite® or a membrane filter

  • Standard laboratory glassware

Procedure:

  • Dissolve the Cbz-protected amine in MeOH or EtOH in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol%) to the solution.

  • Seal the flask and evacuate the air, then backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).

  • Filter the reaction mixture through a pad of Celite® or a membrane filter to remove the catalyst, and wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Orthogonality in Practice: A Strategic Advantage

The true utility of tert-butyl and benzyl protecting groups is realized in their orthogonal application, particularly in the synthesis of complex molecules like peptides.[3][9] A common strategy in solid-phase peptide synthesis (SPPS) involves the use of a base-labile Fmoc group for the temporary protection of the α-amino group, while acid-labile tert-butyl-based groups are used for the permanent protection of amino acid side chains. Alternatively, the Boc/Bn strategy can be employed, where the acid-labile Boc group protects the N-terminus and benzyl-based groups protect the side chains.[9]

Orthogonal_Strategy cluster_Boc_Bn Boc/Bn Strategy Boc_N_Bn_Side Boc-AA(Sidechain-Bn)-Resin TFA_Deprotection TFA/DCM Boc_N_Bn_Side->TFA_Deprotection N-terminal deprotection Free_N_Bn_Side H2N-AA(Sidechain-Bn)-Resin TFA_Deprotection->Free_N_Bn_Side Coupling Couple next Boc-AA Free_N_Bn_Side->Coupling Peptide_Chain Boc-Peptide(Sidechain-Bn)-Resin Coupling->Peptide_Chain Hydrogenolysis H2, Pd/C Peptide_Chain->Hydrogenolysis Final deprotection Final_Peptide H2N-Peptide-OH Hydrogenolysis->Final_Peptide Deprotection_Mechanisms cluster_Boc Boc Deprotection (Acid-Catalyzed) cluster_Cbz Cbz Deprotection (Hydrogenolysis) Boc_Amine R-NH-Boc Protonation Protonation Boc_Amine->Protonation Protonated_Boc R-NH-Boc-H+ Protonation->Protonated_Boc Loss_of_tBu Loss of t-Butyl Cation Protonated_Boc->Loss_of_tBu Carbamic_Acid R-NH-COOH (Carbamic Acid) Loss_of_tBu->Carbamic_Acid tBu_Cation t-Bu+ Loss_of_tBu->tBu_Cation Decarboxylation Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine R-NH2 Decarboxylation->Free_Amine CO2 CO2 Decarboxylation->CO2 Cbz_Amine R-NH-Cbz Hydrogenolysis_Step H2, Pd/C Cbz_Amine->Hydrogenolysis_Step Carbamic_Acid_Cbz R-NH-COOH (Carbamic Acid) Hydrogenolysis_Step->Carbamic_Acid_Cbz Toluene Toluene Hydrogenolysis_Step->Toluene Decarboxylation_Cbz Decarboxylation Carbamic_Acid_Cbz->Decarboxylation_Cbz Free_Amine_Cbz R-NH2 Decarboxylation_Cbz->Free_Amine_Cbz CO2_Cbz CO2 Decarboxylation_Cbz->CO2_Cbz

References

Safety Operating Guide

Proper Disposal of 4-(Tert-Butoxy)benzaldehyde: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of 4-(tert-Butoxy)benzaldehyde, prioritizing safety and environmental responsibility.

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is essential to be aware of its potential hazards and to use appropriate personal protective equipment (PPE). The compound is known to cause skin and eye irritation and may cause respiratory irritation.[1]

Protection TypeRecommended PPESpecifications
Eye Protection Safety glasses with side-shields or chemical safety gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
Hand Protection Chemical-resistant glovesNitrile rubber or other compatible material.[1]
Skin and Body Protection Laboratory coat or other protective clothingTo prevent skin exposure.[1]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respiratorRecommended for large spills or in emergencies where ventilation is inadequate.[1]

Step-by-Step Disposal Procedures

The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

1. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container that is compatible with the chemical.[2]

  • The label should clearly state "Hazardous Waste" and "this compound," and include relevant hazard symbols.[2]

2. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2]

  • Keep the container away from incompatible substances such as oxidizing agents.[2]

  • Ensure the container cap is tightly sealed to prevent leaks or spills.[2]

3. Disposal of Contaminated Materials:

  • Any labware, such as pipette tips, gloves, and weighing boats, that has come into contact with this compound should be disposed of as solid hazardous waste.[2]

4. Empty Container Management:

  • Empty containers that held the chemical should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).[2]

  • The rinsate must be collected as hazardous liquid waste.[2]

  • After triple-rinsing and air-drying in a fume hood, the container may be disposed of as non-hazardous waste or reused for compatible waste collection after defacing the original label.[2]

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[2]

Spill Management

In the event of a spill, follow these procedures:

  • Ensure Adequate Ventilation: Work in a well-ventilated area, such as a fume hood.[2]

  • Wear Appropriate PPE: Use the personal protective equipment outlined in the table above.[2]

  • Absorb the Spill: Absorb the spill with an inert material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.[2]

  • Collect Contaminated Material: Collect the absorbed material and any contaminated soil into a sealed, labeled hazardous waste container for disposal.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow A Start: this compound Waste Generated B Is it liquid waste? A->B C Collect in a labeled, sealed, compatible container. B->C Yes D Is it solid waste (contaminated labware)? B->D No K Store all hazardous waste in a cool, dry, well-ventilated area. C->K E Collect in a designated solid hazardous waste container. D->E Yes F Is the original container empty? D->F No E->K G Triple-rinse with a suitable solvent (e.g., ethanol, acetone). F->G Yes F->K No H Collect rinsate as hazardous liquid waste. G->H I Deface label, air-dry container in fume hood. G->I H->C J Dispose of container as non-hazardous waste or reuse. I->J L Contact Environmental Health & Safety (EHS) or a licensed disposal service. K->L M Arrange for waste pickup and disposal. L->M N End M->N

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.